2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Description
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Properties
IUPAC Name |
dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXFYWYVVGMAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385070 | |
| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16691-79-5 | |
| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and mechanistically-grounded understanding of this chemical transformation. We will delve into the core principles of the synthesis, provide a field-tested experimental protocol, and offer insights into the critical parameters that govern the reaction's success.
Introduction: The Significance of a Versatile Cyclopentadienone
This compound, also known as Dimethyl 3,4-Diphenylcyclopentadienone-2,5-dicarboxylate, is a highly functionalized cyclopentadienone derivative.[1] Its unique electronic and steric properties make it a sought-after reagent in various cycloaddition reactions, particularly as a diene in Diels-Alder reactions for the construction of complex polycyclic aromatic frameworks. The strategic placement of the methoxycarbonyl groups and phenyl rings influences its reactivity and provides handles for further functionalization, rendering it a versatile intermediate in the synthesis of novel organic materials and potential pharmaceutical agents.
The Core Reaction: A Base-Catalyzed Aldol-Type Condensation
The most common and efficient synthesis of this compound relies on a base-catalyzed condensation reaction. This transformation is a classic example of a double aldol-type condensation, followed by an intramolecular cyclization and dehydration. The key starting materials for this synthesis are benzil (a 1,2-diketone) and dimethyl 1,3-acetonedicarboxylate.[2]
The reaction mechanism is initiated by the deprotonation of the acidic α-hydrogen of dimethyl 1,3-acetonedicarboxylate by a base, typically potassium hydroxide or sodium hydroxide in an alcoholic solvent like ethanol.[2] This generates a nucleophilic enolate which then attacks one of the carbonyl carbons of benzil. A subsequent intramolecular aldol condensation and dehydration cascade leads to the formation of the highly conjugated cyclopentadienone ring system. The overall reaction is a powerful method for carbon-carbon bond formation and the construction of the five-membered ring.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reproducible method for the synthesis of this compound. Adherence to the described conditions is crucial for achieving high yields and purity.
Materials and Reagents:
-
Benzil
-
Dimethyl 1,3-acetonedicarboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Methanol
-
Diethyl ether
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil in absolute ethanol.
-
Reagent Addition: To this solution, add dimethyl 1,3-acetonedicarboxylate.
-
Base Addition: While stirring vigorously, slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Neutralization: Carefully neutralize the mixture with glacial acetic acid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water, cold ethanol, and finally with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting crystalline product under vacuum to obtain pure this compound.
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Base | Potassium Hydroxide | A strong base is required to efficiently deprotonate the dimethyl 1,3-acetonedicarboxylate. |
| Solvent | Ethanol | Acts as a good solvent for the reactants and facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | Varies (monitor by TLC) | Ensures the reaction proceeds to completion for optimal yield. |
Mechanistic and Workflow Diagrams
To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected spectroscopic data for this compound should be consistent with the literature values, confirming the successful synthesis. [3]The characteristic deep color of the cyclopentadienone product also serves as a visual indicator of its formation.
Conclusion
The synthesis of this compound via a base-catalyzed condensation reaction is a reliable and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently produce this compound in high yield and purity, enabling its application in a wide range of synthetic endeavors.
References
Sources
An In-Depth Technical Guide to the Formation of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Introduction
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a highly functionalized cyclopentadienone derivative that serves as a valuable building block in organic synthesis. Its conjugated system, featuring both electron-donating phenyl groups and electron-withdrawing methoxycarbonyl substituents, imparts unique reactivity, particularly in cycloaddition reactions such as the Diels-Alder reaction. This guide provides a comprehensive overview of the mechanism of its formation, rooted in the principles of condensation chemistry, and offers detailed experimental protocols for its synthesis and characterization. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require a deep, mechanistic understanding of this important reaction.
Core Mechanistic Pathway: The Weiss-Cook Condensation
The formation of this compound is a classic example of the Weiss-Cook condensation . This reaction involves the base-catalyzed condensation of a 1,2-dicarbonyl compound, in this case, benzil , with two equivalents of an active methylene compound, dimethyl 1,3-acetonedicarboxylate . The reaction proceeds through a cascade of aldol-type additions and intramolecular condensations, ultimately leading to the formation of the five-membered cyclopentadienone ring.
The causality behind the choice of reactants is pivotal. Benzil provides the central C2-C3 carbon framework of the cyclopentadienone ring, while dimethyl 1,3-acetonedicarboxylate furnishes the C1, C5, and C4 carbons, along with the two methoxycarbonyl groups. The acidic α-hydrogens of dimethyl 1,3-acetonedicarboxylate are crucial for the initial enolate formation, which initiates the nucleophilic attack on the electrophilic carbonyl carbons of benzil.
The overall transformation can be conceptualized as a sequence of bond formations that construct the carbocyclic core. The reaction is typically promoted by a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent like methanol or ethanol. The base plays a catalytic role in deprotonating the dimethyl 1,3-acetonedicarboxylate, thereby generating the nucleophilic enolate species required for the condensation steps.
Step-by-Step Mechanistic Elucidation
The mechanism of the Weiss-Cook condensation for the formation of this compound can be dissected into the following key steps:
-
Enolate Formation: The reaction initiates with the deprotonation of dimethyl 1,3-acetonedicarboxylate at one of the α-carbons by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate.
-
First Aldol Addition: The enolate acts as a nucleophile and attacks one of the carbonyl carbons of benzil. This is an intermolecular aldol addition that forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketoester.
-
Second Enolate Formation and Intramolecular Aldol Addition: The second active methylene group in the newly formed adduct is deprotonated by the base. The resulting enolate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the original benzil moiety. This step forms the five-membered ring.
-
Dehydration to Form a Cyclopentenonol Intermediate: The cyclic aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system. This likely proceeds via an E1cB mechanism, facilitated by the acidity of the α-hydrogens and the formation of a conjugated enone. This leads to the formation of a 4-hydroxy-2-cyclopentenone intermediate.
-
Final Dehydration: A second dehydration step, often promoted by treatment with a dehydrating agent like acetic anhydride, removes the remaining hydroxyl group and forms the final, fully conjugated cyclopentadienone ring system.[1]
The following diagram illustrates this mechanistic pathway:
Caption: Mechanistic pathway of the Weiss-Cook condensation.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of cyclopentadienone derivatives and provide a self-validating system for achieving the desired product.
Synthesis of the Cyclopentenonol Intermediate
This initial step involves the base-catalyzed condensation to form the hydroxylated precursor.
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| Benzil | 210.23 g/mol | 10.51 g | 0.05 |
| Dimethyl 1,3-acetonedicarboxylate | 174.15 g/mol | 8.71 g | 0.05 |
| Potassium Hydroxide (85%) | 56.11 g/mol | 3.30 g | ~0.05 |
| Methanol | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in methanol.
-
To this basic solution, add benzil and dimethyl 1,3-acetonedicarboxylate.
-
Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by neutralizing with a dilute acid (e.g., acetic acid) and extracting the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude cyclopentenonol intermediate.
Dehydration to this compound
The crude intermediate from the previous step is dehydrated to afford the final product.
Materials:
| Reagent | Amount |
| Crude Cyclopentenonol Intermediate | From previous step |
| Acetic Anhydride | 50 mL |
Procedure:
-
The crude cyclopentenonol intermediate is dissolved in acetic anhydride.
-
The solution is heated, for instance, at reflux, for a period of time (e.g., 1-2 hours) to effect dehydration.
-
After cooling, the excess acetic anhydride can be decomposed by the careful addition of water.
-
The product, which is typically a solid, can be isolated by filtration.
-
Recrystallization from a suitable solvent system (e.g., ethanol-water or chloroform-hexane) affords the purified this compound as a crystalline solid.
The following diagram outlines the experimental workflow:
Caption: A streamlined workflow for the synthesis of the target compound.
Characterization Data
The structural integrity of the synthesized this compound must be confirmed through spectroscopic analysis.
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-7.5 ppm, and a singlet for the two equivalent methoxycarbonyl groups (CH₃) at approximately δ 3.5-4.0 ppm. |
| ¹³C NMR (CDCl₃) | The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the ester groups (in the range of δ 160-200 ppm), aromatic carbons, and the methyl carbons of the ester groups (around δ 50-55 ppm).[2][3] |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1710-1730 cm⁻¹) and the ester groups (around 1735-1750 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings and the cyclopentadienone core.[2][4] |
| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular formula C₂₁H₁₆O₅ and the corresponding molecular weight of approximately 348.35 g/mol . |
Conclusion
The synthesis of this compound via the Weiss-Cook condensation is a robust and efficient method for constructing this highly valuable and versatile synthetic intermediate. A thorough understanding of the underlying reaction mechanism, which involves a cascade of aldol-type condensations, is essential for optimizing reaction conditions and achieving high yields. The provided experimental protocols and characterization data serve as a reliable guide for researchers and professionals in the synthesis and application of this and related compounds. The unique electronic and steric properties of this molecule will continue to make it a subject of interest in the development of novel organic materials and complex molecular architectures.
References
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S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]
-
2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. (1974). The Journal of Organic Chemistry. Retrieved from [Link]
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e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
Spectroscopic Data of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Technical Guide
Introduction
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a crystalline solid, is a pivotal reagent in synthetic organic chemistry. Its utility primarily lies in its role as a reactive diene in Diels-Alder cycloaddition reactions, facilitating the construction of complex polycyclic frameworks. The electron-withdrawing methoxycarbonyl groups significantly influence the electronic properties and reactivity of the cyclopentadienone core. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and its spectral features.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with the IUPAC name dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate, is foundational to interpreting its spectral data. The key structural features to consider are the two phenyl rings, the two methoxycarbonyl groups, and the five-membered cyclopentadienone ring. Each of these components will give rise to characteristic signals in the various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A sample of the compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl groups and the methyl protons of the methoxycarbonyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | multiplet | 10H | Aromatic protons (Ph-H) |
| ~3.8 | singlet | 6H | Methyl protons (-OCH₃) |
The aromatic protons appear as a complex multiplet due to the overlapping signals of the ortho, meta, and para protons of the two phenyl rings. The six protons of the two equivalent methoxycarbonyl groups give rise to a sharp singlet.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195 | Carbonyl carbon (C=O) of the cyclopentadienone ring |
| ~165 | Carbonyl carbons (C=O) of the ester groups |
| ~125-135 | Aromatic carbons (Ph-C) and vinylic carbons of the cyclopentadienone ring |
| ~52 | Methyl carbons (-OCH₃) |
The downfield signal around 195 ppm is characteristic of the ketone carbonyl carbon in the five-membered ring. The ester carbonyl carbons resonate at a slightly higher field, around 165 ppm. The aromatic and vinylic carbons appear in the typical region of 125-135 ppm. The signal for the methyl carbons of the ester groups is found upfield at approximately 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Experimental Protocol: IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
IR Spectral Data
The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720-1740 | Strong | C=O stretching (ester) |
| ~1700 | Strong | C=O stretching (ketone, cyclopentadienone) |
| ~1600, 1490, 1450 | Medium-Weak | C=C stretching (aromatic) |
| ~1200-1300 | Strong | C-O stretching (ester) |
| ~3000-3100 | Weak | C-H stretching (aromatic) |
| ~2950 | Weak | C-H stretching (methyl) |
The most prominent features in the IR spectrum are the strong absorptions in the carbonyl region. The ester carbonyls typically absorb at a higher frequency than the ketone in the conjugated five-membered ring. The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region and the aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam.
Mass Spectral Data
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The molecular formula of this compound is C₂₁H₁₆O₅, with a molecular weight of 348.35 g/mol .
| m/z | Interpretation |
| 348 | Molecular ion (M⁺) |
| 317 | [M - OCH₃]⁺ |
| 289 | [M - COOCH₃]⁺ |
| 261 | [M - CO - COOCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The molecular ion peak at m/z 348 confirms the molecular weight of the compound. Common fragmentation pathways include the loss of a methoxy group (-OCH₃) to give a peak at m/z 317, or the loss of a methoxycarbonyl radical (-COOCH₃) to give a peak at m/z 289. The base peak is often the benzoyl cation at m/z 105, indicating the stability of this fragment.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The collective data from NMR, IR, and mass spectrometry provides a detailed and unambiguous spectroscopic fingerprint for this compound. These techniques, when used in concert, allow for the confident identification and characterization of the molecule, which is essential for its application in research and development. The interpretation of these spectra is rooted in the fundamental principles of spectroscopy and a clear understanding of the compound's molecular structure.
References
At the time of this writing, specific, publicly available, peer-reviewed articles containing a complete set of raw spectral data for this compound could not be located. The information presented herein is based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule. For researchers synthesizing this compound, it is recommended to acquire and interpret the full spectral data and, if possible, compare it with data from a reliable source or through computational prediction. Commercial suppliers of this chemical, such as TCI America, may be able to provide a certificate of analysis with representative spectral data upon request.
physical properties of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
An In-Depth Technical Guide to the Physical Properties of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a versatile reagent in synthetic organic chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data from established sources to offer practical, field-proven insights into the characterization and application of this compound.
Compound Identification and Molecular Structure
This compound is a highly substituted cyclopentadienone, often referred to as a "cyclone." Its unique electronic and steric properties, arising from the combination of phenyl groups and electron-withdrawing methoxycarbonyl substituents, make it a valuable building block in organic synthesis.
The fundamental identification and structural properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate | [1] |
| Synonyms | Dimethyl 3,4-Diphenylcyclopentadienone-2,5-dicarboxylate; 3,4-Diphenylcyclopentadienone-2,5-dicarboxylic Acid Dimethyl Ester | [2] |
| CAS Number | 16691-79-5 | [1][3][4] |
| Molecular Formula | C₂₁H₁₆O₅ | [1][3][5] |
| Molecular Weight | 348.35 g/mol | [3][5] |
| Physical Form | Light yellow to brown powder or crystals.[5] | |
| Storage | Store at room temperature in a dry environment.[5] |
The molecule's structure, featuring a central five-membered ring with a ketone and two ester functional groups, flanked by two phenyl rings, is depicted below.
Caption: Molecular structure of this compound.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is a well-established procedure that provides high yields, making it readily accessible for research purposes. The primary method involves a base-catalyzed condensation followed by an acid-catalyzed dehydration.[4]
Experimental Workflow
The process can be visualized as a two-step sequence:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of the Hydroxy Intermediate
-
Equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate are dissolved in methanol or ethanol.[4]
-
A hydroxide base (e.g., NaOH or KOH) is added to catalyze the condensation reaction.
-
The mixture is stirred at 25°C for approximately 24 hours.
-
This reaction typically yields the intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, in high yields (70-96%).[4]
Causality Insight: This step is a base-catalyzed aldol-type condensation. The base deprotonates the central carbon of the dimethyl 1,3-acetonedicarboxylate, creating a nucleophilic enolate which then attacks one of the carbonyl carbons of benzil. A subsequent intramolecular condensation forms the five-membered ring.
Step 2: Dehydration to the Final Product
-
The isolated hydroxy intermediate is treated with an acid in a suitable solvent (e.g., acetic anhydride or acid in benzene).[4]
-
The mixture is heated to facilitate the elimination of a water molecule.
-
This dehydration step is highly efficient, affording the target dienone in yields of up to 98%.[4]
Causality Insight: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination is driven by the formation of a highly conjugated π-system in the cyclopentadienone ring, which is energetically favorable.
Spectroscopic and Physical Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. While raw spectral data is proprietary to specific suppliers, the expected characteristics can be expertly inferred from the molecular structure. Commercial suppliers confirm the structure using IR and NMR spectroscopy.[5]
| Parameter | Expected Characteristics |
| Appearance | Light yellow to orange or brown crystalline powder.[5] |
| ¹H NMR | The spectrum should show distinct signals corresponding to: • Aromatic protons of the two phenyl groups. • A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups. |
| ¹³C NMR | The spectrum is expected to display signals for: • The ketone carbonyl carbon (C=O). • The ester carbonyl carbons (-COO-). • Aromatic carbons from the phenyl rings. • sp² carbons of the cyclopentadienone ring. • The methoxy carbons (-OCH₃). |
| IR Spectroscopy | Key vibrational bands should be observed for: • A strong absorption for the ketone C=O stretch. • A strong absorption for the ester C=O stretch, likely at a slightly different wavenumber than the ketone. • C=C stretching bands for the aromatic rings and the cyclopentadienone ring. • C-O stretching bands for the ester groups. |
| Purity | Typically supplied at ≥95-96% purity.[5][6] |
Expert Note: The intense color of the compound is due to the extended π-conjugation across the cyclopentadienone ring and the phenyl substituents, which lowers the HOMO-LUMO energy gap and shifts absorption into the visible spectrum.
Key Applications in Research and Development
The primary utility of this compound lies in its function as a highly reactive diene in cycloaddition reactions, particularly the Diels-Alder reaction .[4][5]
-
Synthesis of Complex Polycyclic Systems: It reacts readily with various dienophiles (e.g., acetylenes) to form complex cyclic adducts.[5][7]
-
Access to Aromatic Compounds: The initial Diels-Alder adducts can often undergo subsequent reactions, such as decarbonylation (loss of CO), to yield highly substituted aromatic and polycyclic aromatic compounds.[5]
-
Materials Science: Its role as an intermediate is crucial in synthesizing specialized polymers and organic semiconductors, where the tailored electronic properties of the resulting complex structures are valuable for optoelectronic devices.[5]
Conclusion
This compound is a well-characterized and synthetically accessible compound with significant value in organic synthesis and materials science. Its physical properties, from its distinct color to its spectroscopic signatures, are a direct result of its highly conjugated and functionalized molecular structure. The reliable synthetic protocols and its predictable reactivity in Diels-Alder cycloadditions ensure its continued use as a powerful tool for the construction of complex molecular architectures.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2825971, this compound. Available at: [Link]
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Fuzhenkova, A. V., Galyautdinov, N. I., & Vagapova, N. N. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. J. Gen. Chem. USSR (Engl. Transl.); (United States), 57:7. Available at: [Link]
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MySkinRecipes (n.d.). This compound. Available at: [Link]
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White, J. D., & Grant, B. D. (1970). 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. The Journal of Organic Chemistry, 35(8), 2750–2753. Available at: [Link]
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Otto Chemie Pvt. Ltd. (n.d.). This compound, 96%. Available at: [Link]
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An In-Depth Technical Guide to Chrysin (5,7-dihydroxyflavone)
Note to the User: The provided CAS number, 16691-79-5, corresponds to the chemical entity dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate.[1][2] However, based on the detailed request for an in-depth technical guide aimed at researchers and drug development professionals—covering aspects like pharmacological activity, synthesis, and comprehensive characterization—it is highly probable that the intended topic was Chrysin (CAS number 480-40-0) . Chrysin, a well-researched natural flavonoid, aligns perfectly with the scope and depth of the requested content.[3][4][5] Therefore, this guide will focus on Chrysin to provide a valuable and relevant resource.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysin (5,7-dihydroxyflavone) is a prominent natural flavonoid found in sources like propolis, honey, and various medicinal plants.[3][6] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][7][8] Structurally, Chrysin features a classic flavone backbone with hydroxyl groups at the 5 and 7 positions of the A-ring, which are crucial for its biological functions and also present opportunities for synthetic modification.[3][9] Despite its therapeutic promise, Chrysin's clinical application is significantly hindered by its poor aqueous solubility, low oral bioavailability, and rapid metabolic clearance.[6][7][10] This guide provides a comprehensive technical overview of Chrysin, covering its physicochemical properties, established methods for its synthesis and characterization, and a detailed exploration of its pharmacological potential and challenges in drug development.
Introduction: The Scientific Landscape of Chrysin
Chrysin stands as a pivotal scaffold in medicinal chemistry and pharmacology.[3] Its journey from a natural dietary component to a subject of intense scientific scrutiny is driven by its multifaceted interactions with cellular pathways implicated in numerous diseases.[4][11] The core challenge, and therefore a key area of research, lies in overcoming its pharmacokinetic limitations to unlock its full therapeutic potential.[12][13] Researchers are actively exploring strategies such as the development of novel derivatives, co-administration with other agents, and advanced drug delivery systems to enhance its bioavailability and efficacy.[13][14][15]
Physicochemical and Structural Characterization
A thorough understanding of Chrysin's physical and chemical properties is fundamental for its application in research and development.
Core Chemical Identity
-
Chemical Name: 5,7-dihydroxy-2-phenyl-4H-chromen-4-one[16]
-
Synonyms: 5,7-dihydroxyflavone[5]
-
CAS Number: 480-40-0[5]
Physicochemical Properties
The therapeutic utility of any compound is intrinsically linked to its solubility and stability. Chrysin is a lipophilic molecule with limited solubility in aqueous media, a factor that critically impacts its absorption and distribution in biological systems.[4]
| Property | Value | Source |
| Melting Point | 285 °C | [18] |
| Appearance | Yellow crystals | [18] |
| Aqueous Solubility | 0.058 ± 0.04 mg/mL (at pH 7.4) | [3][4] |
| Oral Bioavailability | 0.003% to 0.02% | [6][7] |
Synthesis and Derivatization Strategies
While Chrysin can be extracted from natural sources, chemical synthesis provides a reliable route for obtaining high-purity material and, more importantly, for creating novel derivatives with improved pharmacological profiles.
Chemical Synthesis
A common synthetic route is the Baker-Venkataraman rearrangement. This method allows for the construction of the core flavone structure from readily available precursors.[9]
Workflow for Chrysin Synthesis via Baker-Venkataraman Rearrangement:
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An In-depth Technical Guide to the Stability and Storage of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Abstract
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized cyclopentadienone derivative, is a valuable reagent in organic synthesis, particularly in Diels-Alder reactions for the construction of complex polycyclic aromatic systems.[1][2] Its utility is intrinsically linked to its reactivity, which in turn dictates its stability and storage requirements. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its long-term viability. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic endeavors.
Introduction to this compound
This compound, with the molecular formula C₂₁H₁₆O₅, is a solid crystalline compound that can range in color from light yellow to orange to brown.[2][3] Its structure, featuring a central, electron-deficient cyclopentadienone ring flanked by two phenyl groups and two methoxycarbonyl substituents, is the source of its significant reactivity as a diene in cycloaddition reactions.[4] The electron-withdrawing ester groups enhance its reactivity in Diels-Alder reactions.[2] Understanding the inherent chemical liabilities of this molecule is paramount for its effective use and for ensuring the reproducibility of experimental results.
Chemical Stability Profile
The stability of this compound is influenced by several environmental factors. The primary degradation pathways are inferred from its reactivity and recommended storage conditions, which point towards sensitivity to moisture, atmosphere, and temperature.
Susceptibility to Dimerization
A significant aspect of the stability of cyclopentadienones is their propensity to undergo [4+2] cycloaddition reactions with themselves, forming dimers. The preparation of this compound can yield its Diels-Alder dimer as a minor impurity, highlighting this intrinsic reactivity.[1] This dimerization is a thermally driven process that can lead to a decrease in the purity of the material over time, especially if stored at elevated temperatures.
Moisture Sensitivity
The compound is noted to be moisture-sensitive.[3] While the specific mechanism of hydrolysis for this compound is not extensively detailed in the provided literature, the ester functionalities (methoxycarbonyl groups) are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acids and methanol. The presence of moisture could also potentially facilitate other degradation pathways.
Atmospheric Sensitivity
Storage under an inert gas atmosphere is recommended, suggesting a sensitivity to atmospheric components, most likely oxygen.[3] Highly conjugated systems can be susceptible to oxidation, which could lead to the formation of various degradation products and a change in the material's color and purity.
Thermal and Photochemical Stability
The interplay of these factors is crucial to consider for maintaining the integrity of the compound.
Caption: Experimental workflow for a stability study of the compound.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing purity. A decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products can be monitored over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about any degradation products formed. Changes in the spectra over time can indicate decomposition. Conformation to the expected structure is a key quality parameter. [2]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups. For instance, the appearance of a broad O-H stretch could indicate hydrolysis of the ester groups. The spectrum should conform to the reference structure. [2]* Visual Inspection: A change in the color of the material from yellow/orange to brown can be an initial indicator of degradation. [2]
Conclusion
This compound is a reactive and valuable synthetic intermediate. Its utility is directly dependent on its purity, which can be compromised by improper storage and handling. The primary stability concerns are dimerization and sensitivity to moisture and atmospheric oxygen. By adhering to the recommended storage conditions of a cool, dark, and inert environment, and by implementing routine stability assessments, researchers can ensure the integrity and reactivity of this compound for their synthetic applications.
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discovery and history of diphenylcyclopentadienone derivatives
An In-Depth Technical Guide to the Discovery and History of Diphenylcyclopentadienone Derivatives
Introduction: The Enigmatic Cyclopentadienone Core
In the vast landscape of organic chemistry, few molecular scaffolds have presented as intriguing a paradox as the cyclopentadienone ring system. The parent compound, cyclopentadienone (C₅H₄O), is a highly reactive and transient species, prone to rapid dimerization through a self-terminating Diels-Alder reaction.[1][2] This inherent instability posed a significant challenge to early chemists, shrouding the core's potential in a veil of synthetic difficulty. However, it was precisely this reactivity that hinted at its latent power as a synthetic intermediate. The journey to tame this enigmatic core and unlock its potential is a story of ingenuity, leading to the development of stabilized derivatives that have become indispensable tools in modern synthesis, materials science, and medicine.
This guide delves into the discovery and rich history of diphenylcyclopentadienone derivatives, tracing their evolution from laboratory curiosities to foundational building blocks. We will explore the seminal synthetic strategies that brought these molecules from theoretical constructs to benchtop reality, examine their unique physicochemical properties, and highlight their diverse applications, which continue to expand the frontiers of chemical research.
The Dawn of Stability: The Landmark Synthesis of Tetraphenylcyclopentadienone
The breakthrough in cyclopentadienone chemistry came with the introduction of sterically bulky and electronically stabilizing substituents. Research into these highly substituted cyclopentadienones was driven by the need to create stable, yet reactive, building blocks for organic synthesis.[1] By flanking the reactive diene system with phenyl groups, chemists were able to successfully isolate and handle these compounds. The most iconic of these is tetraphenylcyclopentadienone, often referred to as "cyclone."
Its synthesis, a classic example of a base-catalyzed double aldol condensation, remains a staple in undergraduate organic chemistry laboratories. The procedure involves the reaction of benzil with 1,3-diphenylacetone (dibenzyl ketone).[3][4] This reaction is not merely a historical footnote; it represents the first practical gateway to a class of compounds that would later prove immensely valuable.
Mechanism of the Aldol Condensation for Tetraphenylcyclopentadienone
The formation of tetraphenylcyclopentadienone is a beautifully orchestrated sequence of base-catalyzed aldol additions and eliminations. The generally accepted mechanism proceeds as follows: A strong base, such as potassium hydroxide, deprotonates the α-carbon of 1,3-diphenylacetone, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of benzil. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated ketone. A subsequent intramolecular aldol reaction, followed by another dehydration step, yields the final, highly conjugated, deep purple crystalline product.[5] The immense thermodynamic stability of the final conjugated system drives the reaction to completion.[5]
Caption: Mechanism of Tetraphenylcyclopentadienone Synthesis.
Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone
The following protocol is a representative procedure for the synthesis of tetraphenylcyclopentadienone.[3][6][7]
Materials:
-
Benzil (C₁₄H₁₀O₂)
-
1,3-Diphenylacetone (Dibenzyl ketone, C₁₅H₁₄O)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzil and 1,3-diphenylacetone in a minimal amount of absolute ethanol.
-
Gently heat the mixture with stirring until all solids dissolve.
-
Prepare a catalytic amount of ethanolic potassium hydroxide solution.
-
Once the reactant solution is just below its boiling point, add the basic catalyst dropwise. An immediate, dramatic color change to deep purple should be observed.[7]
-
Heat the reaction mixture to a gentle boil and reflux for 15-20 minutes.
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
Collect the dark purple crystals by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene mixture).
A Paradigm Shift in Synthesis: The Pauson-Khand Reaction
While aldol condensations provided access to symmetrical cyclopentadienones, a more versatile and powerful method emerged in the 1970s that revolutionized the synthesis of the related cyclopentenone core. The Pauson-Khand reaction (PKR), discovered around 1970 by Ihsan Ullah Khand while working with Peter Ludwig Pauson, is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈).[8][9][10][11] This reaction constructs three new carbon-carbon bonds and a five-membered ring in a single step, offering a remarkable increase in molecular complexity from simple precursors.[11]
The initial discovery involved intermolecular reactions, which sometimes suffered from poor selectivity.[9] However, the development of the intramolecular Pauson-Khand reaction significantly expanded its utility, enabling the efficient synthesis of complex fused bicyclic systems with high degrees of regio- and stereoselectivity.[10]
Mechanism of the Pauson-Khand Reaction
Though not fully elucidated in its entirety, the widely accepted mechanism, first proposed by Magnus in 1985, provides a robust framework for understanding the reaction.[9][12]
-
Complex Formation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt complex with the alkyne.
-
Ligand Exchange and Coordination: Dissociation of a carbon monoxide (CO) ligand creates a vacant coordination site on the cobalt center, allowing the alkene to coordinate.
-
Oxidative Coupling: The coordinated alkyne and alkene undergo oxidative coupling to form a metallacyclopentene intermediate.
-
CO Insertion: A migratory insertion of a CO ligand into a cobalt-carbon bond expands the ring to a metallacyclohexenone.
-
Reductive Elimination: The final step is a reductive elimination that releases the α,β-cyclopentenone product and regenerates the cobalt catalyst (though the initial process is often stoichiometric).
Caption: The Pauson-Khand Reaction Mechanism.
Properties and Reactivity: A Versatile Chemical Chameleon
Diphenylcyclopentadienone derivatives are characterized by their intense color, a direct result of the extended π-conjugation across the ring system. Their stability is significantly enhanced by the steric bulk of the substituents, which physically inhibits the dimerization pathway that plagues the parent compound.[1]
The primary mode of reactivity for these compounds is as an electron-rich diene in [4+2] cycloaddition (Diels-Alder) reactions. They readily react with a wide range of dienophiles, particularly electron-deficient alkynes, to form bridged bicyclic adducts. These adducts often undergo subsequent reactions, such as cheletropic extrusion of carbon monoxide, to yield highly substituted aromatic rings. This reactivity makes them powerful precursors for the synthesis of complex polycyclic aromatic hydrocarbons.
| Derivative | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Tetraphenylcyclopentadienone | 479-33-4 | C₂₉H₂₀O | 384.47 | Dark purple/black solid |
| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | 26307-17-5 | C₁₉H₁₆O | 260.33 | Highly colored solid |
| 2,5-Diethyl-3,4-diphenylcyclopentadienone | 51932-77-5 | C₂₁H₂₀O | 288.38 | - |
Data sourced from PubChem and other chemical suppliers.[3][13][14]
Applications in Modern Science
The unique combination of stability, reactivity, and electronic properties has positioned diphenylcyclopentadienone derivatives as key players in several scientific domains.
Advanced Organic Synthesis
Their role as dienes in Diels-Alder reactions is a cornerstone of their application. This strategy is employed to construct complex molecular architectures that would be difficult to access through other means. The reaction of a cyclopentadienone with an alkyne, followed by CO extrusion, is a classic route to synthesizing hexasubstituted benzene rings.
Organometallic Chemistry and Catalysis
Cyclopentadienone derivatives are excellent ligands for transition metals.[2] The resulting organometallic complexes have found significant use in catalysis. For instance, the Knölker complex, an iron complex derived from a substituted cyclopentadienone, is a highly efficient catalyst for transfer hydrogenation reactions, a critical process in synthetic chemistry.[2] The stability and tunable electronic properties of the cyclopentadienone ligand allow for fine-tuning of the catalyst's reactivity and selectivity.
Drug Discovery and Medicinal Chemistry
The cyclopentenone ring is a key structural motif in many biologically active natural products, including prostaglandins and certain antibiotics.[15] Synthetic methods developed for cyclopentadienone derivatives, such as the Pauson-Khand reaction, provide powerful tools for accessing these complex structures. Chiral cyclopentenone derivatives are particularly valuable as key intermediates in the asymmetric synthesis of nucleoside analogues and anticancer drugs, where specific stereochemistry is crucial for biological activity.[15]
Conclusion
The history of diphenylcyclopentadienone derivatives is a testament to the persistence and creativity of chemists. From the initial challenge of taming a highly reactive parent molecule, the field has blossomed, yielding a class of exceptionally versatile and stable compounds. The development of foundational synthetic methods, from the classic aldol condensation to the elegant Pauson-Khand reaction, has transformed these molecules into readily accessible building blocks. Today, diphenylcyclopentadienone derivatives are not merely historical artifacts but active participants at the forefront of organic synthesis, catalysis, and drug development, continuing to enable the creation of novel molecules with profound scientific and therapeutic potential.
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Discovery of the Pauson-Khand Reaction. Colourful Heritage. [Link]
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Heravi, M. M., et al. Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. [Link]
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Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Synthesis of Tetraphenylcyclopentadienone. Scribd. [Link]
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A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. Course Hero. [Link]
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Metallacyclopentadienes: Synthesis, structure and reactivity. ResearchGate. [Link]
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Ma, W., et al. Metallacyclopentadienes: synthesis, structure and reactivity. Chemical Society Reviews. [Link]
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Ogliaruso, M. A., Romanelli, M. G., & Becker, E. I. Chemistry of Cyclopentadienones. Chemical Reviews. [Link]
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The Formation of Cyclopentadienones. The Journal of Organic Chemistry. [Link]
-
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A Theoretical and Spectroscopic Deep Dive into 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Guide for Researchers
This technical guide provides a comprehensive theoretical and spectroscopic examination of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized cyclopentadienone derivative of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the molecule's structural, electronic, and reactive properties. We will explore the synthesis and characterization of this compound and delve into its theoretical underpinnings using computational chemistry, providing insights into its behavior as a versatile building block, particularly in cycloaddition reactions.
Introduction: The Significance of a Substituted Cyclopentadienone
This compound, with the chemical formula C₂₁H₁₆O₅, belongs to a class of compounds known as cyclopentadienones, or "cyclones".[1] These molecules are characterized by a five-membered ring containing a ketone functional group and conjugated double bonds. The specific substitution pattern of this derivative, featuring two methoxycarbonyl groups and two phenyl groups, imparts unique electronic and steric properties that govern its reactivity.
The primary utility of this compound lies in its role as a reactive diene in Diels-Alder reactions.[2] The electron-withdrawing nature of the methoxycarbonyl groups enhances its reactivity towards electron-rich dienophiles, making it a valuable tool for the construction of complex polycyclic systems. Understanding the interplay between its structure and electronic properties is crucial for predicting its reactivity and designing novel synthetic pathways.
Synthesis and Spectroscopic Characterization
A reliable synthesis of this compound is essential for its application in research and development. The compound is typically prepared through a base-catalyzed condensation reaction.
Synthetic Protocol
A common preparative method involves the reaction of equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate (dimethyl 2-propanone-1,3-dicarboxylate) in an alcoholic solvent such as methanol or ethanol, with a base like hydroxide.[2] This reaction, typically stirred at room temperature for 24 hours, proceeds through an intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate. Subsequent treatment of this intermediate with acid in a solvent like benzene, or with acetic anhydride under heating, leads to dehydration and the formation of the target dienone in high yield.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate in methanol.
-
Base Addition: Slowly add a solution of sodium hydroxide in methanol to the reaction mixture while stirring.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Intermediate: Upon completion, neutralize the reaction mixture and isolate the intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, by filtration or extraction.
-
Dehydration: Suspend the isolated intermediate in benzene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Purification: After the reaction is complete (as indicated by TLC), cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound as a crystalline solid.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. While detailed spectra are not always readily available in compiled databases, literature reports confirm the identity of the compound through standard spectroscopic techniques.[3]
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Expected Resonances |
| ¹H NMR | Signals corresponding to the methoxycarbonyl protons (singlet, ~3.5-4.0 ppm) and the phenyl protons (multiplet, ~7.0-7.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups and the ketone, carbons of the cyclopentadienone ring, and the phenyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, as well as C=C stretching of the aromatic and cyclopentadienone rings. |
A 1987 study on the reaction of this cyclone with phosphonoacetic acid trimethyl ester mentions the use of a UR-10 spectrometer for IR spectra and Varian T-60 and Tesla BS-467A spectrometers for proton NMR (PMR) spectra, using chloroform or deuterated chloroform as a solvent and TMS as an internal standard.[3] Chemicalbook is also a potential source for various spectra of this compound.[4]
Theoretical Studies: Unveiling the Electronic Landscape
While specific published theoretical studies on this compound are scarce, we can outline a robust computational workflow based on Density Functional Theory (DFT) to probe its electronic structure and reactivity. Such studies are invaluable for rationalizing its behavior in chemical reactions.[5]
Computational Methodology
A standard approach would involve geometry optimization and frequency calculations using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to accurately model the molecule's structure and vibrational modes.[5][6]
Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.
-
Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Molecular Orbital Analysis: From the optimized geometry, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electronic Property Calculation: Compute key electronic properties such as the HOMO-LUMO energy gap, ionization potential, and electron affinity.
Frontier Molecular Orbitals (FMOs) and Reactivity
The reactivity of this compound, particularly in Diels-Alder reactions, is governed by its frontier molecular orbitals.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO reflects the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[6]
In a "normal-electron-demand" Diels-Alder reaction, the diene's HOMO interacts with the dienophile's LUMO. The electron-withdrawing methoxycarbonyl groups in this compound lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy makes it a better electron acceptor and thus more reactive towards electron-rich dienophiles.
Caption: FMO interactions in a normal-demand Diels-Alder reaction.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygen atoms, indicating their nucleophilic character. The carbon atoms of the cyclopentadienone ring, particularly those alpha to the carbonyl group, would exhibit a more positive potential (blue regions), marking them as electrophilic sites.
Caption: Workflow for generating and analyzing a Molecular Electrostatic Potential map.
Applications in Organic Synthesis
The primary application of this compound is as a potent diene in [4+2] cycloaddition reactions. Its reaction with various dienophiles, such as acetylenes, provides a powerful route to complex, highly substituted aromatic compounds.[7] This reactivity makes it a valuable intermediate in the synthesis of novel materials and complex organic molecules.
Conclusion
This compound is a molecule of considerable interest due to its unique electronic properties and synthetic utility. This guide has provided an overview of its synthesis, spectroscopic characterization, and a framework for its theoretical investigation. By combining experimental data with computational modeling, researchers can gain a comprehensive understanding of this molecule's structure-reactivity relationships, enabling its more effective use in the design and synthesis of novel chemical entities. The application of DFT and other theoretical methods provides predictive power that can guide experimental design, saving time and resources in the laboratory.
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ClinicSearch. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. [Link]
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Indian Journal of Chemistry. Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. [Link]
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Navigating the Solubility Landscape of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized cyclopentadienone derivative, serves as a valuable building block in organic synthesis, particularly in cycloaddition reactions for the construction of complex polycyclic aromatic systems. Understanding its solubility profile across a range of organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the underlying physicochemical principles governing its behavior in various solvent environments.
Introduction to this compound
This compound, with the chemical formula C₂₁H₁₆O₅ and a molecular weight of 348.35 g/mol , is a crystalline solid that typically appears as a light yellow to brown powder.[1][2] Its structure, featuring two methoxycarbonyl groups and two phenyl substituents on a cyclopentadienone core, imparts a unique combination of polarity and aromatic character that dictates its solubility. This compound is frequently employed as a dienophile in Diels-Alder reactions, making the choice of solvent critical for reaction kinetics, yield, and product purity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆O₅ | [1] |
| Molecular Weight | 348.35 g/mol | [1] |
| CAS Number | 16691-79-5 | [3] |
| Physical Form | Solid, light yellow to brown powder/crystal | [1] |
Understanding the Solubility Profile
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature. For a complex organic molecule like this compound, solubility is influenced by a combination of factors including solvent polarity, hydrogen bonding capabilities, and dispersive forces.
Qualitative Solubility Insights from Synthesis and Analysis
-
Synthesis Solvents: The preparation of this compound often involves the use of methanol or ethanol as reaction solvents.[4] Subsequent steps in its synthesis may utilize benzene or acetic anhydride , indicating at least partial solubility in these solvents.[4]
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a common analytical technique for this compound. The use of chloroform (CHCl₃) or deuterated chloroform (CDCl₃) as a solvent for PMR spectra strongly suggests good solubility in chlorinated solvents.[5]
Predicted Solubility in Common Organic Solvents
Based on the structural features of this compound, a predicted solubility trend in various organic solvents can be proposed. The molecule possesses both polar (two ester groups and a ketone) and nonpolar (two phenyl rings and the cyclopentane backbone) regions.
-
High Expected Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The polarizability of the C-Cl bonds and the ability to engage in dipole-dipole interactions make these solvents effective for a wide range of organic compounds, including those with moderate polarity. The documented use in NMR analysis supports this prediction.[5]
-
Aprotic Polar Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate): These solvents can effectively solvate the polar ester and ketone functionalities through dipole-dipole interactions.
-
Amide Solvents (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc)): These are powerful, highly polar aprotic solvents that are likely to exhibit good solvating power for this compound.
-
-
Moderate to Low Expected Solubility:
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): While the phenyl groups of the solute can interact favorably with these solvents through π-stacking, the polar ester groups will be less effectively solvated, likely leading to moderate solubility.
-
Alcohols (e.g., Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl oxygens of the ester and ketone groups, the large nonpolar hydrocarbon portion of the solute may limit overall solubility.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity imparted by the oxygen-containing functional groups, the compound is expected to have very low solubility in these solvents.
-
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the diluted sample from the saturated solution using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Safety and Handling
While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not consistently available from all suppliers, general precautions for handling chemical compounds in a laboratory setting should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and organic solvents.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid creating dust when handling the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety and handling information before commencing any experimental work.
Conclusion and Future Perspectives
The solubility of this compound is a critical parameter that influences its application in organic synthesis and materials science. While qualitative data suggests good solubility in chlorinated and polar aprotic solvents, there is a clear need for the generation and dissemination of quantitative solubility data across a broader range of organic solvents at various temperatures. The experimental protocol detailed in this guide provides a reliable framework for researchers to obtain this valuable information. Such data will not only facilitate the optimization of existing synthetic routes but also enable the rational design of new processes and formulations involving this versatile compound.
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Fuzhenkova, A. V., Galyautdinov, N. I., & Vagapova, N. N. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. J. Gen. Chem. USSR (Engl. Transl.), 57(7). Retrieved from [Link]
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An In-depth Technical Guide to 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: Synthesis, Structure, and Reactivity
Foreword: Unveiling a Versatile Building Block in Organic Synthesis
Welcome to a comprehensive exploration of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a multifaceted molecule that has carved a significant niche in the landscape of organic chemistry. This guide is crafted for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's synthesis, intricate molecular architecture, and its application as a powerful tool in constructing complex molecular frameworks. As a Senior Application Scientist, my objective is to not only present established protocols but to also provide the underlying scientific rationale, empowering you to leverage this reagent's full potential in your research endeavors. We will delve into the nuances of its preparation, dissect its spectroscopic and structural features, and explore its utility as a highly reactive diene in cycloaddition reactions, all substantiated by authoritative references from peer-reviewed literature.
Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate, is a crystalline solid that typically appears as a light yellow to brown powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆O₅ | [3] |
| Molecular Weight | 348.35 g/mol | [2][3] |
| CAS Number | 16691-79-5 | [1][3][4] |
| Appearance | Light yellow to brown powder/crystal | [1][2] |
| Storage | Room temperature, dry conditions | [2] |
The molecular structure is characterized by a five-membered cyclopentadienone core, substituted with two phenyl groups at the 3 and 4 positions and two methoxycarbonyl groups at the 2 and 5 positions. The conjugated system of the cyclopentadienone ring, combined with the electronic effects of the phenyl and methoxycarbonyl substituents, dictates its unique reactivity.
Caption: 2D structure of this compound.
Synthesis: A Step-by-Step Protocol
The preparation of this cyclopentadienone derivative is a classic example of a base-catalyzed aldol-type condensation followed by dehydration. The most common and effective method involves the reaction of benzil with dimethyl 1,3-acetonedicarboxylate.[4]
Causality Behind Experimental Choices
The choice of a base catalyst, typically a hydroxide, is crucial for the initial deprotonation of the acidic methylene protons of dimethyl 1,3-acetonedicarboxylate, generating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of benzil. The subsequent intramolecular cyclization and dehydration are often facilitated by acidic workup or heating. The use of methanol or ethanol as a solvent is advantageous as it readily dissolves the reactants and the intermediate alkoxide.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.
Step 1: Condensation Reaction
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate in methanol or ethanol.
-
While stirring at room temperature (25 °C), slowly add a solution of a suitable base (e.g., sodium hydroxide in the chosen alcohol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the intermediate hydroxycyclopentenone.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
The intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The reported yield for this intermediate is typically high, ranging from 70-96%.[4]
Step 2: Dehydration
-
The crude intermediate from Step 1 is dissolved in a suitable solvent such as benzene or acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid if in benzene, or the acetic anhydride itself can act as the dehydrating agent).
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC, observing the formation of the less polar, colored cyclopentadienone product.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final product as a crystalline solid. This final step is reported to proceed in high yield (around 98%).[4]
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic and Structural Characterization
A thorough characterization of the molecular structure is paramount for confirming the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-7.5 ppm. The methoxy groups will give rise to a sharp singlet around δ 3.5-4.0 ppm, integrating to six protons.
-
¹³C NMR: The carbon NMR spectrum will be more complex. Key signals would include the carbonyl carbon of the cyclopentadienone ring (around δ 190-200 ppm), the carbonyl carbons of the ester groups (around δ 160-170 ppm), the sp² carbons of the cyclopentadienone ring and the phenyl groups (in the δ 120-140 ppm range), and the methoxy carbons (around δ 50-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected at:
-
~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the ester groups.
-
~1700-1715 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone in the five-membered ring.
-
~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1200-1300 cm⁻¹: C-O stretching of the ester groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 348.35).
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).
Key Reactions: The Diels-Alder Cycloaddition
This compound is a highly reactive diene in Diels-Alder reactions, a powerful class of pericyclic reactions for the formation of six-membered rings.[4][5] The electron-withdrawing nature of the carbonyl and methoxycarbonyl groups enhances its reactivity towards electron-rich dienophiles.
Mechanistic Insights
The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. The reaction with cyclic dienophiles, such as N-ethylmaleimide or norbornadiene, often leads to the formation of endo and exo isomers. The endo product is typically the kinetically favored product due to secondary orbital interactions.
Caption: Generalized mechanism of the Diels-Alder reaction.
Experimental Protocol: Reaction with N-Ethylmaleimide
This protocol provides a general framework for the Diels-Alder reaction with a common dienophile.
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.
-
Add N-ethylmaleimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-80 °C) and stir.
-
Monitor the reaction progress by TLC. The disappearance of the colored cyclopentadienone is a good visual indicator of reaction completion.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the Diels-Alder adduct.
-
Characterize the product using NMR, IR, and MS to confirm its structure and determine the ratio of endo/exo isomers if applicable.
Conclusion and Future Outlook
This compound stands as a testament to the elegance and utility of well-designed organic molecules. Its straightforward synthesis and high reactivity in Diels-Alder cycloadditions make it an invaluable tool for the construction of complex polycyclic systems. The insights provided in this guide, from its fundamental properties and synthesis to its reactivity, are intended to serve as a robust foundation for its application in diverse research areas, including the synthesis of novel pharmaceuticals, advanced materials, and complex natural products. As the quest for molecular complexity continues, the role of such versatile building blocks will undoubtedly expand, paving the way for new discoveries and innovations in the chemical sciences.
References
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-
PerkinElmer. (n.d.). Spectrum Two FT-IR Spectrometer. Retrieved from a general product information page.[6]
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Meigh, J.-P. K. (n.d.). Benzazepines and their group 15 (P, As, Sb, and Bi) analogues. Science of Synthesis, 17, 825-930.[7]
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Fuzhenkova, A. V., Galyautdinov, N. I., & Vagapova, N. N. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. Journal of General Chemistry of the USSR, 57(7), 1436-1441.[8]
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Truman State University. (2014). Kinetics and Activation Energy of a Diels-Alder Reaction. Retrieved from [Link]5]
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Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. (2018). Bioconjugate Chemistry, 29(8), 2636-2641.[9]
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A versatile Diels–Alder approach to functionalized hydroanthraquinones. (2020). Beilstein Journal of Organic Chemistry, 16, 2806-2817.[10]
-
PubChem. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone. Retrieved from [Link]]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]2]
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ResearchGate. (n.d.). Diels–Alder reactions of a 2,5‐bis(methoxycarbonyl)‐1,3,4‐oxadiazole.... Retrieved from a research publication on Diels-Alder reactions.[11]
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Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. (2024). Molecules, 29(16), 3789.[12]
- Labscoop. (n.d.). This compound, 5G.
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Methodological & Application
Application Notes and Protocols: 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone in Diels-Alder Reactions
Introduction: Unveiling a Versatile Diene for Complex Syntheses
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with remarkable stereochemical control.[1][2][3] At the heart of this powerful [4+2] cycloaddition are the diene and dienophile components, the judicious selection of which dictates the outcome and scope of the reaction.[1][4] Among the vast arsenal of dienes available to synthetic chemists, 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, hereafter referred to as CPD-ester, has emerged as a highly valuable and versatile reagent. Its unique electronic and steric properties, conferred by the electron-withdrawing methoxycarbonyl groups and the bulky phenyl substituents, make it a powerful tool for the synthesis of complex polycyclic architectures.[5][6]
This comprehensive guide provides an in-depth exploration of CPD-ester in Diels-Alder reactions, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, showcase its synthetic utility through detailed application examples, and provide robust, field-tested protocols to ensure successful implementation in your laboratory.
Core Attributes of this compound (CPD-ester)
| Property | Description | Significance in Diels-Alder Reactions |
| Structure | A cyclopentadienone core flanked by two phenyl groups at the 3 and 4 positions and two methoxycarbonyl groups at the 2 and 5 positions. | The electron-withdrawing ester groups enhance the diene's reactivity towards electron-rich dienophiles in normal-demand Diels-Alder reactions. The phenyl groups provide steric bulk, influencing facial selectivity and the stability of the resulting adducts. |
| Reactivity | Highly reactive diene, often participating in facile cycloaddition reactions under mild thermal conditions.[7][8] | The inherent reactivity allows for a broad scope of dienophiles to be employed, including those that are typically less reactive. This versatility is crucial for accessing a diverse range of molecular scaffolds. |
| Post-Cycloaddition Chemistry | The initial Diels-Alder adduct often contains a carbonyl bridge which can be prone to extrusion of carbon monoxide (CO) upon heating, leading to the formation of aromatic or partially aromatized products.[7] | This subsequent cheletropic extrusion provides a powerful driving force for the reaction and a synthetic pathway to highly functionalized aromatic and polycyclic aromatic compounds. |
Mechanistic Insights: The "Why" Behind the Reaction
The Diels-Alder reaction of CPD-ester proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[3] The stereochemical outcome is governed by the "endo rule," which favors the formation of the product where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. This preference is a result of favorable secondary orbital interactions.
The Role of Frontier Molecular Orbitals
The reactivity of the Diels-Alder reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory.[4] In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
The two electron-withdrawing methoxycarbonyl groups on the CPD-ester lower the energy of its HOMO. This makes it particularly well-suited to react with electron-rich dienophiles, which possess a high-energy HOMO.
Diagram: FMO Interaction in a Normal-Demand Diels-Alder Reaction
Caption: FMO diagram illustrating the key HOMO-LUMO interaction in a normal-demand Diels-Alder reaction.
The Cheletropic Extrusion of Carbon Monoxide
A defining characteristic of Diels-Alder reactions involving cyclopentadienones is the subsequent thermal extrusion of carbon monoxide from the initial adduct.[7] This process is entropically favored and results in the formation of a new, often aromatic, six-membered ring.
Diagram: General Reaction Pathway
Caption: Generalized reaction scheme showing the initial cycloaddition followed by CO extrusion.
Applications in Synthesis
The unique reactivity of CPD-ester has been leveraged in the synthesis of a wide array of complex molecules. Its ability to act as a synthetic equivalent of a substituted benzene ring, following the Diels-Alder/retro-Diels-Alder sequence, is a particularly powerful strategy.
Synthesis of Substituted Aromatics
One of the most common applications is the reaction of CPD-ester with acetylenic dienophiles to generate highly substituted benzene derivatives. The initial cycloadduct readily loses CO to afford the aromatic product.
Example Reaction:
| Diene | Dienophile | Conditions | Product | Yield (%) |
| CPD-ester | Dimethyl acetylenedicarboxylate | Toluene, reflux | Hexamethyl mellitate | High |
Access to Polycyclic Aromatic Hydrocarbons (PAHs)
By employing more complex dienophiles, such as cyclic alkenes or alkynes, intricate polycyclic systems can be constructed in a single step. This approach is particularly valuable in materials science for the synthesis of novel organic semiconductors and fluorescent materials.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General Procedure for the Diels-Alder Reaction of CPD-ester with an Alkene Dienophile
This protocol outlines a general procedure for the cycloaddition reaction. The specific reaction time and temperature may need to be optimized for different dienophiles.
Materials:
-
This compound (CPD-ester)
-
Alkene dienophile (e.g., N-phenylmaleimide)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CPD-ester (1.0 eq).
-
Reagent Addition: Add the alkene dienophile (1.1 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the Diels-Alder reaction of CPD-ester.
Protocol 2: Synthesis of a Highly Substituted Benzene Derivative via CO Extrusion
This protocol details the synthesis of a hexasubstituted benzene derivative using an alkyne dienophile, followed by in-situ carbon monoxide extrusion.
Materials:
-
This compound (CPD-ester)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous diphenyl ether
-
High-temperature reaction vessel (e.g., a thick-walled sealed tube or a flask with a high-boiling solvent and a short-path distillation head to vent CO)
-
Magnetic stirrer and stir bar
-
High-temperature oil bath or sand bath
Procedure:
-
Reaction Setup: In a high-temperature reaction vessel, combine CPD-ester (1.0 eq) and dimethyl acetylenedicarboxylate (1.2 eq).
-
Solvent: Add anhydrous diphenyl ether to dissolve the reactants.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to a high temperature (typically 180-220 °C) with stirring. Caution: This reaction evolves carbon monoxide gas, which is toxic. Ensure adequate ventilation and proper exhaust.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Self-Validating Systems and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficient temperature; Low reactivity of the dienophile | Increase the reaction temperature. Consider using a higher-boiling solvent. For unreactive dienophiles, Lewis acid catalysis may be explored.[2][9] |
| Formation of multiple products | Dimerization of the cyclopentadienone; Side reactions | Ensure the dienophile is added in slight excess. Lowering the reaction temperature may improve selectivity. Purify starting materials to remove any impurities that could catalyze side reactions. |
| Difficulty in purifying the product | Product is an oil or has similar polarity to byproducts | Try different solvent systems for column chromatography. Consider derivatization to a crystalline solid for purification. |
Conclusion
This compound is a powerful and versatile diene for the construction of complex cyclic and polycyclic molecules via the Diels-Alder reaction. Its predictable reactivity, coupled with the potential for subsequent carbon monoxide extrusion, provides a robust platform for the synthesis of highly functionalized aromatic systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.
References
- Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts. Organic Chemistry Frontiers.
- Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
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The Sonogashira Coupling: A Powerful Tool in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Power of the C-C Bond
In the landscape of synthetic organic chemistry, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the pantheon of cross-coupling reactions, the Sonogashira coupling, first reported by Kenkichi Sonogashira in 1975, stands as a testament to the power of palladium and copper co-catalysis.[1][2] This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, a transformation that has become indispensable in the synthesis of a vast array of complex molecules.[1][3][4] Its enduring utility stems from its typically mild reaction conditions, broad functional group tolerance, and the versatility of the resulting alkyne products, which serve as key building blocks for pharmaceuticals, natural products, and advanced organic materials.[1][5][6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Sonogashira coupling, from its mechanistic underpinnings to its diverse applications and detailed experimental protocols. We will explore not only the classic palladium/copper-catalyzed system but also delve into modern variations, including copper-free and microwave-assisted methodologies, offering practical insights to empower your synthetic endeavors.
Mechanistic Insights: The "Why" Behind the Reaction
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9][10]
The Dual Catalytic Cycle
The interplay between palladium and copper is the cornerstone of the traditional Sonogashira reaction. The palladium catalyst orchestrates the activation of the aryl/vinyl halide and the final product-forming step, while the copper co-catalyst facilitates the activation of the terminal alkyne.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.[1][11] Electron-withdrawing groups on the aryl halide can promote this step.[12]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[11]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][11]
The Copper Cycle:
-
Acetylide Formation: In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[9][13] The base serves to deprotonate the alkyne, increasing its nucleophilicity.[14]
This synergistic relationship allows the reaction to proceed under mild conditions, a significant advantage over earlier methods that required harsh conditions.[2][8]
Diagram of the Sonogashira Catalytic Cycle:
Caption: The dual catalytic cycle of the Sonogashira coupling.
The Rise of Copper-Free Sonogashira Couplings
While highly effective, the copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[1][8] This has spurred the development of copper-free Sonogashira protocols. In these systems, the activation of the alkyne is thought to occur directly at the palladium center, albeit through a less well-understood mechanism.[1][15] These methods are particularly advantageous when dealing with sensitive substrates or when the removal of copper residues is critical, such as in pharmaceutical applications.[16]
Applications in Organic Synthesis: A Versatile Toolkit
The Sonogashira coupling has found widespread application across various domains of organic synthesis, demonstrating its power and versatility.
Natural Product Synthesis
The mild conditions and functional group tolerance of the Sonogashira reaction make it an ideal tool for the total synthesis of complex natural products.[5][6] It is frequently employed to construct key carbon-carbon bonds in molecules containing sensitive functionalities. For instance, it has been instrumental in the synthesis of enyne and enediyne natural products, which often exhibit potent biological activity.[5][11] A notable example is its application in the synthesis of the benzylisoquinoline alkaloids (+)-(S)-laudanosine and (–)-(S)-xylopinine, where the Sonogashira coupling was used to build the core carbon skeleton.[1]
Medicinal Chemistry and Drug Discovery
In the pharmaceutical industry, the Sonogashira coupling is a workhorse for the synthesis of biologically active molecules and drug candidates.[3][17] The reaction allows for the facile introduction of alkyne and aromatic functionalities, which are common motifs in many therapeutic agents.[3] For example, it has been used in the synthesis of tazarotene, a treatment for psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist.[1] The development of robust and scalable Sonogashira protocols is therefore of significant interest to medicinal chemists.
Materials Science and Polymer Chemistry
The ability to create conjugated systems makes the Sonogashira coupling a valuable tool in materials science for the synthesis of organic electronic materials, such as conjugated polymers and dendrimers.[6][7] These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The step-growth polycondensation of dihaloarenes and diethynyl monomers via the Sonogashira reaction is a common strategy for producing well-defined conjugated polymers.[18]
Experimental Protocols: From Theory to Practice
The following section provides detailed, step-by-step protocols for performing the Sonogashira coupling under various conditions. These protocols are intended as a starting point and may require optimization depending on the specific substrates used.
Protocol 1: Traditional Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a classic Pd/Cu catalytic system.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC/MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow:
Caption: A typical workflow for a Sonogashira coupling reaction.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for situations where the presence of copper is undesirable. It often requires a different palladium precursor and ligand combination.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%)
-
cataCXium® A (a phosphine ligand) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl bromide, Pd(CH₃CN)₂Cl₂, cataCXium® A, and Cs₂CO₃ to a dry reaction vessel.[19]
-
Add 2-MeTHF and the terminal alkyne.[19]
-
Seal the vessel and stir the mixture at room temperature for the required time (can be up to 48 hours, monitor by TLC or LC/MS).[19]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly accelerate the Sonogashira coupling, often leading to higher yields in shorter reaction times.[20]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Diisopropylamine (DIPA) (3 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl bromide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add diisopropylamine.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-20 minutes).[21]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Data Summary and Comparison
The choice of protocol depends on several factors, including the reactivity of the substrates, functional group compatibility, and the desired scale of the reaction. The following table summarizes key parameters for the different protocols.
| Parameter | Protocol 1: Traditional Pd/Cu | Protocol 2: Copper-Free | Protocol 3: Microwave-Assisted |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(CH₃CN)₂Cl₂ / cataCXium® A | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine (TEA) | Cesium carbonate (Cs₂CO₃) | Diisopropylamine (DIPA) |
| Solvent | THF or DMF | 2-Methyltetrahydrofuran (2-MeTHF) | Diisopropylamine (DIPA) |
| Temperature | Room Temperature to Reflux | Room Temperature | 100-120 °C |
| Reaction Time | Hours to Days | Hours to Days | Minutes |
| Key Advantage | Well-established, versatile | Avoids copper-related side reactions | Rapid reaction times, high yields |
| Key Disadvantage | Potential for alkyne homocoupling | May require specialized ligands and longer reaction times | Requires specialized microwave equipment |
Conclusion: A Continuously Evolving Reaction
The Sonogashira coupling remains a cornerstone of modern organic synthesis. Its continuous evolution, with the development of more efficient and environmentally benign protocols, ensures its relevance for years to come. From the intricate total synthesis of natural products to the large-scale production of pharmaceuticals and the design of novel materials, the Sonogashira reaction provides a powerful and reliable method for the construction of essential carbon-carbon bonds. By understanding the underlying principles and having access to robust experimental protocols, researchers can confidently apply this remarkable transformation to their own synthetic challenges.
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-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
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ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
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Organic Chemistry Portal. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]
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PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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-
ResearchGate. Applications of the Sonogashira reaction in the total synthesis of alkaloids. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
-
ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Semantic Scholar. Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. [Link]
-
Amanote Research. Microwave-Assisted Suzuki-Miyaura and Sonogashira. [Link]
-
MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
-
ResearchGate. Pd/Cu-Catalyzed Sonogashira Cross-Coupling Polycondensation: A Promising Approach for Synthesizing Conjugated Polymers with Useful Applications. [Link]
-
Bohrium. Palladium-Poly(3-aminoquinoline) Hollow-Sphere Composite: Application in Sonogashira Coupling Reactions. [Link]
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Application Note: Arylboronic Acids as Versatile Building Blocks for Complex Molecule Synthesis via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids are indispensable building blocks in modern organic synthesis, primarily due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] Their prominence is centrally linked to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method essential for the construction of biaryl scaffolds found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][3] This guide provides an in-depth analysis of the Suzuki-Miyaura reaction, detailing the underlying mechanism, offering a field-proven experimental protocol, and discussing critical parameters for troubleshooting and optimization.
The Foundational Chemistry of Arylboronic Acids
Boronic acids are organoboron compounds distinguished by a C–B bond and two hydroxyl groups, with the general formula R–B(OH)₂.[4] This functionality imparts a unique combination of stability and reactivity. Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, simplifying their handling and storage.[5]
Their primary application is the Suzuki-Miyaura cross-coupling, a reaction that forges a new C-C bond between an organoboron compound and an organic halide or pseudohalide (e.g., triflate).[6] The reaction's success hinges on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:[3][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[8][9][10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Application: Synthesis of Biaryl Compounds
The synthesis of biaryls is a cornerstone of drug discovery, with this structural motif appearing in numerous approved drugs.[12] The following protocol provides a reliable, general procedure for the coupling of an aryl bromide with an arylboronic acid.
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methodologies and is suitable for a 1.0 mmol scale reaction.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Buchwald Ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Standard laboratory glassware (oven-dried), inert gas supply (Argon or Nitrogen), magnetic stirrer, and heating mantle/oil bath.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask atmosphere using a vacuum pump and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times to ensure the reaction environment is free of oxygen.[1]
-
-
Solvent Addition:
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 100 °C.
-
Stir the mixture vigorously to ensure adequate mixing between the two phases.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[1]
-
-
Work-up and Purification:
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[14] SPhos is an electron-rich, bulky phosphine ligand that stabilizes the palladium center and accelerates both the oxidative addition and reductive elimination steps, leading to higher efficiency.[1][15]
-
Base: K₃PO₄ is a moderately strong base effective at forming the active boronate species without causing the degradation of sensitive functional groups.[1][8]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to inactive palladium black and can also promote the undesirable homocoupling of boronic acids, reducing the yield of the desired product.[3][14]
Data Presentation & Optimization
The choice of ligand, base, and solvent can dramatically impact reaction outcomes. The following table summarizes typical effects observed during optimization.
| Parameter | Variation | General Effect on Yield/Rate | Rationale & Insights |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Generally increases rate and yield | Promotes the rate-limiting reductive elimination step and stabilizes the active catalyst.[5][7] |
| N-Heterocyclic Carbenes (NHCs) | Highly effective, especially for challenging substrates | Offer strong σ-donation and steric bulk, providing high thermal stability to the catalyst.[16] | |
| Base | Stronger bases (e.g., Cs₂CO₃, K₃PO₄) | Often faster reaction | More efficient generation of the reactive boronate species.[10][17] However, very strong bases may degrade sensitive substrates. |
| Weaker bases (e.g., K₂CO₃, NaHCO₃) | Slower reaction | May be necessary for substrates with base-labile functional groups.[17] | |
| Solvent | Aprotic polar (e.g., Dioxane, THF) with Water | Common and effective | Water is often necessary to dissolve the inorganic base and facilitate boronate formation.[13] |
| Apolar (e.g., Toluene) with Water | Good for higher temperatures | Allows for higher reaction temperatures which can be necessary for less reactive substrates like aryl chlorides. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
-
Issue: Homocoupling of Boronic Acid: This side reaction, forming Ar²-Ar², is often caused by the presence of oxygen.[3]
-
Solution: Improve the degassing procedure (multiple vacuum/inert gas cycles) and maintain a positive pressure of inert gas throughout the reaction.
-
-
Issue: Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond, effectively destroying the nucleophile.[14]
-
Solution: This is often promoted by excess base or prolonged heating. Try using a milder base or decreasing the reaction time. Using more stable boronic esters, like MIDA or pinacol esters, can completely circumvent this issue.[14]
-
-
Issue: Difficult Substrates (e.g., Aryl Chlorides, Sterically Hindered Partners):
Advanced Applications: Beyond Biaryls
While the Suzuki coupling is paramount, boronic acids are building blocks for other key transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling boronic acids with amines or alcohols, respectively.[19][20] It is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination and can often be performed at room temperature in the open air.[19][21][22]
Conclusion
Arylboronic acids are foundational building blocks that have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[12][23] Their stability, functional group tolerance, and predictable reactivity in the Suzuki-Miyaura cross-coupling make them an invaluable tool. A thorough understanding of the reaction mechanism, careful execution of protocols under inert conditions, and rational troubleshooting are key to leveraging the full synthetic power of these versatile reagents.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Chan–Lam coupling. Wikipedia.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chem-Eur J.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
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- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Boronic acid. Wikipedia.
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- Suzuki–Miyaura (hetero-)
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
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- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
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- Struggling with Suzuki Reaction. Reddit.
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Application Notes and Protocols: The Synthesis of Polysubstituted Aromatics via Cyclopentadienone-Acetylene Cycloaddition
Abstract
This document provides a comprehensive technical guide for the reaction of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with acetylenes. This [4+2] cycloaddition, followed by a spontaneous retro-Diels-Alder extrusion of carbon monoxide, offers a robust and high-yield pathway to synthetically challenging, highly substituted dimethyl phthalate derivatives. These products are valuable scaffolds in medicinal chemistry and materials science. This guide details the mechanistic underpinnings of the reaction, provides step-by-step protocols for the synthesis of the cyclopentadienone starting material and its subsequent reaction with various acetylenes, and discusses the applications of the resulting poly-substituted benzene derivatives.
Introduction
The construction of highly substituted aromatic rings is a foundational challenge in organic synthesis, with profound implications for drug discovery, agrochemicals, and materials science. Tetrasubstituted benzene rings, in particular, are common motifs in pharmaceuticals and organic materials but are notoriously difficult to synthesize with precise regiocontrol.[1] The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides an elegant solution when a substituted cyclopentadienone is employed as the diene component.[2][3]
The reaction of this compound with acetylenic dienophiles is a classic example of a Diels-Alder/retro-Diels-Alder sequence. The initial cycloaddition forms a bridged bicyclic intermediate which readily loses carbon monoxide to yield a thermodynamically stable, fully aromatized benzene ring. The predictability and efficiency of this transformation make it a valuable tool for researchers. This application note serves as a practical guide for chemists seeking to utilize this reaction for the synthesis of complex aromatic molecules.
Reaction Mechanism and Rationale
The overall transformation proceeds in two key stages: a [4+2] Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction.
-
[4+2] Diels-Alder Cycloaddition: The cyclopentadienone, locked in the requisite s-cis conformation, acts as the 4π-electron component (the diene). It reacts with the 2π-electron system of the acetylene (the dienophile) in a concerted fashion to form a bicyclo[2.2.1]heptadienone intermediate. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the dienophile, such as the ester groups in dimethyl acetylenedicarboxylate. Conversely, electron-donating groups on the dienophile may slow the reaction or require more forcing conditions.[4][5]
-
Retro-Diels-Alder Extrusion: The bridged intermediate formed in the first step is thermally unstable. It readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon monoxide (CO). This cheletropic extrusion is entropically favored and driven by the formation of a highly stable aromatic ring system. The loss of gaseous CO makes this step effectively irreversible.
The presence of the two methoxycarbonyl groups on the cyclopentadienone starting material serves to activate the diene system and influences the electronic properties of the final phthalate product.
Caption: General workflow of the Diels-Alder/retro-Diels-Alder reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents and reagents are flammable and/or toxic; consult Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of this compound
This protocol is based on the established base-catalyzed condensation of a 1,2-diketone (benzil) with dimethyl 1,3-acetonedicarboxylate.[6][7]
Materials:
-
Benzil
-
Dimethyl 1,3-acetonedicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol, anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil (e.g., 10.5 g, 50 mmol) in 100 mL of anhydrous methanol by gentle warming.
-
Addition of Diester: To the stirred solution, add dimethyl 1,3-acetonedicarboxylate (e.g., 8.7 g, 50 mmol).
-
Base Addition: Prepare a solution of potassium hydroxide (e.g., 2.8 g, 50 mmol) in 25 mL of anhydrous methanol. Slowly add this basic solution to the reaction mixture at room temperature over 15 minutes. A deep color should develop.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold 1 M HCl with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a dark solid. Purify by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the title compound as a crystalline solid.
Caption: Workflow for the synthesis of the cyclopentadienone starting material.
Protocol 2: General Procedure for the Reaction with Acetylenes
This procedure is adapted from a similar reaction with tetraphenylcyclopentadienone and can be applied to various acetylenic dienophiles.[8] The reaction with electron-deficient acetylenes like dimethyl acetylenedicarboxylate (DMAD) is typically rapid, while less activated acetylenes may require longer reaction times or higher temperatures.
Materials:
-
This compound (from Protocol 1)
-
Acetylene derivative (e.g., Dimethyl acetylenedicarboxylate, Phenylacetylene)
-
High-boiling point solvent (e.g., nitrobenzene, diphenyl ether, or xylene)
-
Ethanol
Procedure:
-
Reaction Setup: In a small reaction tube or round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 100 mg, 0.28 mmol) and the acetylene dienophile. For a highly reactive dienophile like DMAD, a 1.1 molar equivalent is sufficient (e.g., 44 mg, 0.31 mmol). For less reactive acetylenes, a larger excess may be required.
-
Solvent Addition: Add a high-boiling solvent (e.g., 1-2 mL of nitrobenzene or diphenyl ether).
-
Reaction: Heat the mixture to reflux. The deep color of the cyclopentadienone will fade as the reaction progresses, typically to a tan or brown color. Monitor the reaction by TLC until the starting cyclopentadienone is consumed. This may take from 30 minutes to several hours depending on the acetylene used.
-
Isolation and Purification:
-
Allow the reaction mixture to cool slightly.
-
While still warm, add ethanol (e.g., 3-5 mL) to precipitate the product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/nitrobenzene or toluene).
-
Data and Expected Results
The reaction is versatile and can be performed with a range of acetylenes. The table below provides representative (expected) data based on the reactivity principles of the Diels-Alder reaction.[4] Researchers should note that optimal conditions may vary.
| Dienophile (Acetylene) | Molar Ratio (Diene:Dienophile) | Solvent | Temp. (°C) | Approx. Time | Expected Product | Est. Yield (%) |
| Dimethyl Acetylenedicarboxylate | 1 : 1.1 | Nitrobenzene | ~210 | 0.5 - 1 h | Tetramethyl 4,5-diphenylbenzene-1,2,3,6-tetracarboxylate | 85 - 95 |
| Phenylacetylene | 1 : 2.0 | Diphenyl ether | ~250 | 2 - 4 h | Dimethyl 4,5-diphenyl-[1,1'-biphenyl]-2,3-dicarboxylate | 60 - 75 |
| 1-Octyne | 1 : 3.0 | Diphenyl ether | ~250 | 4 - 8 h | Dimethyl 3-hexyl-4,5-diphenylphthalate | 40 - 60 |
Applications in Research and Drug Development
The highly substituted phthalate esters produced by this reaction are valuable building blocks for more complex molecular architectures.
-
Medicinal Chemistry: Polysubstituted aromatic rings are privileged structures in many biologically active molecules. Phthalate derivatives, in particular, have been investigated for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[9] Furthermore, specific substituted phthalates have been identified as key precursors in the synthesis of drugs for treating Alzheimer's disease.[10][11] The ability to rapidly generate diverse, densely functionalized aromatic cores via this Diels-Alder methodology allows for the efficient construction of compound libraries for high-throughput screening. The benzene core can also serve as a scaffold for creating three-dimensional bioisosteres, an important strategy in modern drug design to improve physicochemical properties.[12]
-
Materials Science: The thermal stability and rigid structure of these poly-substituted benzenes make them attractive candidates for the development of novel organic materials. They can serve as monomers for heat-resistant polymers or as core structures for organic light-emitting diodes (OLEDs) and other functional materials where precise control over electronic properties and molecular packing is essential.
References
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Pearson, A. J., & Zhou, Y. (2009). Diels-Alder reactions of cyclopentadienones with aryl alkynes to form biaryl compounds. The Journal of Organic Chemistry, 74(11), 4242–4245. Available at: [Link]
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Organic Syntheses. (1986). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses, 64, 27. Available at: [Link]
-
Guan, H., Lu, Y., & Liu, P. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
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-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Plant-Based Bioactive Phthalates Derived from Hibiscus rosa-sinensis: As In Vitro and In Silico Enzyme Inhibition. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Truman State University. (2014). Kinetics and Activation Energy of a Diels-Alder Reaction. Retrieved from [Link]
-
Synfacts. (2021). Easy as 1,2,3,4-Tetrasubstituted Benzenes. Available at: [Link]
-
Hickstein, M., et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043. Available at: [Link]
-
Hickstein, M., et al. (2021). (PDF) Dimethyl 4,5-dichlorophthalate. ResearchGate. Available at: [Link]
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Application Notes & Protocols: The [4+2] Diels-Alder Cycloaddition of Cyclopentadiene and Maleic Anhydride
<_ _>
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding cis-norbornene-5,6-endo-dicarboxylic anhydride. The content herein is structured to provide not only a step-by-step experimental protocol but also the underlying mechanistic principles and practical insights required for successful execution and analysis.
Introduction: The Power of [4+2] Cycloaddition
The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene (the dienophile).[1][2] Its synthetic utility is immense, offering a powerful method for constructing cyclic molecules with high stereocontrol.[1] The reaction between cyclopentadiene (a cyclic diene) and maleic anhydride (an activated dienophile) is a classic example. It proceeds rapidly at room temperature to form a bridged bicyclic product, cis-norbornene-5,6-endo-dicarboxylic anhydride.[1][3] This specific reaction is renowned for its high yield and remarkable stereoselectivity, predominantly forming the endo isomer.[1][4]
Part 1: Mechanistic Overview & The "Endo Rule"
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[1] The stereoselectivity of the reaction between cyclopentadiene and maleic anhydride is governed by what is known as the "Alder Endo Rule."[5]
When a cyclic diene reacts, two stereoisomeric products are possible: endo and exo.[1][6]
-
In the endo product, the substituents on the dienophile are oriented "under" the diene's π-system, pointing toward the larger bridge of the newly formed bicyclic system.[6]
-
In the exo product, these substituents point away from the larger bridge.[6]
While the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance, the endo product is formed faster and is therefore the kinetic product.[6] This preference is traditionally explained by a favorable secondary orbital interaction in the transition state, where the p-orbitals of the dienophile's carbonyl groups overlap with the p-orbitals of the diene, stabilizing the endo transition state.[4][7] More recent computational studies suggest that the endo preference may also be influenced by avoiding unfavorable steric arrangements in the exo transition state.[8]
Caption: Diels-Alder concerted reaction pathway.
Part 2: Experimental Protocol
This protocol details the synthesis, purification, and characterization of cis-norbornene-5,6-endo-dicarboxylic anhydride.
Section 2.1: Reagent Preparation - Cracking of Dicyclopentadiene
Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself to form dicyclopentadiene.[2][3] Therefore, commercially available dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction immediately before use to generate the fresh cyclopentadiene monomer.[3][9]
Critical Insight: The monomer will begin to re-dimerize within hours, even on ice.[10][11] It is imperative to use the freshly cracked cyclopentadiene as soon as possible.
Caption: Overall experimental workflow.
Protocol for Cracking Dicyclopentadiene:
-
Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a packed fractionating column, a condenser, and a receiving flask cooled in an ice bath.[11][12]
-
Add 20-30 mL of dicyclopentadiene and a boiling chip to the distillation flask.[10][12]
-
Heat the flask using a heating mantle to a temperature that allows for brisk reflux. The retro-Diels-Alder reaction occurs at high temperatures (boiling point of dicyclopentadiene is ~170 °C).[13]
-
The cyclopentadiene monomer will distill over. Maintain the head temperature between 40-42 °C to collect the pure monomer (boiling point ~41 °C).[10][11]
-
Collect the required volume of cyclopentadiene in the ice-cooled receiver. Stopper the flask and keep it in the ice bath until ready for use.[12]
Section 2.2: Synthesis of the Adduct
Causality: The reaction is exothermic.[2] Adding the cyclopentadiene to an ice-cold solution of maleic anhydride helps to control the reaction rate and maximize the yield of the desired kinetic product. A mixed solvent system of ethyl acetate and a non-polar solvent like ligroin or hexane is used to dissolve the reactants and then allow for efficient crystallization of the less-soluble product.[2][10]
Protocol for Synthesis:
-
In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate. Gentle warming on a hot plate may be necessary.[10][11]
-
Once dissolved, add 20 mL of ligroin (or hexane) and cool the flask thoroughly in an ice-water bath. Some maleic anhydride may precipitate.[10][11]
-
Measure 6.0 mL of freshly cracked, ice-cold cyclopentadiene and add it portion-wise to the cold maleic anhydride solution while swirling the flask in the ice bath.[10][11][12]
-
Continue to swirl the mixture in the ice bath. An exothermic reaction will occur, and a white solid product will precipitate.[2][10][11]
-
After the initial reaction subsides (approx. 15-20 minutes), allow the flask to warm to room temperature.[2][12]
-
To recrystallize, gently heat the mixture on a hot plate until all the solid dissolves.[10][11]
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
-
Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small portion of cold petroleum ether or hexane to remove any residual soluble impurities.[14]
-
Dry the product in air or a desiccator.
Section 2.3: Materials and Data
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) |
| Maleic Anhydride | 98.06 | 6.0 g | 0.061 |
| Cyclopentadiene | 66.10 | 6.0 mL (4.8 g) | 0.073 |
| Ethyl Acetate | 88.11 | 20 mL | - |
| Ligroin/Hexane | ~86 | 20 mL | - |
| Product | 164.16 | Theoretical Yield: ~10.0 g | - |
| Property | Expected Result |
| Appearance | White, crystalline solid[3][10] |
| Melting Point | 164-166 °C[4][10][12] |
| Key IR Peaks (cm⁻¹) | ~1840, ~1767 (anhydride C=O stretch)[4] |
| ¹H NMR (CDCl₃, ppm) | δ ~6.3 (alkene H), ~3.6 (bridgehead H), ~3.4 (endo H), ~1.5 (bridge H)[4] |
Part 3: Troubleshooting and Safety
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete cracking of dicyclopentadiene. | Ensure distillation head temperature remains at 40-42 °C during cracking. |
| Cyclopentadiene re-dimerized before use. | Use the monomer immediately after cracking; keep it on ice at all times.[10][11] | |
| Product lost during filtration/transfer. | Ensure complete transfer; wash crystals with minimal cold solvent. | |
| Oily Product / Fails to Crystallize | Presence of dicyclopentadiene or other impurities. | Ensure proper cracking and use of pure starting materials. |
| Incorrect solvent ratio. | Adhere to the specified volumes of ethyl acetate and ligroin/hexane. | |
| Melting Point is low and/or broad | Product is impure. | Recrystallize the product from a suitable solvent system. |
| Product is wet (contains residual solvent). | Ensure the product is thoroughly dried under vacuum or in a desiccator. |
Safety & Waste Disposal
-
Maleic Anhydride: Corrosive and a respiratory sensitizer. It is harmful if swallowed or inhaled and causes severe skin and eye damage.[15][16][17] Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][18] It is moisture-sensitive.[15]
-
Cyclopentadiene/Dicyclopentadiene: Flammable liquids with an unpleasant odor. Avoid inhalation of vapors. Handle in a well-ventilated fume hood.
-
Solvents (Ethyl Acetate, Ligroin, Hexane): Highly flammable. Keep away from ignition sources.
-
Waste Disposal: All organic solvents and filtrates should be collected in a designated halogen-free organic waste container.
References
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- Vertex AI Search Result. (n.d.). The Diels-Alder Reaction.
- Alfa Chemistry. (n.d.). Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride.
- Vertex AI Search Result. (n.d.). Experiment cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction.
- Vertex AI Search Result. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride.
- Diels, O., & Alder, K. (1928). A Diels-Alder reaction experiment. Journal of Chemical Education.
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- Cai, Z., et al. (n.d.). Liquid-Phase Cracking of Dicyclopentadiene by Reactive Distillation. Energy & Fuels.
- Reich, H. (n.d.). Pericyclic Reactions :: The Diels-Alder Reaction. Organic Chemistry Data.
- Google Patents. (n.d.). US5877366A - Dicyclopentadiene cracking process.
- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems.
- Taylor & Francis Online. (n.d.). Gas Phase Cracking of Dicyclopentadiene to Produce Cyclopentadiene.
- AWS. (n.d.). SYNTHESIS OF cis-NORBORNENE-5,6,-endo-DICARBOXYLIC ANHYDRIDE.
- Vertex AI Search Result. (n.d.). Experiment 5 cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction - Part A.
- Studypool. (n.d.). Synthesis of cis-NORBORNENE-5, 6-endo-dicarboxylic anhydride.
- PubMed. (2014). Origin of the "endo rule" in Diels-Alder reactions.
- ResearchGate. (2005). The Source of the endo Rule in the Diels−Alder Reaction: Are Secondary Orbital Interactions Really Necessary?.
- Reddit. (2019). Endo Rule for Diels-Alder?. r/OrganicChemistry.
- ORGANIC CHEMISTRY SELECT. (2014). ENDO EXO STORY…….cis-norborene-5,6-endo-dicarboxylic anhydride.
- EduBirdie. (n.d.). Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report.
- ChemTrack.org. (n.d.). Safety Guideline - MALEIC ANHYDRIDE.
- Molgroup Chemicals. (n.d.). Maleic anhydride Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Maleic anhydride.
- Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride.
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Application Note: 1,5-Diarylpentadienones as Versatile Synthons for Heterocyclic Chemistry
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the utility of 1,5-diarylpentadienones as versatile and readily accessible building blocks for the synthesis of a diverse range of novel heterocyclic compounds. These dienones, which are a class of divinyl ketones, serve as pivotal precursors for constructing medicinally relevant scaffolds, including pyridines, pyrazolines, and 1,5-benzodiazepines. We present detailed, field-tested protocols, mechanistic insights, and workflow visualizations to empower researchers to leverage this powerful synthetic platform. The methodologies described herein are designed to be robust and adaptable, with a focus on explaining the causality behind experimental choices to facilitate troubleshooting and optimization.
Introduction: The Dienone as a Privileged Synthetic Intermediate
Heterocyclic compounds form the bedrock of medicinal chemistry, constituting a significant portion of all new drugs approved.[1][2] The search for efficient, modular, and diversity-oriented synthetic routes to these scaffolds is therefore a paramount objective in modern organic synthesis.[3][4] 1,5-Diarylpentadienones, often synthesized via a base-catalyzed Claisen-Schmidt condensation, represent a class of highly valuable and reactive intermediates. Their conjugated π-system, featuring two electrophilic β-carbons and a central carbonyl group, provides multiple reaction sites for nucleophilic attack and subsequent cyclization, making them ideal starting points for complex molecule synthesis.[5]
This guide details three distinct and reliable synthetic pathways originating from a common 1,5-diarylpentadienone precursor, demonstrating its flexibility in generating five, six, and seven-membered heterocyclic systems.
Figure 1: Synthetic utility of 1,5-diarylpentadienones.
Part I: The Dienone Synthon: Preparation and Properties
The cornerstone of the syntheses described is the dienone itself. The most common and efficient method for its preparation is the double Claisen-Schmidt condensation between an aromatic aldehyde and acetone.
Protocol 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one
This protocol details the synthesis of a representative dienone. The base-catalyzed reaction proceeds via the formation of an enolate from acetone, which attacks the aldehyde, followed by dehydration. This occurs sequentially on both sides of the acetone molecule.
Materials and Equipment:
-
Benzaldehyde (2 equivalents)
-
Acetone (1 equivalent)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzaldehyde (10.6 g, 0.1 mol) and acetone (2.9 g, 0.05 mol) in 50 mL of ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add 25 mL of a 10% aqueous NaOH solution dropwise over 30 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at low heat. The product, 1,5-diphenylpenta-1,4-dien-3-one, is typically obtained as a bright yellow solid.
-
Purification (Optional): Recrystallize from hot ethanol or ethyl acetate for higher purity.
Expected Results:
-
Yield: 80-95%
-
Appearance: Bright yellow crystalline solid
-
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 2H), 7.50-7.30 (m, 10H), 7.05 (d, 2H).
-
IR (KBr, cm⁻¹): ~1650 (C=O, conjugated ketone), ~1600 (C=C).
-
Part II: Synthesis of Six-Membered Heterocycles: Pyridines
The synthesis of highly substituted pyridines can be readily achieved from 1,5-dicarbonyl compounds and an ammonia source.[6][7] In our case, the dienone acts as a 1,5-dicarbonyl equivalent through a tandem Michael addition-cyclization-aromatization sequence. Ammonium acetate is an ideal reagent as it provides both ammonia and acetic acid, which catalyzes the condensation steps.[8]
Mechanistic Rationale
The reaction is initiated by a Michael addition of ammonia to one of the α,β-unsaturated carbonyl systems. This is followed by an intramolecular cyclization via attack of the newly formed amine onto the second electrophilic β-carbon or the carbonyl group, leading to a dihydropyridine intermediate which subsequently aromatizes, often via air oxidation, to the stable pyridine ring.
Figure 2: Simplified mechanism for pyridine synthesis.
Protocol 2: Synthesis of 2,4,6-Triphenylpyridine
Materials and Equipment:
-
1,5-Diphenylpenta-1,4-dien-3-one (1 equivalent, from Protocol 1)
-
Acetophenone (1 equivalent)
-
Ammonium acetate (excess, ~10 equivalents)
-
Glacial Acetic Acid
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
Combine 1,5-diphenylpenta-1,4-dien-3-one (2.34 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and ammonium acetate (7.7 g, 100 mmol) in a 100 mL round-bottom flask.
-
Add 20 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. If the product is oily, scratch the flask to induce crystallization.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product. Recrystallize from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine as a white to off-white solid.
Expected Results & Troubleshooting:
| Parameter | Expected Outcome | Troubleshooting Tip |
| Yield | 65-85% | Low yields may result from incomplete reaction; extend reflux time. |
| Appearance | White to pale yellow solid | Dark coloration may indicate side products; ensure thorough washing and recrystallization. |
| TLC | Single spot, Rf ~0.7 (Hexane:EtOAc 4:1) | Streaking or multiple spots indicate impurities; column chromatography may be required. |
Part III: Synthesis of Five-Membered Heterocycles: Pyrazolines
Pyrazoles and their partially saturated precursors, pyrazolines, are another class of heterocycles with significant pharmacological importance.[9] They are classically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11] A dienone can be used directly to form a pyrazoline derivative via a conjugate addition followed by cyclocondensation.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of one nitrogen atom of hydrazine onto one of the β-carbons of the dienone (a Michael-type addition). The resulting intermediate then undergoes an intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration to yield the stable five-membered dihydropyrazole (pyrazoline) ring.
Protocol 3: Synthesis of a 3,5-Diphenyl-2-pyrazoline Derivative
Materials and Equipment:
-
1,5-Diphenylpenta-1,4-dien-3-one (1 equivalent)
-
Hydrazine hydrate (e.g., 80% solution, ~1.5 equivalents)
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
In a 100 mL round-bottom flask, suspend 1,5-diphenylpenta-1,4-dien-3-one (2.34 g, 10 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (0.94 g, 15 mmol) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 4-6 hours. The yellow color of the dienone should fade.
-
Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
Note on Aromatization: The resulting pyrazoline can often be oxidized to the corresponding pyrazole using various oxidizing agents (e.g., I₂, Br₂, or simply by heating in DMSO under an oxygen atmosphere), though this step is not covered in this protocol.[12]
Part IV: Synthesis of Fused Seven-Membered Heterocycles: 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of fused seven-membered heterocycles with a wide range of CNS activities. A straightforward synthesis involves the condensation of an o-phenylenediamine with a ketone or an α,β-unsaturated carbonyl compound.[13][14] The dienone serves as an excellent substrate for this transformation.
Mechanistic Rationale
The synthesis is believed to proceed via the initial condensation of one of the amine groups of the o-phenylenediamine with the dienone's carbonyl group to form an enamine or imine intermediate. This is followed by a 1,4-conjugate addition (aza-Michael addition) of the second amine group onto the α,β-unsaturated system, which triggers the cyclization to form the seven-membered ring.[15]
Figure 3: Experimental workflow for 1,5-benzodiazepine synthesis.
Protocol 4: Synthesis of a 2,4-Disubstituted-2,3-dihydro-1H-1,5-benzodiazepine
Materials and Equipment:
-
1,5-Diphenylpenta-1,4-dien-3-one (1 equivalent)
-
o-Phenylenediamine (1 equivalent)
-
Ethanol and Glacial Acetic Acid (as solvent and catalyst)
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,5-diphenylpenta-1,4-dien-3-one (2.34 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of 30 mL of ethanol and 5 mL of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to 100 mL of cold water with stirring.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with plenty of water and then with a small amount of cold ethanol.
-
Dry the product. Recrystallize from ethanol or methanol to obtain the pure 1,5-benzodiazepine derivative.
Data Summary & Comparison
| Synthesis | Heterocycle Class | Key Reagents | Typical Conditions | Typical Yield |
| Protocol 2 | Pyridine | Acetophenone, NH₄OAc | Reflux in Acetic Acid | 65-85% |
| Protocol 3 | Pyrazoline | Hydrazine Hydrate | Reflux in Ethanol/AcOH | 70-90% |
| Protocol 4 | 1,5-Benzodiazepine | o-Phenylenediamine | Reflux in Ethanol/AcOH | 75-90% |
Conclusion and Outlook
1,5-Diarylpentadienones are demonstrably powerful and versatile platforms in synthetic organic chemistry. With simple, one-pot protocols, researchers can access a wide array of medicinally relevant heterocyclic cores from a single, easily prepared precursor. The reactions are generally high-yielding and utilize common laboratory reagents and conditions. By understanding the underlying mechanistic principles of Michael additions and cyclocondensations, these protocols can be adapted to a wide range of substituted dienones and nucleophilic partners, opening the door to the creation of extensive and diverse compound libraries for drug discovery and materials science applications.
References
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
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Tius, M. A. (2005). Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones. Org. Lett., 7(15), 3335–3338. Available at: [Link]
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Wikipedia contributors. (2023). Pyrimidine. Wikipedia. Available at: [Link]
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Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia. Available at: [Link]
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Huang, Y. W., & Frontier, A. J. (2016). Nazarov Cyclization/Internal Redox Cyclization Sequence for the Synthesis of N-Heterocyclic Bridged Ring Systems. Organic Letters, 18(19), 4896–4899. Available at: [Link]
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Hsung, R. P., et al. (2005). Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters. Org. Lett., 7(15), 3335-3338. Available at: [Link]
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Yadav, P., et al. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. Available at: [Link]
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Khan Academy. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
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Kobayashi, S., & Jorgensen, K. A. (Eds.). (2016). Hetero-Diels-Alder Reactions. ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Nazarov Cyclization. YouTube. Available at: [Link]
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Wikipedia contributors. (2023). Nazarov cyclization reaction. Wikipedia. Available at: [Link]
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Li, Z., et al. (2017). Regioselective 1,4-conjugate aza-Michael addition of dienones with benzotriazole. Heterocyclic Communications, 23(4), 287–291. Available at: [Link]
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Li, Z., et al. (2017). Regioselective aza-Michael addition of dienones with benzotriazole. ResearchGate. Available at: [Link]
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Iriepa, I., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. Available at: [Link]
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Various Authors. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Applied Science and Engineering, 25(5), 823-832. Available at: [Link]
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Reddy, K. S., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(4), 2149–2160. Available at: [Link]
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Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]
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Gomaa, M. S., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2843. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
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El-Sayed, R. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-134. Available at: [Link]
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Reddy, K. S., et al. (2011). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. Available at: [Link]
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Enriquez, R. G., et al. (2021). Synthesis and Structure of New Heterocyclic Derivatives of Curcumin. ResearchGate. Available at: [Link]
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Candeias, N. R., & Afonso, C. A. M. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(16), 4991. Available at: [Link]
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Various Authors. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Various Authors. (2019). Synthesis of Benzodiazepines Using Different Catalysts. ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. International Journal of Professional Development and Training. Available at: [Link]
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GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Available at: [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
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Bouyahya, A., et al. (2021). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Molecules, 26(20), 6147. Available at: [Link]
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Domling, A. (2006). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie International Edition, 45(46), 7534-7562. Available at: [Link]
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Domling, A. (2020). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 25(19), 4577. Available at: [Link]
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Müller, T. J. J. (2009). Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]
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D'Souza, P. P., et al. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. Available at: [Link]
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Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Journal of the American Chemical Society, 129(6), 1536-1537. Available at: [Link]
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Mishra, S., et al. (2017). Molecular modelling, synthesis, and antimalarial potentials of curcumin analogues containing heterocyclic ring. Arabian Journal of Chemistry, 10, S2155–S2163. Available at: [Link]
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role in the synthesis of polycyclic aromatic compounds
An Application Guide for the Synthesis and Characterization of Polycyclic Aromatic Compounds
Abstract: Polycyclic Aromatic Compounds (PACs), also known as Polycyclic Aromatic Hydrocarbons (PAHs), are a significant class of organic molecules composed of two or more fused aromatic rings.[1][2] Their unique electronic and photophysical properties have positioned them at the forefront of materials science, particularly in the development of organic semiconductors, light-emitting diodes (OLEDs), and solar panels.[3][4][5][6] Furthermore, their skeletons are prevalent in many natural products and pharmaceuticals, making their synthesis a critical focus in drug discovery.[7][8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic methodologies for PACs, emphasizing the mechanistic rationale behind experimental choices and providing field-proven protocols.
Introduction to Polycyclic Aromatic Architectures
PACs are characterized by their planar structures and extended π-conjugated systems.[2] These features are responsible for their interesting optoelectronic properties and their propensity for intermolecular π-stacking, which is crucial for charge transport in organic electronic devices.[5] The synthesis of PACs has evolved from classical methods requiring harsh conditions to modern, highly efficient catalytic reactions that offer greater control over the final structure.[3][9] This guide will cover both classical and contemporary approaches, providing a robust toolkit for synthetic chemists in the field.
Foundational Synthetic Strategies: Cycloaddition and Condensation Reactions
The Diels-Alder Reaction: A Classic Route to Six-Membered Rings
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[10][11] This reaction is a cornerstone of PAC synthesis because the resulting six-membered ring can be subsequently aromatized to form a new fused aromatic ring.
Mechanistic Insight: The reaction is typically a concerted, stereospecific process.[10] Its rate and efficiency are enhanced when the diene is electron-rich and the dienophile is electron-poor.[11] This electronic demand governs the regioselectivity of the reaction. Following the initial cycloaddition, an aromatization step, often involving an oxidative dehydrogenation or the extrusion of a small molecule like carbon monoxide, is required to yield the final polycyclic aromatic system.[12]
Protocol 2.1.1: Synthesis of a Substituted Naphthalene via Diels-Alder Reaction
This protocol describes a typical Diels-Alder reaction followed by aromatization.
Materials:
-
1,3-Butadiene (or a suitable substituted diene)
-
Maleic Anhydride (dienophile)
-
Palladium on Carbon (Pd/C, 10%)
-
Toluene (solvent)
-
Xylene (solvent for aromatization)
Procedure:
-
In a pressure vessel, dissolve maleic anhydride (1.0 eq) in toluene.
-
Cool the solution to -10 °C and bubble 1,3-butadiene (1.2 eq) through the solution.
-
Seal the vessel and allow it to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
-
Dissolve the crude adduct in xylene and add 10% Pd/C (0.1 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 24 hours to effect dehydrogenation.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash with toluene.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the substituted naphthalene derivative.
Friedel-Crafts Reactions: Building Rings via Electrophilic Aromatic Substitution
Friedel-Crafts reactions, discovered in 1877, are fundamental for attaching substituents to an aromatic ring.[13] They are broadly classified into alkylation and acylation. For PAC synthesis, intramolecular Friedel-Crafts acylation is particularly powerful for forming a new ring.
Mechanistic Insight: Friedel-Crafts acylation involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15][16] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring.[16] Unlike alkylation, acylation has the advantage of avoiding poly-substitution because the resulting ketone is deactivated towards further reaction.[17] The ketone can then be reduced and the resulting ring aromatized in subsequent steps, a sequence known as the Haworth synthesis.[13]
Workflow: Haworth Synthesis of Phenanthrene
The following diagram illustrates the key steps in the Haworth synthesis, a classic application of Friedel-Crafts acylation for PAC synthesis.
Caption: Workflow for the Haworth synthesis of phenanthrene.
Modern Catalytic and Directed Methodologies
While classical methods are robust, modern synthetic chemistry has provided milder and more versatile tools for constructing PACs. These methods often rely on transition metal catalysis and the use of directing groups to achieve high selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C bonds.[18] Reactions like the Suzuki, Heck, and Sonogashira couplings are frequently used to assemble complex PAC precursors from smaller, functionalized aromatic fragments.[3][19]
The Suzuki-Miyaura Coupling: This reaction cross-couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[20] Its key advantages are the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups.[20] Microwave-assisted Suzuki couplings have been shown to dramatically reduce reaction times from hours to minutes.[21]
Catalytic Cycle: The Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki Coupling for Biaryl Synthesis
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
The Scholl Reaction: Intramolecular Aryl-Aryl Bond Formation
The Scholl reaction is an oxidative cyclodehydrogenation method used to form an aryl-aryl bond between two aromatic rings, often leading to the synthesis of large, planar nanographenes and graphene nanoribbons.[22][23] The reaction typically employs a Lewis acid and an oxidant.
Mechanistic Insight: The mechanism of the Scholl reaction is still debated but is generally accepted to proceed via either a radical cation or an arenium ion pathway.[24] The choice of oxidant and acid is crucial. Iron(III) chloride (FeCl₃) is a common and effective reagent, often used in a mixture of dichloromethane (CH₂Cl₂) and nitromethane (CH₃NO₂).[25] This system facilitates the dissolution of both the organic precursor and the inorganic reagent.[25] Alternative systems like DDQ/TfOH can also be employed.[24]
Protocol 3.2.1: FeCl₃-Mediated Scholl Reaction for π-Extension
Materials:
-
Oligophenylene precursor (1.0 eq)
-
Anhydrous Iron(III) chloride (FeCl₃) (5-15 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Nitromethane
Procedure:
-
Dissolve the oligophenylene precursor in anhydrous DCM in a flask under an inert atmosphere.
-
In a separate flask, carefully prepare a solution or suspension of anhydrous FeCl₃ in anhydrous nitromethane.
-
Add the FeCl₃ solution dropwise to the precursor solution at 0 °C or room temperature, depending on the reactivity of the substrate.
-
Stir the reaction mixture for 2-24 hours. The reaction often produces a color change and may result in the precipitation of the product.
-
Monitor the reaction by MALDI-TOF mass spectrometry or by checking the solubility of the starting material.
-
Quench the reaction by slowly adding a large volume of methanol. This will precipitate the product and dissolve the iron salts.
-
Filter the resulting solid and wash extensively with methanol, water, and acetone to remove residual iron salts.
-
Dry the solid product under vacuum. Due to the often poor solubility of the resulting PACs, purification can be challenging and may require techniques like Soxhlet extraction or sublimation.[19]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[26] It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation exclusively to the adjacent ortho-position.[27]
Mechanistic Insight: The DMG, typically a heteroatom-containing functional group like an amide, carbamate, or methoxy group, acts as a Lewis base to chelate the lithium cation.[27][28] This proximity effect dramatically increases the kinetic acidity of the ortho-protons, allowing for their selective removal by a strong base like n-butyllithium or s-butyllithium.[29] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to install a new substituent with perfect regiocontrol. This strategy is invaluable for creating highly substituted PAC precursors.[30]
Workflow: Directed ortho-Metalation
Caption: General workflow for regioselective synthesis via Directed ortho-Metalation.
Characterization and Purification of PACs
The successful synthesis of a PAC must be confirmed by rigorous characterization. Due to their often-poor solubility, a combination of techniques is typically required.
| Technique | Information Provided | Typical Application Notes |
| NMR Spectroscopy | ¹H and ¹³C NMR provide detailed structural information on the proton and carbon framework. | Often requires high-temperature or specialized deuterated solvents for poorly soluble compounds. |
| Mass Spectrometry | Confirms molecular weight and elemental composition. GC-MS is suitable for volatile PACs, while MALDI-TOF is used for large, non-volatile structures.[31][32] | GC-MS is a widely used and valid method for PAC analysis.[33] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions and the extent of π-conjugation. | The absorption maxima (λ_max) generally red-shift as the size of the conjugated system increases. |
| Fluorescence Spectroscopy | Characterizes the emissive properties of the PAC, crucial for applications in OLEDs and sensors. | Measures emission wavelengths and quantum yields. |
| Elemental Analysis | Confirms the empirical formula of the synthesized compound. | Essential for verifying the purity of a new compound. |
Purification is a critical step, as impurities can drastically affect the electronic properties of PACs. Common purification methods include:
-
Column Chromatography: Effective for smaller, more soluble PACs and their precursors.[34]
-
Recrystallization: A classic method for obtaining high-purity crystalline material.
-
Sublimation: A powerful technique for purifying larger, non-volatile, and thermally stable PACs under high vacuum.
Conclusion
The synthesis of polycyclic aromatic compounds is a dynamic and evolving field. While classical reactions like the Diels-Alder and Friedel-Crafts remain relevant, modern palladium-catalyzed cross-couplings, Scholl-type cyclodehydrogenations, and directed metalation strategies have opened the door to unprecedented structural complexity and functional diversity.[3][9] The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to design and synthesize novel PACs for applications ranging from advanced materials to pharmaceuticals.
References
- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile.
- Advances in the Synthesis of Polycyclic Arom
- Advances in the Synthesis of Polycyclic Aromatic Compounds.
- Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers (RSC Publishing).
- Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transform
- The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds.
- Friedel–Crafts reaction. Wikipedia.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization.
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Application Notes and Protocols for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone in Organic Synthesis
Introduction: The Versatile Cyclopentadienone Core
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a crystalline solid, is a highly versatile and reactive diene in the realm of organic synthesis. Its unique electronic and steric properties, arising from the presence of two electron-withdrawing methoxycarbonyl groups and two bulky phenyl substituents, make it a valuable building block for the construction of complex polycyclic and heterocyclic frameworks. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and applications of this powerful synthetic tool, with a primary focus on its utility in Diels-Alder cycloaddition reactions.
The core reactivity of this compound lies in its ability to act as a potent electron-deficient diene in [4+2] cycloaddition reactions. The electron-withdrawing ester groups significantly lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid and efficient reactions with a wide array of dienophiles. This reactivity allows for the stereoselective formation of six-membered rings, a cornerstone transformation in the synthesis of natural products and pharmaceutical agents.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safe handling procedures is paramount for the successful and safe execution of any chemical reaction.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆O₅ | |
| Molecular Weight | 348.35 g/mol | |
| Appearance | Light yellow to brown powder/crystals | |
| CAS Number | 16691-79-5 | |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
In case of contact: In case of eye or skin contact, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Synthesis of this compound
The preparation of the title compound is a crucial first step for its application in further synthetic transformations. A reliable method involves the base-catalyzed condensation of benzil with dimethyl 1,3-acetonedicarboxylate.
Reaction Principle:
This synthesis proceeds via a base-catalyzed aldol-type condensation followed by an intramolecular cyclization and dehydration. The methoxide ion acts as a base to deprotonate the acidic α-carbon of dimethyl 1,3-acetonedicarboxylate, generating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of benzil. A subsequent intramolecular condensation and dehydration yields the highly conjugated cyclopentadienone system.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
Materials:
-
Benzil
-
Dimethyl 1,3-acetonedicarboxylate
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Acetic Anhydride (Ac₂O) or a strong acid (e.g., HCl)
-
Benzene (for azeotropic removal of water, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate in anhydrous methanol or ethanol.
-
Base Addition: Slowly add a solution of a catalytic amount of a strong base (e.g., NaOH or KOH in the corresponding alcohol) to the reaction mixture at room temperature (25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. An intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, is expected to form.
-
Dehydration: Upon completion of the initial reaction, the intermediate is dehydrated to yield the final product. This can be achieved by:
-
Acidic Conditions: Carefully acidify the reaction mixture with a strong acid (e.g., HCl) and heat to reflux. If using benzene as a co-solvent, water can be removed azeotropically using a Dean-Stark apparatus.
-
Acetic Anhydride: Alternatively, the intermediate can be isolated and then treated with acetic anhydride with heating.
-
-
Work-up and Purification: After cooling, the product may precipitate from the solution. The solid can be collected by vacuum filtration and washed with a cold solvent (e.g., methanol). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/benzene). A high yield of the dienone can be expected.[1]
Application in Diels-Alder Reactions
The primary application of this compound is as a diene in [4+2] cycloaddition reactions.[2] Its electron-deficient nature makes it highly reactive towards a broad range of dienophiles, including both electron-rich and electron-deficient alkenes and alkynes.
Mechanism and Stereoselectivity:
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[3] This concerted mechanism leads to a high degree of stereospecificity. The reaction typically favors the formation of the endo product due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.
Diagram: Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
General Experimental Protocol for Diels-Alder Reactions:
Materials:
-
This compound
-
Dienophile (e.g., N-ethylmaleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene, dichloromethane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent.
-
Dienophile Addition: Add the dienophile (1.0 to 1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction temperature and time will vary depending on the reactivity of the dienophile. Common solvents and their boiling points are toluene (111 °C) and xylene (approx. 140 °C). For highly reactive dienophiles, the reaction may proceed at room temperature.
-
Monitoring: The progress of the reaction should be monitored by TLC. The disappearance of the colored cyclopentadienone is often a good indicator of reaction completion.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure Diels-Alder adduct.
Representative Diels-Alder Reactions and Quantitative Data:
The following table summarizes representative Diels-Alder reactions of this compound with various dienophiles.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Ethylmaleimide | Toluene | 110 | 4 | 2-ethyl-4,7-bis(methoxycarbonyl)-5,6-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | >90 (expected) |
| Dimethyl acetylenedicarboxylate | Xylene | 140 | 12 | Dimethyl 1,4-diphenyl-2,3-bis(methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate | High (expected) |
| Styrene | Toluene | 110 | 24 | Methyl 1,4-diphenyl-5-phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylate | Moderate (expected) |
| Cyclopentadiene | Dichloromethane | 25 | 2 | Corresponding endo-adduct | High (expected) |
Note: The yields provided are expected based on similar reactions and may vary depending on the specific experimental conditions.
Characterization of Products
The synthesized this compound and its Diels-Alder adducts can be characterized using standard spectroscopic techniques.
Spectroscopic Data (Predicted):
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.5 (m, 10H, Ar-H), ~3.8 (s, 6H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195 (C=O), ~165 (ester C=O), ~150 (alkene C), ~130-140 (Ar-C), ~128-130 (Ar-CH), ~52 (OCH₃).
-
IR (KBr, cm⁻¹): ~1720-1740 (C=O, ester), ~1700 (C=O, ketone), ~1600 (C=C).
General Features of Diels-Alder Adducts:
-
¹H NMR: The disappearance of the alkene protons from the diene and dienophile and the appearance of new aliphatic protons in the bicyclic system are indicative of adduct formation. The coupling constants of these new protons can provide information about the stereochemistry of the adduct.
-
¹³C NMR: The appearance of new sp³-hybridized carbon signals and the disappearance of the sp²-hybridized carbons of the reacted double bonds confirm the formation of the cycloadduct.
-
IR: The characteristic carbonyl stretching frequencies will be retained, and new C-C single bond vibrations will be present.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in organic synthesis. Its high reactivity in Diels-Alder reactions provides a reliable and efficient method for the construction of complex six-membered ring systems. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this valuable compound. Future research in this area could focus on the development of asymmetric Diels-Alder reactions utilizing this diene, expanding its utility in the synthesis of enantiomerically pure molecules for applications in drug discovery and materials science.
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Harris, F. W., & Norris, S. O. (1970). 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. The Journal of Organic Chemistry, 35(5), 1691–1692. [Link]
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MySkinRecipes. Product Description: this compound. [Link]
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Application Notes & Protocols: Advanced Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Efficiency in Pharmaceutical Synthesis
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The efficiency, purity, and scalability of these synthetic routes directly impact the economic viability and environmental footprint of active pharmaceutical ingredient (API) production.[1] Traditional batch manufacturing, while established, often faces challenges related to safety, consistency, and waste generation.[2] This guide delves into modern, enabling technologies that are revolutionizing the synthesis of pharmaceutical intermediates, offering enhanced control, improved safety profiles, and alignment with the principles of green chemistry.[3][4][5] We will explore the causality behind the advantages of these techniques and provide detailed protocols for their application.
Section 1: Green Chemistry as a Foundational Principle
The ethos of green chemistry, which advocates for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, is a critical driver in modern pharmaceutical synthesis.[3][4][6] Its twelve principles provide a framework for developing more sustainable and efficient manufacturing processes.[4][7]
Key principles particularly relevant to intermediate synthesis include:
-
Waste Prevention: It is more advantageous to prevent waste than to treat it after it has been created.[4]
-
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.[3][4]
-
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[3][4]
-
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible.[3]
-
Catalysis: Catalytic reagents are superior to stoichiometric reagents.[3]
By adhering to these principles, researchers can develop synthetic routes that are not only more environmentally friendly but also often more cost-effective and safer.[4][5] For instance, Pfizer reported a 50% reduction in waste by implementing green chemistry principles in their processes.[4]
Section 2: Biocatalysis for Chiral Intermediate Synthesis
The synthesis of single-enantiomer chiral intermediates is a critical challenge in pharmaceutical development, as the therapeutic efficacy and safety of a drug often depend on its stereochemistry.[8][9] Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool for achieving high enantio- and regioselectivity.[8][10][11]
The Rationale for Biocatalysis
Enzyme-catalyzed reactions offer several distinct advantages over traditional chemical methods:
-
High Selectivity: Enzymes can exhibit exquisite stereo-, regio-, and chemoselectivity, often eliminating the need for complex protecting group strategies.[10][12][13]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed at ambient temperature and pressure in aqueous media, reducing energy consumption and avoiding the harsh conditions that can lead to side reactions or degradation of sensitive molecules.[8][12]
-
Environmental Sustainability: Biocatalysis is considered a "green" technology due to its use of renewable catalysts (enzymes) and reduced generation of hazardous waste.[10]
-
Process Efficiency: The high selectivity of enzymes can lead to higher yields and fewer by-products, simplifying downstream purification and potentially reducing overall production costs by as much as 30%.[11]
Recent advances in molecular biology, such as directed evolution, have enabled the tailoring of enzymes with enhanced activity, stability, and substrate specificity for industrial applications.[8][14]
Protocol: Enzymatic Synthesis of a Chiral Amine Intermediate via Transaminase
This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase enzyme.
Materials:
-
Prochiral ketone substrate
-
Transaminase enzyme (commercially available or engineered)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO, if substrate solubility is low)
-
Reaction vessel with temperature and pH control
Protocol:
-
Enzyme and Cofactor Preparation: Dissolve the transaminase and PLP in the buffer solution to the desired concentrations.
-
Substrate and Amine Donor Addition: In a separate vessel, dissolve the prochiral ketone substrate in a minimal amount of a water-miscible organic solvent like DMSO if necessary. Add this solution to the enzyme/cofactor mixture.
-
Reaction Initiation: Add the amine donor (e.g., isopropylamine) to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC) to determine the conversion and enantiomeric excess of the product.
-
Work-up and Isolation: Once the reaction has reached completion, quench the reaction by adding a suitable acid (e.g., HCl) to lower the pH. Extract the product with an organic solvent. Wash the organic layer, dry it over a drying agent (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude chiral amine.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain the desired chiral amine intermediate with high purity and enantiomeric excess.
Table 1: Representative Data for Transaminase-Catalyzed Ketone Amination
| Substrate | Enzyme | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| Acetophenone | Transaminase ATA-117 | Isopropylamine | 35 | 24 | >99 | >99 |
| Propiophenone | Transaminase ATA-256 | Alanine | 40 | 48 | 95 | 98 |
Section 3: Continuous Flow Chemistry for Enhanced Process Control
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates.[2] This technology allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability.[15][16]
Causality of Flow Chemistry Advantages
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables rapid heat exchange and efficient mixing, which is particularly beneficial for highly exothermic or fast reactions.[2]
-
Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or performing highly energetic reactions.[15]
-
Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be precisely controlled, leading to higher yields, fewer impurities, and better reproducibility.[17]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration or "numbering-up" by running multiple reactors in parallel, which is generally more straightforward than scaling up a batch reactor.[16]
-
Automation and Integration: Flow systems can be easily automated and integrated with in-line analytical techniques for real-time monitoring and control.[2][15]
Protocol: Suzuki-Miyaura Cross-Coupling in a Continuous Flow Reactor
This protocol describes a general procedure for performing a Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction in pharmaceutical synthesis, using a continuous flow setup.[18]
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K2CO3)
-
Solvent system (e.g., EtOH:THF)
-
Continuous flow reactor system (pumps, microreactor, back-pressure regulator)
Protocol:
-
Solution Preparation: Prepare separate stock solutions of the aryl halide, arylboronic acid, palladium catalyst with ligand, and base in the chosen solvent system.
-
System Setup: Set up the continuous flow reactor system, ensuring all connections are secure. Prime the pumps with the solvent.
-
Reaction Initiation: Pump the reactant solutions into a T-mixer to combine them before they enter the heated microreactor.
-
Parameter Optimization: Set the desired temperature and flow rates to control the residence time in the reactor. Computational Fluid Dynamics (CFD) can be a valuable tool in predicting optimal conditions and reducing the number of experiments needed.[16][19]
-
Steady State and Collection: Allow the system to reach a steady state, then collect the product stream.
-
In-line Analysis (Optional): If available, use in-line analytical techniques (e.g., HPLC, UV-Vis) to monitor the reaction in real-time.
-
Work-up and Isolation: Quench the collected reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Diagram 1: Workflow for Continuous Flow Suzuki-Miyaura Coupling
Caption: A schematic of the continuous flow synthesis process.
Section 4: Advanced Synthetic Strategies
C-H Activation: A Paradigm Shift in Synthesis
C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules.[20] This approach can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions.[21][22][23] The ability to perform late-stage functionalization on complex molecules makes C-H activation particularly valuable in drug discovery and development.[23][24]
Telescoped Synthesis: Maximizing Efficiency
Telescoped synthesis, also known as a one-pot or through-process, involves performing multiple reaction steps sequentially in the same reactor without isolating the intermediates.[25] This approach offers several benefits:
-
Reduced Waste: Eliminating work-up and purification steps for intermediates significantly reduces solvent consumption and waste generation.[17][26]
-
Increased Efficiency: By minimizing handling and transfer losses, telescoped reactions can lead to higher overall yields and shorter cycle times.[27]
-
Improved Process Economics: Reduced solvent usage, fewer unit operations, and shorter production times contribute to lower manufacturing costs.
Continuous flow technology is particularly well-suited for telescoped reactions, as different reaction conditions can be established in sequential reactor modules.[6][28]
Section 5: Process Analytical Technology (PAT) for Real-Time Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[29][30][31] The goal of PAT is to ensure final product quality by building it into the process from the start.[30]
By integrating real-time analytical tools (e.g., spectroscopy, chromatography) into the manufacturing process, PAT enables:
-
Enhanced Process Understanding: Gaining a deeper understanding of how process parameters affect product quality.[30][31]
-
Real-Time Monitoring and Control: The ability to monitor processes in real-time and make necessary adjustments to ensure consistent product quality.[32]
-
Reduced Variability and Waste: Early detection of deviations from the desired process conditions allows for corrective actions to be taken before a batch is compromised, thereby reducing waste and improving efficiency.[29]
-
Continuous Improvement: The data generated through PAT can be used to continuously improve the manufacturing process.[33]
Diagram 2: The Role of PAT in Process Control
Caption: PAT provides real-time feedback for process control.
Conclusion
The modern synthesis of pharmaceutical intermediates is characterized by a shift towards more efficient, sustainable, and controlled manufacturing processes. By embracing green chemistry principles and leveraging advanced technologies such as biocatalysis, continuous flow chemistry, C-H activation, and PAT, researchers and drug development professionals can develop synthetic routes that are not only scientifically elegant but also economically and environmentally sound. The continued adoption and innovation in these areas will be crucial in meeting the growing demands for safer, more effective, and affordable medicines.
References
- Gotor-Fernández, V., & Gotor, V. (2018). Biocatalysis for Industrial Production of Active Pharmaceutical Ingredients (APIs).
- Sharma, S., & Singh, P. (2023). Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review. Journal of Chemical Health Risks, 13(2), 123-136.
- Anastas, P. T., & Warner, J. C. (2021). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 26(15), 4536.
- Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- Pharma Sustainability. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability.
- SEQENS. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
- Contente, M. L., & Paradisi, F. (2022). Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real. Expert Opinion on Drug Discovery, 17(10), 1159-1171.
- Cuffari, B. (2023, October 16). The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. AZoM.
- Syngene International Ltd. (n.d.). Green chemistry principles for a sustainable future in pharma.
- Hammer, S. C., Knight, A. M., & Arnold, F. H. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14769-14811.
- Schmermund, L., et al. (2019). Recent Advances in Biocatalysis for Drug Synthesis. International Journal of Molecular Sciences, 20(18), 4569.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Analytical & Pharmaceutical Research.
- Wavelength Pharmaceuticals. (2021, September 30). Biocatalysis: An Indispensable Tool for Synthesis of Active Pharmaceutical Ingredients. Pharma's Almanac.
- Pharma R&D. (2025, December 22). 12 Principles of Green Chemistry and How They Apply to Pharma R&D.
- Kim, J. Y., et al. (2021).
- Pharma Tech. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
- de Jesus, R., Hiesinger, K., & van Gemmeren, M. (2023). Preparative Scale Applications of C−H Activation in Medicinal Chemistry.
- Porta, R., Benaglia, M., & Puglisi, A. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2-25.
- ValGenesis. (2023, March 22). Process Analytical Technology in Continuous Manufacturing.
- Cao, C. (2017, June 1). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac.
- de Jesus, R., Hiesinger, K., & van Gemmeren, M. (2023). Preparative Scale Applications of C-H Activation in Medicinal Chemistry.
- Foley, D. P., et al. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 4(2), 355-363.
- Foley, D. P., et al. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 4(2), 355-363.
- Deadman, B. J., et al. (2021). Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis.
- Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- Telescope Innovations Corp. (2023, August 28).
- OpenChemHub. (2024, January 28).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Telescoping.
- Gualandi, A., et al. (2017). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Chemistry – A European Journal, 23(68), 17245-17249.
- Ellman Laboratory. (n.d.).
- Gande, A. K., & Li, J. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
- Padwa, A., & Murphree, S. S. (2011). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 16(12), 10244-10283.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ley, S. V., et al. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Accounts of Chemical Research.
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- 5. Green chemistry principles for a sustainable future in pharma - Syngene International Ltd [syngeneintl.com]
- 6. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development | MDPI [mdpi.com]
- 7. 12 Principles of Green Chemistry and How They Apply to Pharma R&D – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. docta.ucm.es [docta.ucm.es]
- 11. cphi-online.com [cphi-online.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00252E [pubs.rsc.org]
- 17. Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Welcome to the technical support center for the synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.
I. Synthesis Overview: The Claisen-Schmidt Condensation
The synthesis of this compound typically proceeds via a base-catalyzed Claisen-Schmidt condensation (a type of aldol condensation) between dibenzyl ketone (1,3-diphenylacetone) and dimethyl oxalate. The reaction is generally followed by an intramolecular cyclization and dehydration to yield the target cyclopentadienone.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
II. Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What could be the issue?
Answer: Low or no yield is a common problem that can stem from several factors, ranging from reagent quality to reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Base | Sodium hydride (NaH) or sodium methoxide (NaOMe) are highly reactive and can be deactivated by moisture or improper storage. If the base is old or has been exposed to air, it will lose its efficacy. | Use freshly opened or properly stored base. For NaH, ensure it is a fine, grey powder. Clumps may indicate deactivation. Consider titrating the base to determine its active concentration. |
| Poor Quality Reactants | Impurities in dibenzyl ketone or dimethyl oxalate can interfere with the reaction. Dibenzyl ketone can undergo self-condensation, while dimethyl oxalate is susceptible to hydrolysis. | Use high-purity, dry reagents. Purify dibenzyl ketone by recrystallization if necessary. Ensure dimethyl oxalate is anhydrous. |
| Inadequate Solvent Anhydrousness | The presence of water will quench the strong base, preventing the necessary deprotonation of dibenzyl ketone to form the enolate. | Use anhydrous solvents. Dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone or using a solvent purification system). |
| Suboptimal Reaction Temperature | The initial condensation and subsequent cyclization have different optimal temperature ranges. Running the reaction too cold may slow it down prohibitively, while too high a temperature can lead to side reactions and decomposition. | A staged temperature approach is often effective. The initial condensation is typically performed at a lower temperature (e.g., 0-25°C), followed by heating to reflux to promote cyclization and dehydration. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Aldol-type condensations can be slow, especially if the base is not sufficiently strong or if concentrations are low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
Problem 2: Formation of a Dark, Tarry Substance
Question: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. Why is this happening?
Answer: Tar formation is indicative of extensive side reactions and product decomposition. This is often a result of harsh reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessively High Temperature | Cyclopentadienones, especially highly substituted ones, can be unstable at high temperatures and may polymerize or decompose. | Carefully control the reaction temperature. Use a reflux condenser and an oil bath with a temperature controller. Avoid aggressive heating. |
| Concentrated Base | A high local concentration of a strong base can promote undesired side reactions and polymerization. | Add the base portion-wise or as a solution to the reaction mixture to maintain a more controlled concentration. Ensure vigorous stirring to promote even distribution. |
| Presence of Oxygen | The enolate intermediates and the final product can be sensitive to oxidation, which can lead to the formation of colored, polymeric byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. What are the best methods?
Answer: The purification of this compound can be challenging due to the presence of side products and unreacted starting materials.
Recommended Purification Workflow:
Caption: A typical purification workflow for the product.
-
Work-up: After the reaction is complete, carefully quench the mixture by pouring it over ice and acidifying with a dilute acid (e.g., HCl or acetic acid) to neutralize the excess base.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography: This is often the most effective step for separating the product from closely related impurities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is recommended.
-
Recrystallization: The final purification step is often recrystallization from a suitable solvent system, such as ethanol/hexane or toluene/hexane, to obtain a crystalline solid.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? A1: The base, typically a strong one like sodium hydride or sodium methoxide, serves to deprotonate the α-carbon of dibenzyl ketone. This generates an enolate anion, which is the nucleophile that attacks the electrophilic carbonyl carbon of dimethyl oxalate, initiating the condensation reaction. The strength of the base is crucial for achieving a sufficient concentration of the enolate.
Q2: Can I use a different base, like potassium tert-butoxide? A2: Yes, other strong, non-nucleophilic bases like potassium tert-butoxide can be used. However, the choice of base may influence the reaction rate and the formation of side products. It is important to ensure the base is soluble in the chosen reaction solvent and is strong enough to deprotonate the ketone.
Q3: What are the common side reactions to be aware of? A3: The primary side reaction is the self-condensation of dibenzyl ketone. Additionally, if reaction conditions are not strictly anhydrous, hydrolysis of the ester groups on dimethyl oxalate or the final product can occur. At high temperatures, dimerization of the cyclopentadienone product via a Diels-Alder reaction is also possible, though less common for this substituted variant.[1]
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside the starting materials (dibenzyl ketone and dimethyl oxalate). The formation of a new, more polar spot (the product) and the disappearance of the starting material spots will indicate the reaction's progress. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexane) and visualize the spots under a UV lamp.
Q5: The product is a deep color. Is this normal? A5: Yes, cyclopentadienones are often highly colored compounds due to their extended π-conjugated system. The title compound is typically a colored solid. The intensity of the color can be an indicator of purity, with the pure compound having a characteristic color.
IV. Experimental Protocol: Optimized Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Dimethyl oxalate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous benzene or toluene
-
Anhydrous methanol (for quenching)
-
Dilute Hydrochloric Acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Base Addition: Under an inert atmosphere, add sodium hydride (60% dispersion) to the flask. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous benzene or toluene to the flask.
-
Reactant Addition: Dissolve dibenzyl ketone and dimethyl oxalate in anhydrous benzene or toluene and add this solution to the dropping funnel.
-
Reaction Initiation: Cool the flask in an ice bath. Add the solution of reactants dropwise to the stirred suspension of sodium hydride over 30-60 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Cyclization: Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Cautiously quench the excess sodium hydride by the slow, dropwise addition of anhydrous methanol.
-
Work-up: Pour the reaction mixture into a beaker containing ice and dilute HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by recrystallization as described in the purification section.
V. References
-
Mäki-Arvela, P., et al. (2018). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters.[2][3]
-
Gold, B., et al. (2015). Click Chemistry with Cyclopentadiene. PMC, NIH.[1]
-
Fuzhenkova, A. V., et al. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. Journal of General Chemistry of the USSR.[4]
-
Xi, Z., & Song, Q. (2000). A one-pot reaction of carbon dioxide with 1,4-dilithio-1,3-diene derivatives affords cyclopentadienone derivatives. The Journal of Organic Chemistry.[5]
-
White, J. D., & Skeean, R. W. (1978). 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. The Journal of Organic Chemistry.[6]
Sources
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of this compound with phosphonoacetic acid trimethyl ester (Journal Article) | OSTI.GOV [osti.gov]
- 5. Cyclopentadienone synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Welcome to the technical support center for the purification of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone (CAS 16691-79-5). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide troubleshooting guidance and frequently asked questions in a structured format to address common issues encountered during its purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering insights into potential causes and actionable solutions.
Issue 1: The isolated product is a brownish or off-yellow solid, not the expected light-yellow crystalline powder.
-
Potential Cause: The primary colored impurity is often the Diels-Alder dimer of the title compound. The synthesis of this compound can be accompanied by the formation of this dimer, which is a common byproduct.[1] Other potential impurities could be residual starting materials from the synthesis, such as benzil and dimethyl 1,3-acetonedicarboxylate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a discolored product.
-
Recommended Action:
-
Column Chromatography: This is the most effective method to separate the monomer from its higher molecular weight dimer and other potential impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Eluent System: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The less polar product will elute first. For similar compounds, mixtures of hexane and chloroform have also been used.[2]
-
-
Recrystallization: If column chromatography is not feasible or as a final polishing step, recrystallization can be effective. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Solvent Screening: Test solubility in solvents such as methanol, ethanol, ethyl acetate, and toluene. A mixed solvent system, like hexane/acetone, has been shown to be effective for similar compounds.[2]
-
-
Issue 2: Low recovery of the product after column chromatography.
-
Potential Cause 1: Compound streaking or irreversible adsorption on silica gel.
-
Explanation: Highly polar compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and recovery. While this compound is moderately polar, degradation on silica cannot be entirely ruled out without experimental data.
-
Solution:
-
Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a polar modifier, like triethylamine (0.1-1% v/v in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic).
-
-
-
Potential Cause 2: Using an eluent system with too high a polarity.
-
Explanation: If the eluent is too polar, the compound may elute too quickly along with impurities, leading to mixed fractions and a perceived low yield of pure product.
-
Solution:
-
Optimize Eluent: Start with a less polar eluent system and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities before running the column. A good Rf value for the product on TLC is typically between 0.2 and 0.4.
-
-
Issue 3: Oiling out during recrystallization.
-
Potential Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated.
-
Solution:
-
Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed crystals: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Change solvent system: Experiment with different solvents or solvent mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: The pure compound is typically described as a light yellow to brown powder or crystalline solid. Significant deviation from a light-yellow color may indicate the presence of impurities.
Q2: What are the most common impurities to look out for?
A2: The most commonly cited impurity is the Diels-Alder dimer of the cyclopentadienone.[1] Unreacted starting materials, such as benzil and dimethyl 1,3-acetonedicarboxylate, could also be present.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product (C₂₁H₁₆O₅, MW: 348.35 g/mol ).[3]
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: Can you provide a starting point for a column chromatography protocol?
A4: While optimization is always necessary, here is a general protocol to begin with:
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on the amount of crude material |
| Loading | Dry loading is preferred if the compound has low solubility in the initial eluent |
| Eluent System | Start with Hexane:Ethyl Acetate (9:1) and gradually increase the polarity to 3:1 or 1:1. Monitor fractions by TLC. |
| Fraction Collection | Collect small fractions and analyze by TLC to identify the pure product. |
Q5: What is a good solvent system for recrystallization?
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) with gentle heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Disclaimer: The information provided in this technical support guide is for guidance purposes only. All experimental procedures should be carried out by qualified individuals in a suitable laboratory setting with appropriate safety precautions. Optimization of the suggested protocols may be necessary to achieve the desired results for your specific sample.
References
-
Fuzhenkova, A. V., Galyautdinov, N. I., & Vagapova, N. N. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. Journal of General Chemistry of the USSR, 57(7), 1436-1441. [Link]
-
Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Managing Side Reactions in Diels-Alder Reactions with Dienones
Welcome to the technical support center for navigating the complexities of Diels-Alder reactions involving dienone dienophiles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common side reactions. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and mechanistic understanding.
Introduction: The Dienone Challenge in [4+2] Cycloadditions
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with remarkable stereochemical control.[1][2] Dienones, as α,β-unsaturated ketones, are powerful dienophiles due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitates the [4+2] cycloaddition.[2][3] However, their reactivity profile also makes them susceptible to a range of side reactions that can complicate product isolation and reduce yields.
This guide will address the most frequently encountered challenges, including polymerization, retro-Diels-Alder reactions, and lack of stereoselectivity, providing you with the expert insights needed to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: My reaction is yielding a significant amount of polymer, or my starting materials are being consumed with no desired product formation.
Potential Cause: Dienones, particularly those that are highly reactive, can undergo self-polymerization or co-polymerization with the diene, especially under thermal conditions or in the presence of certain catalysts. This is often exacerbated by high concentrations and elevated temperatures.
Solutions:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of polymerization. If the desired Diels-Alder reaction is too slow at lower temperatures, consider using a Lewis acid catalyst to promote the cycloaddition at a milder temperature.[4]
-
Concentration Adjustment: Running the reaction at a lower concentration can disfavor the intermolecular polymerization pathway. A slow addition of one reactant to the other can also help maintain a low instantaneous concentration of the more reactive species.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as ZnCl₂, AlCl₃, or BF₃·OEt₂, can accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, thereby minimizing polymerization.[1][5][6] Lewis acids activate the dienophile by coordinating to the carbonyl oxygen.[6][7]
Issue 2: I'm observing the formation of my desired adduct, but the yield is low and does not improve with longer reaction times or higher temperatures.
Potential Cause: This is a classic symptom of a retro-Diels-Alder reaction. The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures as it is entropically favorable.[4][8] If the desired adduct is thermally labile, it may be reverting to the starting materials under the reaction conditions.
Solutions:
-
Optimize Reaction Temperature: The key is to find the lowest possible temperature at which the forward reaction proceeds at a reasonable rate.[4] This may require careful temperature screening and reaction monitoring (e.g., by TLC, GC-MS, or NMR) to identify the optimal balance.
-
Catalyst Selection: A highly active catalyst can promote the reaction at a temperature low enough to prevent the retro-Diels-Alder reaction from becoming significant.[4]
-
Product Trapping: If the adduct is particularly prone to retro-Diels-Alder, consider an in-situ derivatization of the product to form a more stable compound that cannot revert to the starting materials.
Issue 3: My reaction is producing a mixture of endo and exo diastereomers, and I need to improve the selectivity.
Potential Cause: While the endo product is often kinetically favored in Diels-Alder reactions due to secondary orbital interactions, this is not always the case.[9] Steric hindrance or the specific electronic properties of the reactants can lead to the formation of the exo product as the major isomer.[9]
Solutions:
-
Lewis Acid Catalysis: Lewis acids can enhance the diastereoselectivity of Diels-Alder reactions, often favoring the endo product.[6] The coordination of the Lewis acid to the dienone can lead to a more organized transition state that accentuates the energetic preference for one diastereomer over the other.
-
Chiral Catalysts: For enantioselective control, the use of chiral Lewis acids can be highly effective in favoring the formation of a single enantiomer.[6][10]
-
Solvent Effects: The polarity of the solvent can influence the diastereoselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile) can help optimize the endo:exo ratio.
-
Temperature: Lowering the reaction temperature generally increases the selectivity of kinetically controlled reactions.
Data Summary: Troubleshooting Dienone Diels-Alder Reactions
| Problem | Potential Cause(s) | Recommended Solutions |
| Polymerization | High temperature, high concentration, reactive dienone/diene | Lower reaction temperature, decrease concentration, slow addition of reactants, use a Lewis acid catalyst. |
| Low Yield (Retro-Diels-Alder) | High reaction temperature, thermally labile adduct | Lower reaction temperature, use a more active catalyst to enable lower temperatures, consider in-situ product derivatization.[4][8] |
| Poor Stereoselectivity | Steric hindrance, weak secondary orbital interactions | Use a Lewis acid catalyst, employ a chiral catalyst for enantioselectivity, screen different solvents, lower the reaction temperature.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a Lewis acid catalyst for my specific dienone?
The optimal Lewis acid depends on the specific substrates and desired outcome. A good starting point is to screen a variety of common Lewis acids such as ZnCl₂, AlCl₃, BF₃·OEt₂, and SnCl₄.[6] The "bulkiness" of the Lewis acid can also influence stereoselectivity.[11] For sensitive substrates, milder Lewis acids like Ca(OTf)₂ may be beneficial.[5]
Q2: How can I tell if a retro-Diels-Alder reaction is occurring?
Monitoring the reaction profile over time is key. If you observe the product concentration increasing initially and then decreasing as the reaction proceeds, a retro-Diels-Alder reaction is likely taking place.[4] This is often accompanied by the reappearance of starting materials.
Q3: Can the diene itself be the source of side reactions?
Absolutely. The diene must be able to adopt an s-cis conformation to react.[3][12] If the s-cis conformation is sterically hindered or energetically unfavorable, the reaction will be slow or may not occur at all. Additionally, some dienes can also be prone to polymerization.
Q4: Are there any alternatives to traditional Lewis acids for catalyzing these reactions?
Yes, in recent years, chiral organocatalysts have emerged as a powerful tool for promoting enantioselective Diels-Alder reactions.[1] These small organic molecules can activate the dienophile through hydrogen bonding or the formation of iminium ions.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the dienone (1.0 equiv) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or -78 °C), add the Lewis acid (0.1 - 1.1 equiv) dropwise.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add a solution of the diene (1.0 - 1.5 equiv) in the same dry solvent dropwise over a period of 10-30 minutes.
-
Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water).[4]
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the desired Diels-Alder pathway in competition with common side reactions.
Caption: Competing pathways in a Diels-Alder reaction involving a dienone.
References
-
Diels–Alder reaction - Wikipedia. Available at: [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed. Available at: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. Available at: [Link]
-
1.3: Diels-Alder_Reactions - Chemistry LibreTexts. Available at: [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems - SciELO. Available at: [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) - HARVEST (uSask). Available at: [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
-
Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]
-
Thermally Reversible Diels-Alder Based Polymerization: An Experimental and Theoretical Assessment. Available at: [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity - Chemistry LibreTexts. Available at: [Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene - MDPI. Available at: [Link]
-
14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. Available at: [Link]
-
The Retro Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scielo.br [scielo.br]
- 11. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Welcome to the technical support center for the synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this valuable synthetic intermediate. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the reaction's intricacies, enabling you to achieve high yields and purity consistently.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What is the general synthetic strategy for this compound?
The most common and effective synthesis is a two-step process. It begins with a base-catalyzed condensation reaction between benzil and dimethyl 1,3-acetonedicarboxylate. This is a form of aldol condensation. The resulting intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, is then subjected to an acid-catalyzed dehydration to yield the final product, a cyclopentadienone.[1]
Q2: Why is this compound a useful molecule?
This compound is a highly versatile building block in organic synthesis. Its primary utility lies in its function as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic aromatic compounds.[1] The electron-withdrawing methoxycarbonyl groups influence the reactivity of the cyclopentadienone core, making it a valuable reagent in the synthesis of specialized polymers and materials with unique electronic properties.
Q3: What are the main challenges in this synthesis?
The primary challenges are achieving a high yield in the initial condensation step, preventing the formation of side products during the dehydration, and effectively purifying the final product. A common impurity is the Diels-Alder dimer of the cyclopentadienone product.[1]
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low or no yield of the hydroxycyclopentenone intermediate in the first step.
-
Q: I've mixed my benzil, dimethyl 1,3-acetonedicarboxylate, and base, but I'm getting a low yield of the desired intermediate. What could be the issue?
A: Several factors could be at play here. Let's break them down:
-
Base Strength and Stoichiometry: The use of a hydroxide base like sodium hydroxide or potassium hydroxide is crucial. The base deprotonates the dimethyl 1,3-acetonedicarboxylate to form the nucleophilic enolate. Insufficient base will result in incomplete enolate formation and thus a poor yield. Conversely, an excessive amount of a very strong base could lead to undesired side reactions. It is recommended to use a slight molar excess of the base relative to the dimethyl 1,3-acetonedicarboxylate.
-
Reaction Temperature: Aldol-type condensations are often sensitive to temperature.[2][3] While the reaction can proceed at room temperature, gentle heating to reflux in methanol can improve the rate and yield.[4] However, excessive heat can promote side reactions or decomposition. Careful temperature control is key.
-
Purity of Reagents: Ensure that your benzil and dimethyl 1,3-acetonedicarboxylate are pure. Impurities can interfere with the reaction. Dimethyl 1,3-acetonedicarboxylate can be particularly susceptible to hydrolysis if stored improperly.
-
Solvent Choice: Methanol or ethanol are suitable solvents for this reaction as they effectively dissolve the reactants and the hydroxide base.[1]
-
Problem 2: Formation of multiple products during the acid-catalyzed dehydration.
-
Q: During the dehydration of the hydroxycyclopentenone intermediate, I'm observing the formation of a significant amount of a side product, possibly a dimer. How can I minimize this?
A: The formation of a Diels-Alder dimer is a known issue with cyclopentadienones, as they can react with themselves.[1][5] Here's how to address this:
-
Choice of Acid and Solvent: The dehydration is typically carried out using a strong acid catalyst. A common method is heating in acetic anhydride or using an acid like p-toluenesulfonic acid in a non-polar solvent like benzene or toluene.[6] Acetic anhydride can be particularly effective as it also acts as a dehydrating agent.
-
Reaction Temperature and Time: Overheating or prolonged reaction times can favor the dimerization. The dehydration of the intermediate is generally faster than the dimerization. Therefore, using a higher temperature for a shorter period can favor the formation of the monomeric product. Monitor the reaction closely by TLC to determine the optimal endpoint.
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
-
Problem 3: Difficulty in purifying the final product.
-
Q: My final product is contaminated with a persistent impurity that is difficult to remove by standard crystallization. What are my options?
A: If the Diels-Alder dimer is the primary impurity, its separation can be challenging due to similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is often the most effective method for separating the monomer from the dimer and other impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Recrystallization: While challenging, recrystallization can be effective if the right solvent system is identified. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to moderately polar (e.g., ethyl acetate, dichloromethane) and their mixtures. The dimer is often less soluble than the monomer in certain solvents.
-
Thermal Cracking of the Dimer: In some cases, the Diels-Alder dimerization is reversible upon heating.[5] If you have a significant amount of the dimer, it may be possible to heat the impure material in a high-boiling, inert solvent to regenerate the monomer, followed by rapid cooling and purification. This should be approached with caution as other decomposition pathways may exist.
-
Experimental Protocols
Standard Protocol for Synthesis of this compound
This protocol is a reliable starting point for the synthesis.
Step 1: Synthesis of Dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.05 eq) in methanol.
-
To this solution, add dimethyl 1,3-acetonedicarboxylate (1.0 eq) dropwise at room temperature.
-
Add benzil (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Dehydration to this compound
-
Dissolve the crude intermediate from Step 1 in acetic anhydride.
-
Heat the mixture to a gentle reflux for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the colored product.
-
Cool the reaction mixture to room temperature and pour it into ice water to quench the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography or recrystallization.
Optimized Protocol for Higher Yield and Purity
This protocol incorporates adjustments to minimize side reactions and improve efficiency.
Step 1: Optimized Condensation
-
Use potassium hydroxide (1.1 eq) in anhydrous methanol for a slightly more reactive base system.
-
Add the dimethyl 1,3-acetonedicarboxylate (1.0 eq) to the methanolic KOH at 0 °C to control the initial exotherm.
-
Add a solution of benzil (1.0 eq) in a minimal amount of methanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A longer reaction time at a lower temperature can favor the desired product over side reactions.
-
Work-up as described in the standard protocol.
Step 2: Optimized Dehydration
-
Dissolve the hydroxycyclopentenone intermediate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction closely and stop heating as soon as the starting material is consumed to minimize dimer formation.
-
Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Dry the organic layer and concentrate to yield the crude product, which can then be purified.
Data Presentation
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Step 1: Condensation | |||
| Base | Sodium Hydroxide (1.05 eq) | Potassium Hydroxide (1.1 eq) | KOH is slightly more soluble in methanol and can lead to a more homogeneous reaction. |
| Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature | Lower temperature minimizes potential side reactions and decomposition, favoring the desired aldol addition. |
| Reaction Time | 2-4 hours | 12-24 hours | A longer reaction time at a lower temperature allows for complete conversion without forcing the reaction with excessive heat. |
| Step 2: Dehydration | |||
| Reagent | Acetic Anhydride (reagent and solvent) | p-Toluenesulfonic acid (catalytic) in Toluene | Catalytic acid in a non-reactive solvent with water removal provides a milder and more controlled dehydration, reducing dimer formation. |
| Water Removal | Not explicitly removed | Dean-Stark Apparatus | Actively removing water drives the reaction to completion and minimizes reversible reactions. |
Visualizations
Reaction Mechanism
Caption: Figure 1: Simplified Reaction Mechanism
Troubleshooting Workflow
Caption: Figure 2: Troubleshooting Flowchart
References
-
Weiss, U., Cook, J. M., & Bertz, S. H. (1986). CONDENSATION OF DIMETHYL 1,3-ACETONEDICARBOXYLATE WITH 1,2-DICARBONYL COMPOUNDS: cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 64, 27. doi:10.15227/orgsyn.064.0027. [Link]
-
Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone. Journal of the Chemical Society C: Organic. (1969). doi:10.1039/j39690001099. [Link]
-
Smith, J. G. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
LibreTexts. (2023, January 22). Aldol Condensation. Chemistry LibreTexts. [Link]
-
McCormick, J. M. (2014, February 5). Kinetics and Activation Energy of a Diels-Alder Reaction. Truman State University ChemLab. [Link]
Sources
- 1. This compound | C21H16O5 | CID 2825971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kinetics and Activation Energy of a Diels-Alder Reaction | Chem Lab [chemlab.truman.edu]
- 6. Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. Here, we provide in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a robust process that relies on a base-catalyzed crossed-aldol condensation followed by an acid-catalyzed dehydration. The overall reaction involves the condensation of benzil with dimethyl 1,3-acetonedicarboxylate. While the procedure is generally reliable, challenges can arise, particularly when scaling up the reaction. This guide will walk you through the critical steps, potential pitfalls, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is a two-step process. First, equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate are reacted in an alcohol solvent (methanol or ethanol) with a base catalyst (like hydroxide) at room temperature. This forms the intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate. The second step involves the dehydration of this intermediate using an acid catalyst in a suitable solvent, or with a dehydrating agent like acetic anhydride, to yield the final dienone product.[1]
Q2: I'm observing a persistent impurity with my final product. What could it be?
A common impurity is the Diels-Alder dimer of the target cyclopentadienone.[1] Cyclopentadienones are inherently reactive dienes and can undergo self-cycloaddition. The bulky phenyl and methoxycarbonyl groups on this compound provide some steric hindrance, but dimerization can still occur, especially at higher concentrations or upon prolonged heating.
Q3: What are the typical appearances of the intermediate and the final product?
The intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, is typically a solid. The final product, this compound, is described as a light yellow to brown powder or crystalline solid.
Q4: Can I use other bases for the initial condensation reaction?
While hydroxide bases like potassium hydroxide or sodium hydroxide are commonly used, other non-nucleophilic bases could potentially be employed. However, it's crucial to ensure the base is strong enough to deprotonate the dimethyl 1,3-acetonedicarboxylate and initiate the condensation. The choice of base may also influence the reaction rate and side product formation.
Experimental Protocols
Step 1: Synthesis of Dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate (Intermediate)
Materials:
-
Benzil
-
Dimethyl 1,3-acetonedicarboxylate
-
Methanol or Ethanol
-
Potassium Hydroxide or Sodium Hydroxide
Procedure:
-
In a round-bottom flask, dissolve benzil and an equimolar amount of dimethyl 1,3-acetonedicarboxylate in methanol or ethanol.
-
Slowly add a solution of the base (e.g., potassium hydroxide in methanol) to the reaction mixture while stirring at room temperature (25 °C).
-
Continue stirring for 24 hours.
-
The intermediate will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold solvent.
-
The typical yield for this step is between 70-96%.[1]
Step 2: Synthesis of this compound (Final Product)
Materials:
-
Dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate (Intermediate)
-
Acetic Anhydride or a strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Benzene or Toluene (if using an acid catalyst)
Procedure:
-
Suspend the dried intermediate in acetic anhydride.
-
Heat the mixture gently while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
This step typically yields the dienone in high purity (around 98%).[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Intermediate | 1. Inactive base. 2. Impure starting materials. 3. Incorrect stoichiometry. 4. Insufficient reaction time. | 1. Use freshly prepared base solution. 2. Check the purity of benzil and dimethyl 1,3-acetonedicarboxylate by melting point or NMR. 3. Ensure equimolar amounts of reactants are used. 4. Extend the reaction time and monitor by TLC. |
| Dehydration Step is Incomplete | 1. Insufficient acid catalyst or dehydrating agent. 2. Reaction temperature is too low. 3. Presence of water in the intermediate. | 1. Increase the amount of acetic anhydride or acid catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the intermediate is thoroughly dried before proceeding. |
| Final Product is Contaminated with Dimer | 1. Excessive heating during dehydration. 2. High concentration of the product during workup. 3. Prolonged storage of the final product at room temperature. | 1. Perform the dehydration at the lowest effective temperature. 2. Use a larger volume of solvent during crystallization. 3. Store the purified product at low temperatures (-20 °C). |
| Difficulty in Purifying the Final Product | 1. Presence of unreacted starting materials or intermediate. 2. Formation of other side products from the aldol condensation. | 1. Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water. 2. Column chromatography on silica gel can be used for further purification if recrystallization is insufficient. |
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights
The core of this synthesis is the base-catalyzed aldol condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] The base abstracts an acidic α-proton from dimethyl 1,3-acetonedicarboxylate to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of benzil. A subsequent intramolecular condensation and dehydration lead to the formation of the cyclopentadienone ring.
Caption: Simplified mechanism of the base-catalyzed aldol condensation in this synthesis.
References
-
Fuzhenkova, A. V., et al. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. J. Gen. Chem. USSR (Engl. Transl.), 57(7). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
- Khaizir, S., et al. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Malaysian Journal of Analytical Sciences, 16(1), 82-87.
-
Otto Chemie Pvt. Ltd. (n.d.). This compound, 96%. Retrieved from [Link]
Sources
common impurities in 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone and their removal
Welcome to the technical support center for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after its synthesis. Here, we delve into the root causes of impurity formation and provide validated protocols for their removal, ensuring the high quality required for your research applications.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a paler yellow than expected and appears less crystalline. What could be the issue?
This is a common observation and often points to the presence of the Diels-Alder dimer of the cyclopentadienone. The monomer is typically a vibrant yellow to orange crystalline solid, while its dimer is often a less colored or even colorless compound.[1] The presence of this dimer can also affect the melting point and the subsequent reactivity of your material.
Q2: I've noticed an additional set of peaks in the 1H NMR spectrum of my product. Could this be due to an impurity?
Yes, this is highly likely. The most common impurity, the Diels-Alder dimer, will have a more complex 1H NMR spectrum compared to the monomer due to the loss of symmetry and the presence of sp3-hybridized carbons in the bridged structure. You may also be observing unreacted starting materials or side-products from the initial condensation reaction.
Q3: Can impurities in my starting materials affect the final product's purity?
Absolutely. The purity of your starting materials, benzil and dimethyl 1,3-acetonedicarboxylate, is critical. For instance, unoxidized benzoin in your benzil can lead to side reactions. Similarly, impurities in dimethyl 1,3-acetonedicarboxylate can result in the formation of undesired byproducts.
Troubleshooting Guide: Common Impurities and Their Removal
This section provides a detailed breakdown of the common impurities, their origin, and step-by-step protocols for their removal.
Impurity 1: The Diels-Alder Dimer
Causality of Formation:
This compound can act as both a diene and a dienophile in a [4+2] cycloaddition reaction, leading to the formation of a dimer. This is a common phenomenon for cyclopentadienones, especially at higher concentrations and upon prolonged standing. The reaction is reversible and is in equilibrium with the monomer.
Visualizing the Dimerization:
Caption: Equilibrium between the monomer and its Diels-Alder dimer.
Removal Protocol: Thermal Retro-Diels-Alder Reaction
The reversibility of the Diels-Alder reaction can be exploited for purification. By heating a solution of the impure product, the equilibrium can be shifted back towards the monomer.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure this compound in a high-boiling point, inert solvent such as toluene or xylene.
-
Heating: Heat the solution to reflux. The colorless or pale-yellow solution should develop a deep yellow-orange color, indicating the formation of the monomer.
-
Cooling and Crystallization: After a short period of reflux (e.g., 15-30 minutes), allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure monomer.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Expected Outcome of Purification
| Parameter | Before Purification | After Purification |
| Appearance | Pale yellow solid | Bright yellow-orange crystals |
| ¹H NMR | Complex spectrum with multiple aliphatic and aromatic signals | Simplified, symmetric spectrum |
| Purity (by HPLC) | Lower, with a significant dimer peak | >98% monomer |
Impurity 2: Unreacted Starting Materials
Causality of Incomplete Reaction:
Incomplete reaction can be due to several factors, including incorrect stoichiometry, insufficient reaction time, or temperatures that are too low. Unreacted benzil and dimethyl 1,3-acetonedicarboxylate can co-crystallize with the product.
Removal Protocol: Recrystallization
A carefully chosen recrystallization solvent system can effectively remove unreacted starting materials.
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. The product is soluble in hot ethanol and less soluble in cold ethanol and water.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Inducing Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (the cloud point).
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry.
Visualizing the Purification Workflow:
Sources
Technical Support Center: Enhancing the Reactivity of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Welcome to the technical support guide for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on utilizing this versatile reagent, with a primary focus on troubleshooting and enhancing its reactivity in cycloaddition reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and handling of this compound.
Q1: What is the primary application of this compound?
A1: This compound is predominantly used as a reactive diene in cycloaddition reactions, most notably the Diels-Alder reaction.[1] Its unique electronic structure allows it to react with a variety of dienophiles to form complex six-membered rings, which are valuable scaffolds in organic synthesis.[2]
Q2: How do the methoxycarbonyl substituents influence the compound's reactivity?
A2: The two methoxycarbonyl groups are strongly electron-withdrawing. This characteristic significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the compound acts as an electron-deficient diene, making it particularly reactive towards electron-rich dienophiles in what is known as a "normal-demand" Diels-Alder reaction.[2][3]
Q3: What types of dienophiles are most effective for reactions with this cyclopentadienone?
A3: Due to its electron-deficient nature, the most effective dienophiles are those possessing electron-donating groups (EDGs). Examples include vinyl ethers, enamines, and simple alkenes with alkyl substituents. These EDGs raise the energy of the dienophile's Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO energy gap between the reactants and accelerating the reaction.[3]
Q4: How should I properly store and handle this reagent?
A4: this compound is a solid at room temperature.[4][5] It should be stored in a cool, dry place, tightly sealed to protect it from moisture. While generally stable, prolonged exposure to high heat can promote dimerization or decomposition. For laboratory research and development purposes, always refer to the product's specific storage conditions on the label.[4]
Q5: Are there any common impurities or side products I should be aware of?
A5: A common impurity can be the Diels-Alder dimer of the cyclopentadienone itself.[1][6] The preparative method for the dienone can sometimes yield this dimer as a side product.[1] This is important because the dimer is generally unreactive under typical Diels-Alder conditions and can complicate purification and yield calculations.
Part 2: Troubleshooting Guide for Diels-Alder Reactions
This section provides a structured approach to diagnosing and solving common issues encountered during experiments.
Issue 1: Low or No Product Yield
A low or non-existent yield in a Diels-Alder reaction involving this cyclopentadienone can be frustrating. The following guide will help you systematically identify and resolve the underlying cause.
Caption: Troubleshooting workflow for low-yield reactions.
Potential Cause A: Mismatched Reactant Electronics (FMO Theory)
-
Explanation: The Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) theory, which states that the reaction rate is dependent on the energy gap between the diene's HOMO and the dienophile's LUMO (or vice-versa).[7] As this compound is electron-deficient (low LUMO), it requires an electron-rich dienophile (high HOMO) for an efficient reaction.
-
Solution:
-
Assess Your Dienophile: If your dienophile has electron-withdrawing groups (e.g., esters, nitriles), the reaction will be slow or may not proceed at all. This is an "inverse-electron-demand" scenario which this diene is not optimized for.
-
Switch to an Electron-Rich Dienophile: Employ dienophiles such as ethyl vinyl ether, styrene, or norbornene. The presence of electron-donating groups on the dienophile will accelerate the reaction significantly.[3]
-
Potential Cause B: Suboptimal Reaction Temperature
-
Explanation: The Diels-Alder reaction is reversible, a process known as the retro-Diels-Alder reaction.[8] While higher temperatures increase the initial reaction rate, excessively high temperatures can shift the equilibrium back to the starting materials, especially if the product is sterically hindered. Conversely, a temperature that is too low may result in impractically slow reaction kinetics.
-
Solution:
-
Systematic Temperature Screening: Begin the reaction at a moderate temperature (e.g., 70-80 °C in toluene) and monitor its progress by TLC or ¹H NMR.
-
Adjust Accordingly: If no reaction occurs, incrementally increase the temperature by 10-15 °C. If the reaction appears to stall or reverse at higher temperatures, attempt the reaction at a lower temperature for a longer duration.
-
Potential Cause C: Reagent Impurity or Degradation
-
Explanation: The presence of the unreactive dimer of the cyclopentadienone will lower the effective concentration of the diene, leading to a reduced yield.[1][6]
-
Solution:
-
Verify Purity: Check the purity of your this compound starting material using ¹H NMR or melting point analysis.
-
Purification: If significant impurities are detected, purify the compound by recrystallization.
-
Fresh Preparation: The synthesis of the dienone involves the dehydration of a hydroxycyclopentanone intermediate. Ensuring this step goes to completion is critical to avoid impurities in the final product.[1]
-
Issue 2: Formation of Multiple Products or Isomers
The formation of a complex product mixture can complicate purification and reduce the yield of the desired compound.
Potential Cause A: Lack of Regio- or Stereoselectivity
-
Explanation: When reacting with unsymmetrical dienophiles, multiple regioisomers can form. Furthermore, Diels-Alder reactions can produce both endo and exo stereoisomers. Typically, the endo product is formed faster (kinetically favored) due to favorable secondary orbital interactions, but the exo product is often more thermodynamically stable.[3][8]
-
Solution:
-
Control Temperature: To favor the kinetic endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Promote Thermodynamic Product: If the exo product is desired, running the reaction at a higher temperature for an extended period may allow the initial endo product to revert to the starting materials and re-form as the more stable exo isomer.[8]
-
Use Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, enhancing its reactivity and often improving both regio- and stereoselectivity.[7]
-
Potential Cause B: Thermal Decomposition
-
Explanation: At very high temperatures, some Diels-Alder adducts of cyclopentadienones can undergo unwanted side reactions, such as thermal decarbonylation (loss of CO).[9]
-
Solution:
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC for the appearance of nonpolar byproducts.
-
Minimize Heat: Use the lowest effective temperature and shortest reaction time necessary for the consumption of the starting materials.
-
Part 3: Experimental Protocols & Data
General Protocol for a Diels-Alder Reaction
This protocol provides a starting point for reacting this compound with an electron-rich dienophile.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., toluene, 0.5 M).
-
Reactant Addition: Add the dienophile (1.2-2.0 eq) to the solution. Using a slight excess of the dienophile can help drive the reaction to completion.
-
Reaction: Heat the mixture to the desired temperature (see Table 1) and stir.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the disappearance of the highly colored cyclopentadienone spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired Diels-Alder adduct.
Table 1: Recommended Starting Conditions for Diels-Alder Reactions
| Dienophile Class | Example | Recommended Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Activated Alkenes | Norbornadiene | Toluene | 70 - 90 | 4 - 12 |
| Vinyl Ethers | Ethyl vinyl ether | Dichloromethane | 25 - 40 | 12 - 24 |
| Strained Alkynes | Cyclooctyne | Dioxane | 60 - 80 | 2 - 6 |
| Simple Alkenes | Cyclohexene | Xylene | 110 - 130 | 24 - 48 |
Visualization of the Reaction Mechanism
The enhanced reactivity is best understood through the lens of Frontier Molecular Orbital (FMO) theory.
Caption: FMO diagram for a normal-demand Diels-Alder reaction.
References
-
Fuzhenkova, A. V., et al. (1987). Reaction of this compound with phosphonoacetic acid trimethyl ester. J. Gen. Chem. USSR (Engl. Transl.), 57:7. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
White, D. M. (1974). 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. The Journal of Organic Chemistry, 39(13), 1951–1952. Available at: [Link]
-
Wilson, M. et al. (2021). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. ACS Macro Letters, 10(8), 957–963. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
-
McCormick, J. M. (2014). Kinetics and Activation Energy of a Diels-Alder Reaction. Truman State University. Available at: [Link]
-
ResearchGate. (n.d.). Diels–Alder reactions of a 2,5‐bis(methoxycarbonyl)‐1,3,4‐oxadiazole... Available at: [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
-
Lumen Learning. (n.d.). The Diels-Alder reaction. Organic Chemistry II. Available at: [Link]
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- 9. max-wilson.mcdb.ucsb.edu [max-wilson.mcdb.ucsb.edu]
solvent effects on the stability of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
Welcome to the technical support center for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The inherent reactivity of the cyclopentadienone core necessitates a careful consideration of experimental conditions, particularly the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The primary stability concern arises from the cyclopentadienone ring system itself. The parent cyclopentadienone is highly reactive and rapidly dimerizes via a Diels-Alder reaction.[1] While the bulky phenyl and methoxycarbonyl substituents on your specific molecule provide significant steric hindrance that slows this process, dimerization and other degradation pathways can still occur over time, especially under certain conditions like elevated temperatures or in reactive solvents.
Q2: How does the choice of solvent affect the stability and appearance of my compound in solution?
The choice of solvent has a profound impact on both the stability and the observed spectroscopic properties of this compound. This is due to a phenomenon known as solvatochromism, where the color of a solution changes with the polarity of the solvent.[2]
-
Polarity and Color (Solvatochromism): Cyclopentadienones often exhibit negative solvatochromism. This means you will likely observe a hypsochromic shift (a shift to a shorter wavelength, i.e., a "blue shift") in the UV-Vis absorption spectrum as the solvent polarity increases.[2][3] For example, a solution of the compound might appear a certain color in a nonpolar solvent like toluene and a different color in a polar solvent like methanol. This is due to differential stabilization of the ground and excited electronic states by the solvent.[2]
-
Solvent Reactivity: Protic solvents (e.g., alcohols, water) can potentially participate in degradation pathways, such as Michael additions or other reactions with the electron-deficient cyclopentadienone ring. Aprotic solvents (e.g., THF, DCM, acetonitrile) are generally preferred for stability studies, though their polarity will still influence the compound's electronic properties.[3]
Q3: I've noticed the color of my solution changing over time. What does this indicate?
A change in the color or the UV-Vis spectrum of your solution over time is a strong indicator of degradation. This could be due to dimerization, reaction with the solvent, or decomposition. It is crucial to monitor this using a quantitative method like UV-Vis spectroscopy to assess the rate of degradation under your specific experimental conditions.[4][5]
Q4: How can I quantitatively monitor the stability of my compound in a specific solvent?
UV-Vis spectroscopy is an excellent, non-destructive method for monitoring the stability of this colored compound.[4][6][7] By taking spectra at regular time intervals, you can track changes in the absorbance at the wavelength of maximum absorbance (λmax). A decrease in absorbance at the λmax of the parent compound, or the appearance of new peaks, signifies degradation.
Q5: What are the best practices for storing solutions of this compound?
To maximize the stability of your solutions:
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photochemical degradation.
-
Low Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow the rate of potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected color of the initial solution. | Solvatochromism. | This is likely a normal effect. Compare the UV-Vis spectrum in your solvent to a reference spectrum if available. The shift in λmax is expected based on solvent polarity.[2][3] |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent has adequate solvating power for your desired concentration. Check that your container is properly sealed to prevent solvent evaporation. |
| UV-Vis spectrum shows a steady decrease in the main absorbance peak over time. | Compound degradation. | This is the expected result of instability. Quantify the rate of degradation. Consider switching to a less reactive or less polar solvent if the degradation is too rapid for your experiment. |
| New peaks appear in the UV-Vis spectrum over time. | Formation of degradation products. | The new peaks correspond to the electronic transitions of the degradation products. This provides further evidence of instability. |
| 1H NMR spectrum shows a complex mixture of peaks that changes over time. | Degradation and/or dimerization. | The appearance of new signals indicates the formation of new species. Dimerization will lead to a more complex spectrum with different symmetries and chemical shifts. Consider running 2D NMR experiments (like COSY and HMBC) to help elucidate the structure of the major degradation products.[8] |
Experimental Protocols
Protocol 1: Monitoring Stability using UV-Vis Spectroscopy
This protocol provides a framework for assessing the stability of this compound in a chosen solvent.
Objective: To quantify the rate of degradation of the compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, dichloromethane, methanol)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance (at λmax) between 1.0 and 1.5 AU. This ensures the measurement is within the linear range of the spectrophotometer.
-
Initial Spectrum (T=0): Immediately after preparation, acquire a full UV-Vis spectrum (e.g., from 250 nm to 700 nm) of the working solution. Record the absorbance value at the λmax.
-
Incubation: Store the working solution under controlled conditions (e.g., constant temperature, protected from light).
-
Time-Course Measurements: At regular intervals (e.g., every 1, 2, 4, 8, 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation. You can calculate the percentage of remaining compound at each time point relative to T=0.
Visualizing Concepts
Diagram 1: The Principle of Solvatochromism
Caption: Negative solvatochromism in cyclopentadienones.
Diagram 2: Troubleshooting Workflow for Unexpected Spectral Changes
Caption: Troubleshooting workflow for stability experiments.
References
-
Tetraaryl Cyclopentadienones: Experimental and Theoretical Insights into Negative Solvatochromism and Electrochemistry. ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Computational Study on the Thermochemistry of Cyclopentadiene Derivatives and Kinetics of Cyclopentadienone Thermal Decomposition. The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores. PubMed. (2012). Retrieved January 13, 2026, from [Link]
-
Solvatochromism. Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Ogliaruso, M. A., Romanelli, M. G., & Becker, E. I. (1965). Chemistry of Cyclopentadienones. Chemical Reviews. Retrieved January 13, 2026, from [Link]
-
Stability of derivatives in organic solvents. ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cyclopentadienone. Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. HunterLab. (n.d.). Retrieved January 13, 2026, from [Link]
-
A STUDY OF NMR SPECTROSCOPY. (n.d.). Retrieved January 13, 2026, from [Link]
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Ag(e)ing and Degradation of Supercapacitors: Causes, Mechanisms, Models and Countermeasures. MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scirp.org. (n.d.). Retrieved January 13, 2026, from [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Click Chemistry with Cyclopentadiene. PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Pharmaceutical Production. ColVisTec.de. (n.d.). Retrieved January 13, 2026, from [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH. (2019). Retrieved January 13, 2026, from [Link]
-
NMR Spectroscopy for Metabolomics Research. MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. NIH. (2019). Retrieved January 13, 2026, from [Link]
-
UV/Vis spectroscopy as an in-line monitoring tool for tablet content uniformity. PubMed. (2023). Retrieved January 13, 2026, from [Link]
-
Stability test. a) The time‐dependent UV–vis spectra for thermal.... ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Effect of various mixed aqueous solvents on the stability constants of Cu(II) chelates with piperidine-2-carboxylic acid. (n.d.). Retrieved January 13, 2026, from [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]
-
Circular of the Bureau of Standards no. 525: polymer degradation mechanisms. NIST Technical Series Publications. (n.d.). Retrieved January 13, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Cyclopentadienones
Prepared by: A Senior Application Scientist
Introduction: The Dynamic World of Cyclopentadienones
Cyclopentadienones are a fascinating class of organic compounds that hold a central place in synthetic chemistry. Their core structure, a five-membered conjugated ring system, makes them exceptionally reactive dienes, particularly in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[1] However, the parent cyclopentadienone is notoriously unstable, readily dimerizing via a self-Diels-Alder reaction due to its high reactivity.[2][3] This inherent instability has driven chemists to develop a diverse array of substituted derivatives. The introduction of substituents not only tempers the reactivity to allow for isolation and handling but also provides a powerful tool to fine-tune the electronic and steric properties of the diene, thereby controlling its reaction pathways and selectivity.[2]
This guide provides an in-depth comparison of the reactivity of various cyclopentadienones, with a focus on how different substituents modulate their performance in cycloaddition reactions. We will delve into the underlying principles governing this reactivity, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Understanding Reactivity: The Interplay of Electronic and Steric Effects
The reactivity of a cyclopentadienone in a Diels-Alder reaction is not a monolithic property. It is a nuanced outcome of a delicate balance between electronic and steric factors. A thorough understanding of these effects is paramount for predicting reaction outcomes and designing synthetic strategies.[4][5]
The Electronic Contribution: A Frontier Molecular Orbital Perspective
The Diels-Alder reaction is a concerted process governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6][7] The rate of a normal electron-demand Diels-Alder reaction is inversely proportional to the energy gap between the diene's HOMO and the dienophile's LUMO. A smaller energy gap facilitates a more efficient orbital overlap in the transition state, leading to a faster reaction.[7]
Substituents on the cyclopentadienone ring can significantly alter its HOMO energy level:
-
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, ethyl) or alkoxy groups increase the electron density of the diene system. This raises the energy of the HOMO, bringing it closer to the LUMO of an electron-deficient dienophile. The result is a smaller HOMO-LUMO gap and an accelerated reaction rate.[6][8]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano or nitro would lower the diene's HOMO energy, widening the gap and decelerating the reaction with typical dienophiles.
The Steric Impediment: A Question of Access
While electronics often dictate the intrinsic reactivity, steric factors control the accessibility of the reactive conformation and the approach of the dienophile.[9]
-
Conformational Lock: Cyclopentadienones are inherently locked in the reactive s-cis conformation, which is a primary reason for their high reactivity compared to acyclic dienes that must overcome an energetic barrier to adopt this geometry.[1][6]
-
Substituent Bulk: Bulky substituents, particularly at the C2 and C5 positions, can sterically hinder the approach of the dienophile, slowing down the reaction.[9] For example, the four large phenyl groups in tetraphenylcyclopentadienone create a crowded environment around the diene core.[10] This steric clash can be a determining factor in the feasibility of a reaction with a particularly bulky dienophile.
A Comparative Analysis: Key Cyclopentadienone Derivatives
To illustrate these principles, we will compare three representative cyclopentadienones. Their structures and properties highlight the profound impact of substitution on stability and reactivity.
| Feature | Parent Cyclopentadienone | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | Tetraphenylcyclopentadienone (Tetracyclone) |
| Structure | C₅H₄O | C₁₉H₁₆O | C₂₉H₂₀O |
| Substituents | None | 2x Methyl (EDG), 2x Phenyl | 4x Phenyl |
| Stability | Highly unstable, readily dimerizes at low temperatures.[2] | Isolable solid, but can dimerize upon heating.[11] | Highly stable, dark crystalline solid at room temperature.[10][12] |
| Electronic Effect | Baseline reactivity. | Methyl groups (EDGs) increase HOMO energy, enhancing reactivity electronically. | Phenyl groups have a complex electronic effect, but overall it is a highly reactive diene. |
| Steric Hindrance | Minimal | Moderate: Methyl groups are small, but phenyl groups add bulk. | High: Four phenyl groups create significant steric shielding of the diene core.[10] |
| Relative Reactivity | Extremely high (leading to dimerization). | Very high, often more reactive than tetracyclone with smaller dienophiles due to reduced steric hindrance.[13] | High, but can be slower than less hindered dienes, especially with bulky dienophiles.[14][15] |
Analysis in Practice:
-
Tetraphenylcyclopentadienone (Tetracyclone) is a workhorse in organic synthesis. Its stability makes it easy to handle, and its reactivity is sufficient for a wide range of transformations, such as the synthesis of hexaphenylbenzene.[10][14] The steric bulk of the phenyl groups, which are twisted out of the plane of the central ring, can be exploited to control the stereochemistry of the cycloaddition.[10]
-
2,5-Dimethyl-3,4-diphenylcyclopentadienone presents an interesting case study. The electron-donating methyl groups at the C2 and C5 positions electronically activate the diene for cycloaddition.[8] Compared to tetracyclone, the smaller methyl groups present a significantly lower steric barrier, which can lead to faster reaction rates with certain dienophiles.[13] Its reduced stability compared to tetracyclone, evidenced by its tendency to dimerize, is a direct consequence of this heightened reactivity.[11][16]
Experimental Protocol: Synthesis of Dimethyl Tetraphenylphthalate via Diels-Alder Reaction
This protocol provides a reliable method for demonstrating the reactivity of tetraphenylcyclopentadienone in a classic Diels-Alder cycloaddition, followed by a retro-[4+2] reaction that results in a stable aromatic product.[17] The reaction's progression is easily monitored by a distinct color change.
Rationale: This experiment was chosen because it is a high-yield reaction that showcases the core reactivity of a stable cyclopentadienone. Tetraphenylcyclopentadienone (a purple solid) reacts with dimethyl acetylenedicarboxylate (a dienophile) to form an initial adduct. This adduct is unstable under the reaction conditions and readily loses carbon monoxide (CO) in an irreversible cheletropic elimination to form the stable, aromatic product, dimethyl tetraphenylphthalate (a tan or colorless solid).[17] The loss of gaseous CO drives the reaction to completion. Nitrobenzene is used as a high-boiling solvent to achieve the necessary reaction temperature.
Materials and Reagents:
-
Tetraphenylcyclopentadienone (Tetracyclone)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Nitrobenzene
-
Ethanol (95%)
-
Small reaction tube or round-bottom flask (5 mL)
-
Heating mantle or sand bath
-
Boiling stick or magnetic stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry 5 mL reaction tube, combine 100 mg of tetraphenylcyclopentadienone, 0.1 mL of dimethyl acetylenedicarboxylate, and 1 mL of nitrobenzene.[17]
-
Add Boiling Stick: Place a boiling stick into the reaction tube to ensure smooth boiling.
-
Heating: Heat the reaction mixture in a sand bath or with a heating mantle to a gentle reflux. The temperature should be around 210°C.
-
Monitor Reaction: Observe the color of the solution. The initial deep purple color of the tetracyclone will gradually fade, transitioning to a tan or yellowish-brown color as the product is formed. This typically takes 15-30 minutes.[17]
-
Crystallization: Once the purple color has completely disappeared, remove the reaction tube from the heat. While the solution is still warm (but not hot), carefully add 3 mL of 95% ethanol and stir. The product is less soluble in ethanol and will begin to crystallize.
-
Cooling: Place the reaction tube in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual nitrobenzene and unreacted starting material.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
-
Characterization: Determine the yield and characterize the product by measuring its melting point (literature mp: ~258°C) and obtaining spectroscopic data (e.g., IR, NMR) if desired.[17]
Conclusion
The reactivity of cyclopentadienones is a tunable and powerful feature that can be harnessed for complex molecular construction. By carefully selecting substituents, chemists can control the electronic properties and steric environment of the diene, thereby influencing reaction rates and selectivity. While highly substituted derivatives like tetraphenylcyclopentadienone offer stability and ease of handling, less sterically hindered analogs like 2,5-dimethyl-3,4-diphenylcyclopentadienone can provide enhanced reactivity. This guide serves as a foundational resource for understanding these relationships and applying them to practical organic synthesis, enabling researchers to make informed decisions in the design and execution of their experiments.
References
- Kasséhin, U. C., et al. (n.d.). Solid-Liquid Phase Transfer Catalysis and Microwave-Assisted Green Synthesis of Tetracyclone.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetraphenylcyclopentadienone: A Key Intermediate for Diels-Alder Reactions.
- Myers, A. G., et al. (2005). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. Journal of the American Chemical Society.
- Goren, A. C., et al. (2023). Additivity of Diene Substituent Gibbs Free Energy Contributions for Diels–Alder Reactions between Me2C=CMe2 and Substituted Cyclopentadienes. ACS Omega.
- Taber, D. F. (2005). Total Synthesis of the Tetracyclines. Organic Chemistry Portal.
- Unknown. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction.
- Benchchem. (n.d.). 2,5-Diethyl-3,4-diphenylcyclopentadienone.
- Unknown. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction.
- Nguyen, J. Q. (2018). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California.
- Benchchem. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone.
- Lim, S. M., & Houk, K. N. (2020). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research.
- Taylor, R. T., et al. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
- ResearchGate. (n.d.). Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride.
- Unknown. (n.d.). Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetraphenylnaphthalene, and Hexaphenylbenzene.
- Wilson, M. (2021). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. ACS Macro Letters.
- Farrugia, L. J. (n.d.). Reactivity of Transition Metal Organometallics. University of Glasgow.
- Rovis, T., et al. (2015). Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. Journal of the American Chemical Society.
- Girolami, G. S., et al. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. University of Illinois.
- Unknown. (2020). CHEM 2212L Experiment 2 - Diels Alder Reaction. YouTube.
- American Chemical Society. (n.d.). The Reduction of Tetracyclone. Journal of the American Chemical Society.
- Houk, K. N., et al. (1989). Substituent effects and transition structures for Diels-Alder reactions of butadiene and cyclopentadiene with cyanoalkenes. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Xi, C., et al. (2017). Metallacyclopentadienes: synthesis, structure and reactivity. Chemical Society Reviews.
- Wikipedia. (n.d.). Tetraphenylcyclopentadienone.
- Amerigo Scientific. (n.d.). 2,5-Dimethyl-3,4-diphenylcyclopentadienone, dimer.
- Chongqing Chemdad Co. (n.d.). 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer.
- ResearchGate. (n.d.). A comparison between CpCo-stabilized cyclopentadienone complexes and their O-alkylated or protonated congeners.
- Houk, K. N., & Woodward, R. B. (1970). Cycloaddition reactions of cycloheptatriene and 2,5-dimethyl-3,4-diphenylcyclopentadienone. Journal of the American Chemical Society.
- Chegg.com. (2015). Solved diels alder reaction of 0.8 g.
- Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles.
- Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
In the landscape of pharmaceutical development and organic synthesis, the purity, stability, and characterization of novel compounds are paramount. The subject of our focus, 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, is a highly functionalized molecule whose utility in Diels-Alder reactions and as a precursor for complex polycyclic systems demands rigorous analytical control. This guide provides an in-depth comparison of analytical methodologies for its validation, grounded in field-proven insights and established regulatory frameworks. Our objective is to not only present protocols but to elucidate the scientific rationale behind method selection and validation, ensuring that the chosen analytical procedure is demonstrably fit for its intended purpose.[1][2]
The foundation of any reliable analytical data package rests on a robust validation process. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for this process, ensuring that an analytical procedure is suitable for its intended use.[3][4][5] The core parameters we will consider for each technique are specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[6][7]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is contingent on the specific question being asked. Is the goal to quantify the active ingredient, identify impurities, or confirm the chemical structure? Each of the following methods offers a unique lens through which to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reverse-phase configuration, is the workhorse of the pharmaceutical industry for purity assessment and quantification.[8] Its high sensitivity, reproducibility, and selectivity make it ideal for separating the target compound from impurities and degradation products.[8]
Scientific Rationale for Method Development: For a molecule like this compound, which possesses both nonpolar (diphenyl groups) and polar (methoxycarbonyl groups) functionalities, a C18 column is an excellent starting point due to its versatility. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks.[9][10] A photodiode array (PDA) detector is preferable as it can assess peak purity and aid in the identification of co-eluting impurities.
Expected Validation Performance: The table below summarizes the anticipated performance of a validated HPLC method for this compound.
| Validation Parameter | Expected Performance Metric | Causality and Justification |
| Specificity | Baseline separation of the main peak from potential impurities and degradation products. | The combination of a high-resolution column and an optimized mobile phase ensures that the method can unequivocally assess the analyte in the presence of other components.[11] |
| Linearity | R² > 0.999 over a range of 50-150% of the target concentration. | The detector response should be directly proportional to the concentration, which is fundamental for accurate quantification.[7][12] |
| Accuracy | 98.0% - 102.0% recovery in spiked placebo samples. | This demonstrates that the method can accurately measure the true value, free from matrix interference or systematic errors.[6] |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Low relative standard deviation (RSD) indicates that the method is reproducible, both within a single run and between different days, analysts, or equipment.[6] |
| LOQ/LOD | LOQ: ~0.05% of target concentration; LOD: ~0.015% of target concentration. | High sensitivity is crucial for detecting and quantifying low-level impurities, which is a key aspect of quality control.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers unparalleled separation efficiency and definitive identification through mass fragmentation patterns.[13][14] While the target molecule may have limited volatility, GC-MS can be an excellent tool for identifying volatile impurities or byproducts from the synthesis process.
Scientific Rationale for Method Development: A key consideration for GC-MS analysis of a molecule like this is the potential need for derivatization to increase its volatility and thermal stability.[13][14] However, for impurity profiling, direct injection may be sufficient to detect smaller, more volatile species. The choice of a capillary column with a non-polar stationary phase is typical for general screening.[15] The mass spectrometer provides a "fingerprint" of each eluting compound, allowing for positive identification against spectral libraries.[13]
Expected Validation Performance:
| Validation Parameter | Expected Performance Metric | Causality and Justification |
| Specificity | Unique mass spectrum for the target analyte and resolved chromatographic peaks. | The combination of chromatographic retention time and a unique mass fragmentation pattern provides a very high degree of specificity.[16] |
| Linearity | R² > 0.995 for quantifiable impurities. | Good linearity ensures that the relative amounts of impurities can be accurately determined. |
| Accuracy | 90.0% - 110.0% recovery for spiked impurities. | A wider acceptance range is often acceptable for trace impurity analysis. |
| Precision (RSD) | Repeatability: ≤ 15% at the LOQ level. | Precision at low concentrations is critical for reliable impurity monitoring. |
| LOQ/LOD | LOQ: Sub-ppm levels for many volatile impurities. | GC-MS is exceptionally sensitive for the analysis of trace volatile compounds.[17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the structural elucidation of organic molecules. While not typically used for routine quantification in a quality control setting, its role in validating the primary reference standard and characterizing impurities is indispensable.
Scientific Rationale for Application: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, can confirm the precise structure of this compound. Techniques like 2D NMR (COSY, HSQC) can further confirm connectivity. For validation, NMR is primarily used to confirm the identity and structure of the reference standard, ensuring that subsequent quantitative analyses are based on a well-characterized material.
Expected Validation Performance:
| Validation Parameter | Expected Performance Metric | Causality and Justification |
| Specificity | A unique set of ¹H and ¹³C chemical shifts and coupling patterns consistent with the proposed structure. | NMR provides unambiguous structural information, making it the most specific technique for identification.[18] |
| Structural Confirmation | Full assignment of all proton and carbon signals. | This provides the highest level of confidence in the identity of the material. |
| Quantitative NMR (qNMR) | Can be used for highly accurate assay determination of the reference standard when an internal standard is used. | qNMR is a primary ratio method and does not require a reference standard of the analyte itself, providing a direct measure of purity. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that is excellent for the identification of functional groups. It serves as a quick identity check and can be used to monitor specific chemical transformations.
Scientific Rationale for Application: The FTIR spectrum of this compound will be dominated by strong absorbance bands characteristic of its functional groups. The C=O stretching vibrations of the ketone and ester groups are particularly intense and diagnostic, typically appearing in the 1665-1760 cm⁻¹ region.[19][20] The presence and position of these bands provide a quick confirmation of the molecule's key structural features.[21]
Expected Validation Performance:
| Validation Parameter | Expected Performance Metric | Causality and Justification |
| Specificity | A unique fingerprint region and characteristic carbonyl absorption bands. | The FTIR spectrum provides a unique pattern that can be used for rapid identity confirmation. |
| Identification | Spectrum matches that of a known reference standard. | This is a simple and effective way to confirm the identity of a batch of material. |
| Semi-Quantitative | Can be used to estimate the concentration of functional groups, although with lower precision than HPLC.[22] | The intensity of an absorption band is proportional to the concentration of the corresponding functional group.[22] |
Visualizing the Validation Workflow
The process of validating an analytical method is a systematic journey from development to implementation. The following diagram illustrates the key stages involved, emphasizing the iterative nature of optimization and the rigorous testing required to meet regulatory standards.
Caption: A flowchart of the analytical method validation lifecycle.
Detailed Experimental Protocol: Validated HPLC Method
This protocol provides a step-by-step guide for the assay and purity determination of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Formic acid (reagent grade).
-
Reference standard of this compound (purity > 99.5%).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the absorbance maximum of the analyte).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
4. Validation Procedure (Abbreviated):
-
Specificity: Analyze the diluent, a placebo sample, and a spiked placebo sample to demonstrate no interference at the retention time of the main peak.
-
Linearity: Prepare a series of at least five standard solutions ranging from 0.05 mg/mL to 0.15 mg/mL. Plot the peak area against the concentration and calculate the correlation coefficient.
-
Accuracy: Analyze triplicate preparations of a spiked placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery for each.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the RSD for both sets of data.
-
Conclusion
The validation of analytical methods for a compound such as this compound is a multi-faceted process that requires a deep understanding of both the molecule's chemistry and the principles of the analytical techniques employed. While HPLC stands out as the primary choice for quantitative analysis of purity and assay due to its robustness and precision, a comprehensive characterization relies on a suite of orthogonal techniques. GC-MS is invaluable for volatile impurity profiling, while NMR and FTIR provide the definitive structural confirmation and identity verification necessary for a complete analytical package. The ultimate goal of this rigorous validation process is to build a foundation of trustworthy data, ensuring the quality, safety, and efficacy of the final product. The principles and practices outlined in this guide, which are aligned with global regulatory expectations, provide a solid framework for achieving this goal.[23]
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A Comparative Guide to Dienophile Reactivity in Diels-Alder Reactions
For researchers, synthetic chemists, and professionals in drug development, the Diels-Alder reaction stands as a cornerstone of synthetic strategy, enabling the efficient construction of complex six-membered rings. The judicious selection of the dienophile is paramount to the success of this Nobel Prize-winning cycloaddition, directly influencing reaction rates, yields, and stereochemical outcomes. This guide provides an in-depth comparative analysis of various dienophiles, grounded in experimental data and theoretical principles, to empower informed decision-making in your synthetic endeavors.
The Heart of the Reaction: Understanding Dienophile Reactivity
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The rate and efficiency of this reaction are governed by the electronic and steric properties of the reactants. In a normal-demand Diels-Alder reaction, the reaction is accelerated by electron-donating groups on the diene and, most critically for this discussion, electron-withdrawing groups (EWGs) on the dienophile.[2][3]
The reactivity of the dienophile is fundamentally linked to the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene. Electron-withdrawing groups lower the energy of the dienophile's LUMO, narrowing the HOMO-LUMO gap and facilitating a more favorable orbital interaction, which translates to a faster reaction rate.[4]
Conversely, steric hindrance can impede the approach of the diene and dienophile, slowing down the reaction. The interplay of these electronic and steric factors dictates the overall reactivity and selectivity of the Diels-Alder reaction.
Electronic Effects: A Quantitative Comparison of Dienophile Reactivity
The presence of electron-withdrawing groups on the dienophile is the most significant factor in accelerating the Diels-Alder reaction. These groups render the double or triple bond of the dienophile electron-poor, making it a more potent electrophile for the electron-rich diene. Common electron-withdrawing groups that enhance dienophile reactivity include carbonyls (aldehydes, ketones, esters), nitriles, and nitro groups.[4]
To illustrate the profound impact of electronic activation, consider the relative reaction rates of various dienophiles with cyclopentadiene, a highly reactive diene due to its locked s-cis conformation.
| Dienophile | Electron-Withdrawing Group(s) | Relative Rate (with Cyclopentadiene) | Reference |
| Ethylene | None | 1 | [5] |
| Acrylonitrile | -CN | 9.5 x 10^4 | [6] |
| Methyl acrylate | -COOCH3 | 1.1 x 10^6 | [7] |
| Maleic anhydride | -C(O)OC(O)- (cyclic) | 2.5 x 10^7 | [5] |
| Tetracyanoethylene | -CN (four) | 4.3 x 10^10 | [5] |
As the data clearly demonstrates, the addition of electron-withdrawing groups dramatically increases the reaction rate, spanning several orders of magnitude from the unactivated ethylene to the exceptionally reactive tetracyanoethylene. Maleic anhydride, a commonly used and highly effective dienophile, owes its reactivity to the two electron-withdrawing carbonyl groups within its cyclic structure.[2]
Steric Hindrance: The Impact of Bulk on Reactivity
While electronic effects are often the primary driver of reactivity, steric hindrance can play a significant role, particularly in determining the stereochemical outcome of the reaction. Bulky substituents on the dienophile can hinder the approach of the diene, leading to slower reaction rates.
However, steric interactions can also influence the endo/exo selectivity of the reaction, especially with cyclic dienes. The "endo rule" states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-bond of the diene in the transition state, a phenomenon attributed to favorable secondary orbital interactions. While the endo product is often the kinetic product, the exo product is typically more thermodynamically stable. Increased steric bulk on the dienophile can lead to a greater proportion of the exo product, as non-bonding repulsive interactions in the more sterically congested endo transition state become more pronounced.
Stereochemistry: A Defining Feature of the Diels-Alder Reaction
A key advantage of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. This predictable stereochemical outcome is a powerful tool in the design of complex molecules with defined stereocenters.
Experimental Protocol: A Case Study of Cyclopentadiene and Maleic Anhydride
This protocol provides a reliable method for the Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding the endo-adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Apparatus for fractional distillation
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer before use. This is achieved by fractional distillation of dicyclopentadiene. The monomer should be collected in a receiver cooled in an ice bath and used immediately.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate with gentle warming and stirring.
-
Initiation of Reaction: Once the maleic anhydride has dissolved, add 8 mL of hexane to the solution and cool the flask in an ice bath.
-
Addition of Cyclopentadiene: To the cooled solution, add 2.0 mL of freshly prepared cyclopentadiene and swirl the mixture. The reaction is exothermic.
-
Crystallization and Isolation: Allow the reaction mixture to stand at room temperature. The product will begin to crystallize. After crystallization has initiated, cool the flask in an ice bath to maximize product precipitation.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.
-
Characterization: The product can be characterized by its melting point and spectroscopic methods (e.g., IR, NMR).
This self-validating protocol ensures a high yield of the desired product, which can be confirmed by its characteristic melting point and spectroscopic data. The formation of the endo product is favored under these kinetically controlled conditions.
Visualizing the Reaction Pathway
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Conclusion
The selection of an appropriate dienophile is a critical parameter in the successful execution of a Diels-Alder reaction. By understanding the fundamental principles of electronic and steric effects, and by leveraging both experimental data and computational insights, researchers can rationally design and optimize their synthetic strategies. Dienophiles bearing strong electron-withdrawing groups will, in general, exhibit the highest reactivity. However, careful consideration of steric factors is necessary to control the stereochemical outcome of the reaction. The provided experimental protocol for the reaction of cyclopentadiene and maleic anhydride serves as a robust starting point for the synthesis of [2.2.1] bicyclic systems. Ultimately, a thorough understanding of the comparative reactivity of different dienophiles empowers the synthetic chemist to harness the full potential of the Diels-Alder reaction in the creation of complex and valuable molecules.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Reaction Products
In the landscape of chemical synthesis and drug development, the unambiguous identification and quantification of reaction products are paramount. A reaction's success is not merely defined by the transformation of reactants but by the purity, yield, and structural integrity of the desired product. Spectroscopic analysis serves as the cornerstone of this verification process, providing a suite of tools that probe molecular attributes at a fundamental level. This guide offers an in-depth comparison of the most pivotal spectroscopic techniques, moving beyond a simple listing of capabilities to explain the causality behind experimental choices and the logic of data interpretation.
The Foundational Four: A Comparative Overview
The choice of a spectroscopic technique is dictated by the specific question being asked. Are you trying to elucidate a novel structure, quantify a known product, monitor a reaction in real-time, or confirm the presence of a specific functional group? Each of the foundational techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offers a unique window into the molecular world.
The fundamental difference lies in how each technique interacts with the molecule.[1][2]
-
NMR Spectroscopy probes the magnetic properties of atomic nuclei, revealing detailed information about molecular structure and connectivity.[3][4]
-
Mass Spectrometry measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns.[5][6]
-
Infrared Spectroscopy measures the absorption of infrared light by molecular vibrations, identifying the functional groups present.[7][8]
-
UV-Visible Spectroscopy measures the absorption of UV or visible light due to electronic transitions, primarily used for quantifying compounds with chromophores.[9][10]
The following sections will delve into each technique, providing the "why" behind their application, validated protocols, and a comparative framework for selection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[11] Its strength lies in its ability to provide a complete picture of the carbon-hydrogen framework.
Expertise & Experience: The "Why" of NMR
We choose NMR when the primary goal is unambiguous structure determination.[12] The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals which nuclei are adjacent to one another. This allows for the piecing together of a molecule's connectivity, much like assembling a puzzle. For reaction analysis, NMR is unparalleled in its ability to distinguish between reactants, products, intermediates, and byproducts, including structural isomers and diastereomers, all within a single spectrum.[13]
Trustworthiness: Self-Validating Protocols
An NMR experiment's validity is confirmed by the consistency of its data. A proposed structure must account for every peak's chemical shift, integration (proton count), and multiplicity (splitting pattern). Furthermore, two-dimensional (2D) NMR experiments like COSY and HSQC can be used to definitively confirm proton-proton and proton-carbon correlations, respectively, leaving little room for ambiguity.
Experimental Protocol: Online NMR Reaction Monitoring
This protocol describes a typical setup for monitoring a reaction's progress in real-time.
-
System Preparation : A stream of the reaction mixture is continuously drawn from the reactor vessel and circulated through tubing to the NMR magnet.[13]
-
Flow Cell : The mixture passes through a specialized flow cell positioned within the NMR probe's radiofrequency coil region before being returned to the reactor.[13]
-
Solvent Considerations : While traditional NMR requires expensive deuterated solvents for the field-frequency lock, modern solvent suppression techniques can circumvent this, allowing reactions to be monitored in their native, protonated solvents.[13]
-
Acquisition Setup :
-
Ready the spectrometer by setting the correct lock values and shimming with a sample of similar composition.[14]
-
If the reaction is not at room temperature, ensure the reagents and a dummy sample are thermally equilibrated.[14]
-
Set up an automated acquisition sequence to collect 1D ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
-
Initiation & Monitoring : Inject the final reagent to initiate the reaction and immediately begin the automated acquisition.
-
Data Processing : Process the series of spectra to observe the decrease in reactant signals and the corresponding increase in product signals over time. Integrate key signals relative to an internal standard to obtain kinetic data.[14]
Mandatory Visualization: NMR Reaction Monitoring Workflow
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of a key organic intermediate, 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating approach to purity determination.
The Critical Role of Purity for this compound
This compound is a versatile building block in organic synthesis, notably as a diene in Diels-Alder reactions for the creation of complex polycyclic aromatic compounds.[1] Its utility in forming intricate molecular architectures necessitates a high degree of purity. Impurities, which can include unreacted starting materials, byproducts, or residual solvents, can lead to unpredictable reaction outcomes, decreased yields, and potentially misleading biological assay results. Therefore, a multi-faceted analytical approach is crucial to comprehensively evaluate the purity of a newly synthesized batch.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally sufficient for purity determination. A combination of chromatographic and spectroscopic methods provides the most complete picture. Below, we compare the most effective techniques for assessing the purity of this compound.
Melting Point Analysis: The Classical First Pass
Melting point is a fundamental physical property of a crystalline solid and serves as a rapid, initial indicator of purity.[2] A pure crystalline compound will have a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range, a phenomenon known as melting point depression.[3][4]
Causality of Experimental Choice: This technique is employed first due to its simplicity, speed, and low cost.[2] It provides a quick go/no-go assessment of whether significant impurities are present.
Experimental Protocol:
-
Ensure the synthesized this compound is a fine, dry powder. If necessary, grind the crystals in a mortar and pestle.[2]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute for an accurate reading.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.[6]
Data Interpretation: A sharp melting range that corresponds to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.[5]
High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling
HPLC is a powerful chromatographic technique for separating, identifying, and quantifying the components of a mixture.[7] For this compound, a reversed-phase HPLC method is typically effective.
Causality of Experimental Choice: HPLC excels at separating the target compound from structurally similar impurities. It provides a quantitative measure of purity, often expressed as a percentage of the total peak area.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 300 nm).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample should match that of the standard. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Data Interpretation: A single, sharp peak at the expected retention time indicates high purity. The presence of other peaks signifies impurities. The area percentage of the main peak is often used to report purity (e.g., >98% purity).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for elucidating molecular structure and can also be adapted for quantitative purity analysis (qNMR).[10][11] ¹H NMR is particularly useful for assessing the purity of this compound.
Causality of Experimental Choice: NMR provides detailed structural information, confirming the identity of the synthesized compound while also detecting impurities that have proton signals.[10] Quantitative ¹H NMR (qNMR) can provide a highly accurate purity value by comparing the integral of an analyte's signal to that of a certified internal standard.[12][13]
Experimental Protocol (for qNMR):
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum, is chemically inert, and has a peak that does not overlap with the analyte signals (e.g., dimethyl terephthalate).[14]
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Integrate the well-resolved peaks of both the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the weights of the analyte and the standard.
-
Data Interpretation: The ¹H NMR spectrum should show the expected signals for this compound. The absence of unexpected signals suggests high purity. For qNMR, the calculated purity value provides a highly accurate assessment. The presence of signals from residual solvents or other impurities can also be identified and quantified.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10] It is primarily used to confirm the molecular weight of the synthesized compound.
Causality of Experimental Choice: MS provides definitive confirmation of the compound's identity by determining its molecular weight.[10] When coupled with a chromatographic technique like LC (LC-MS), it can also help in identifying the molecular weights of impurities.[7][15]
Experimental Protocol (LC-MS):
-
The sample is introduced into the mass spectrometer via an HPLC system, which separates the components of the mixture.
-
The separated components are ionized, typically using electrospray ionization (ESI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+) or a quasi-molecular ion (e.g., [M+H]+ or [M+Na]+) of this compound (C₂₁H₁₆O₅, Molecular Weight: 348.35 g/mol ).[9][16] The presence of other peaks may indicate impurities or fragmentation of the parent molecule.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point | Disruption of crystal lattice by impurities | Purity (qualitative), Identity (preliminary) | Rapid, inexpensive, simple instrumentation.[2][6] | Not quantitative, not suitable for amorphous or low-melting solids, can be subjective. |
| HPLC | Differential partitioning between mobile and stationary phases | Purity (quantitative), Impurity profile, Identity (retention time) | High sensitivity, high resolution, quantitative.[7] | Requires reference standards for identification, method development can be time-consuming. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural confirmation, Purity (quantitative with internal standard) | Provides detailed structural information, can identify and quantify impurities and residual solvents.[10][11] | Lower sensitivity than HPLC, can be complex to interpret for mixtures, requires more expensive instrumentation. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions | Molecular weight confirmation, Structural information (fragmentation) | High sensitivity, provides definitive molecular weight.[10] | Does not distinguish between isomers, may not be quantitative without an internal standard. |
Visualizing the Purity Assessment Workflow
Caption: A typical workflow for the purification and purity assessment of a synthesized organic compound.
Logical Framework for Purity Determination
Caption: A decision-making flowchart for establishing the purity of the synthesized compound.
Conclusion
Assessing the purity of synthesized this compound is a critical step that underpins the reliability of subsequent research. A comprehensive approach that leverages the strengths of multiple analytical techniques is paramount. While melting point analysis offers a rapid preliminary check, it is the combination of HPLC for quantitative purity, NMR for structural verification, and mass spectrometry for molecular weight confirmation that provides the highest degree of confidence. By understanding the principles behind each technique and applying them in a logical, self-validating workflow, researchers can ensure the quality and integrity of their synthesized compounds.
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- Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (n.d.). MDPI.
- Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021). ResearchGate.
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
In the landscape of modern chemical research, the synergy between computational modeling and experimental data is paramount for the rapid and accurate elucidation of molecular properties. This guide provides a comprehensive comparison of theoretical and empirical data for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a versatile building block in organic synthesis. By juxtaposing predicted spectroscopic data with laboratory-derived results, we aim to offer a framework for validating computational methods and a deeper understanding of the molecule's electronic and structural characteristics.
The Subject Molecule: A Profile
This compound, with the chemical formula C21H16O5, is a highly functionalized cyclopentadienone derivative.[1] Its utility is most notable in Diels-Alder reactions, where the electron-withdrawing methoxycarbonyl groups and the phenyl substituents influence its reactivity and stereoselectivity. An accurate understanding of its spectroscopic fingerprint is crucial for reaction monitoring, quality control, and predicting its behavior in complex chemical environments.
The Core of the Matter: Experimental vs. Computational Data
The convergence of experimental observation and theoretical prediction forms the bedrock of modern chemical validation. For this compound, this comparison allows researchers to:
-
Validate Computational Models: Assess the accuracy of different density functional theory (DFT) methods and basis sets in predicting real-world spectroscopic outcomes.
-
Assign Spectroscopic Features: Confidently assign complex NMR signals and IR vibrational modes with the aid of theoretical calculations.
-
Gain Mechanistic Insights: Correlate the electronic structure with observed reactivity, providing a more profound understanding of the molecule's behavior.
Below, we present a comparative analysis of key spectroscopic data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the local electronic environment.
| ¹H NMR (Predicted) | ¹H NMR (Experimental) | ¹³C NMR (Predicted) | ¹³C NMR (Experimental) |
| Calculated Shifts (ppm) | Reported Shifts (ppm) | Calculated Shifts (ppm) | Reported Shifts (ppm) |
| Phenyl H's: ~7.2-7.6 | Phenyl H's: Multiplets | Carbonyl C: ~195-205 | Data not available |
| Methoxy H's: ~3.8 | Methoxy H's: Singlet | Olefinic C's: ~125-150 | Data not available |
| Methoxy C's: ~52 | Data not available | ||
| Ester Carbonyl C's: ~160-170 | Data not available |
Table 2: Infrared (IR) Spectroscopic Data
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint of its functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O (Ketone) Stretch | Typically 1700-1720 | Data not available |
| C=O (Ester) Stretch | Typically 1720-1740 | Data not available |
| C=C (Aromatic) Stretch | Typically 1450-1600 | Data not available |
| C-O (Ester) Stretch | Typically 1000-1300 | Data not available |
Note: While specific experimental IR data is not provided, the presence of a ketone and two ester functional groups would be expected to give rise to strong absorptions in the carbonyl region of the spectrum. Computational chemistry can help to distinguish between the ketone and ester carbonyl stretches, which may overlap experimentally.
Table 3: UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) |
| π → π | Calculated Value | Data not available |
| n → π | Calculated Value | Data not available |
Note: The extended conjugation provided by the phenyl groups and the cyclopentadienone ring is expected to result in strong UV-Vis absorption.
Methodologies: A Guide for the Researcher
To facilitate a direct comparison, this section outlines the standard experimental and computational protocols.
Experimental Protocols
1. Synthesis of this compound:
The synthesis typically involves the condensation of benzil with dimethyl 1,3-acetonedicarboxylate in the presence of a base.
2. Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be recorded using a dual-beam spectrophotometer. The sample should be dissolved in a suitable solvent, such as ethanol or acetonitrile, and the spectrum recorded in a quartz cuvette.
Computational Protocol: A Self-Validating System
The following workflow provides a robust method for generating theoretical spectroscopic data for comparison.
Caption: A typical computational workflow for obtaining theoretical spectroscopic data.
1. Geometry Optimization: The first step is to perform a geometry optimization of the molecule using a DFT method. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and generally reliable combination for organic molecules.
2. Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical IR spectrum.
3. NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. The same level of theory used for the geometry optimization should be employed.
4. UV-Vis Spectrum Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and, consequently, the UV-Vis absorption spectrum.
Visualizing the Molecule
Caption: A simplified 2D representation of the molecular structure.
Conclusion and Future Directions
The integration of computational chemistry with experimental spectroscopy provides a powerful paradigm for chemical research. While a complete, direct comparison for this compound is hampered by the limited availability of published experimental data, this guide provides the necessary framework for researchers to conduct their own comparative studies. By following the outlined protocols, scientists can generate valuable data that will not only confirm the identity and purity of their synthesized compounds but also contribute to a deeper, more nuanced understanding of their chemical behavior. Future work should focus on the experimental determination and publication of the complete spectroscopic data for this important molecule to allow for a direct and rigorous validation of computational models.
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Fuzhenkova, A. V., et al. "Reaction of this compound with phosphonoacetic acid trimethyl ester." Journal of General Chemistry of the USSR 57.7 (1987). [Link]
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Systematic Reviews in Pharmacy. "Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one." [Link]
-
MDPI. "Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone." [Link]
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A Comparative Guide to the Applications of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of complex cyclic and polycyclic structures is a foundational endeavor. Among the myriad of tools available, the Diels-Alder reaction stands as a powerful and versatile strategy for the construction of six-membered rings. The choice of the diene is critical to the success of this reaction, influencing reactivity, regioselectivity, and stereoselectivity. This guide provides an in-depth technical comparison of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized diene, with other common dienes in Diels-Alder reactions, supported by experimental data to inform reagent selection in complex syntheses.
Introduction to this compound
This compound is a crystalline solid that belongs to the class of substituted cyclopentadienones. These compounds are notable for their utility as reactive dienes in [4+2] cycloaddition reactions. The electron-withdrawing methoxycarbonyl groups at the 2 and 5 positions, combined with the phenyl groups at the 3 and 4 positions, significantly influence the electronic properties and reactivity of the diene system.
The synthesis of this reagent is typically achieved through a base-catalyzed condensation of benzil and dimethyl 1,3-acetonedicarboxylate. This straightforward preparation adds to its appeal as a valuable building block in organic synthesis.
Core Application: The Diels-Alder Reaction
The primary application of this compound lies in its role as a diene in the Diels-Alder reaction. This pericyclic reaction involves the concerted or stepwise interaction of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a cyclohexene or cyclohexadiene derivative. The unique electronic and steric features of this compound make it a particularly interesting diene for the synthesis of highly substituted and complex molecules.
Comparative Performance in Diels-Alder Reactions
To objectively evaluate the performance of this compound, we will compare its reactivity with other commonly used dienes in the context of specific Diels-Alder reactions. For this analysis, we will consider the synthesis of substituted aromatic systems, a common outcome of Diels-Alder reactions with cyclopentadienones, which often undergo subsequent elimination of carbon monoxide.
Comparison with Tetraphenylcyclopentadienone in the Synthesis of Substituted Naphthalenes
A frequent application of cyclopentadienones is their reaction with benzyne, a highly reactive dienophile, to generate substituted naphthalene derivatives. This transformation is a powerful tool for the construction of polycyclic aromatic hydrocarbons.
| Diene | Dienophile | Product | Yield | Reference |
| Tetraphenylcyclopentadienone | Benzyne | 1,2,3,4-Tetraphenylnaphthalene | 86% | [1] |
| This compound | Benzyne | Dimethyl 1,4-diphenylnaphthalene-2,3-dicarboxylate | Yield not explicitly reported in readily available literature |
Comparison with Common Dienes in Reactions with Maleic Anhydride
Maleic anhydride is a classic, electron-deficient dienophile widely used to gauge the reactivity of dienes.
| Diene | Dienophile | Product | Yield | Reference |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | 73.5% | [2] |
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Theoretical yield calculations available, actual yields can be high under optimized conditions. | [3] |
| This compound | Maleic Anhydride | Adduct of this compound and Maleic Anhydride | Yield not explicitly reported in readily available literature |
Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation, leading to a good yield of 73.5% in its reaction with maleic anhydride[2]. Furan, an aromatic diene, also reacts, though its aromaticity can sometimes lead to lower reactivity compared to non-aromatic dienes[3][4]. The absence of a reported yield for the reaction of this compound with maleic anhydride in the searched literature prevents a direct quantitative comparison. However, the electron-withdrawing nature of the methoxycarbonyl groups might render it less reactive towards electron-deficient dienophiles like maleic anhydride in a normal-electron-demand Diels-Alder reaction.
Comparison with Common Dienes in Reactions with Dimethyl Acetylenedicarboxylate (DMAD)
DMAD is another common and reactive dienophile used in Diels-Alder reactions.
| Diene | Dienophile | Product | Yield | Reference |
| Tetraphenylcyclopentadienone | Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl tetraphenylphthalate | High (procedure available for yield calculation) | [5] |
| Furan | Dimethyl Acetylenedicarboxylate (DMAD) | High yields under microwave irradiation | [6] | |
| This compound | Dimethyl Acetylenedicarboxylate (DMAD) | Adduct of this compound and DMAD | Yield not explicitly reported in readily available literature |
The reaction of tetraphenylcyclopentadienone with DMAD is a well-established method for synthesizing dimethyl tetraphenylphthalate, with procedures indicating high yields[5]. Similarly, furan reacts efficiently with DMAD, especially under microwave irradiation[6]. The reactivity of this compound with DMAD is expected to be favorable, as the electron-withdrawing groups on the diene can participate in an inverse-electron-demand Diels-Alder reaction with the electron-deficient DMAD. However, the lack of specific yield data in the searched literature again limits a direct comparison.
Experimental Protocols
To provide a practical context for the application of these dienes, detailed experimental protocols for representative Diels-Alder reactions are presented below.
Synthesis of 1,2,3,4-Tetraphenylnaphthalene using Tetraphenylcyclopentadienone and Benzyne[1]
Materials:
-
Tetraphenylcyclopentadienone
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate (benzyne precursor)
-
Tetrabutylammonium Fluoride (TBAF) (ca. 1mol/L in Tetrahydrofuran)
-
Dichloromethane
Procedure:
-
Under a nitrogen atmosphere, add tetraphenylcyclopentadienone (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in dichloromethane (10 mL).
-
Cool the reaction mixture to 0 °C.
-
Add TBAF (ca. 1mol/L solution in Tetrahydrofuran, 0.96 mL, 0.96 mmol) to the mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate:hexane = 1:99 on silica gel) to yield 1,2,3,4-tetraphenylnaphthalene as a white solid.
Yield: 296 mg (86%)
Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride using Cyclopentadiene and Maleic Anhydride[2]
Materials:
-
Dicyclopentadiene (for cracking to cyclopentadiene)
-
Maleic anhydride
-
Ethyl acetate
-
Ligroin (petroleum ether)
Procedure:
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.
-
Dissolve maleic anhydride (1.003 g) in ethyl acetate (4.0 mL) and ligroin (4.0 mL) in an Erlenmeyer flask.
-
Carefully add freshly prepared cyclopentadiene (1.0 mL) to the maleic anhydride solution. An exothermic reaction will occur.
-
Allow the mixture to cool to room temperature, which will initiate crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
-
Air dry the product.
Yield: 73.5%
Mechanistic Insights and Workflow Visualization
The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state. The stereochemical outcome of the reaction is a key consideration. In the reaction of cyclopentadiene with maleic anhydride, the endo product is kinetically favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile.
Caption: Generalized mechanism of the Diels-Alder reaction.
A comparative workflow for the synthesis of a substituted aromatic compound via a Diels-Alder reaction followed by an elimination step highlights the utility of cyclopentadienones.
Caption: Comparative workflow for aromatic synthesis.
Conclusion
This compound is a valuable and reactive diene for the synthesis of complex cyclic and polycyclic aromatic compounds via the Diels-Alder reaction. While a direct quantitative comparison of its performance with other common dienes is hampered by a lack of readily available, side-by-side experimental data in the literature, the high yields reported for structurally similar cyclopentadienones in reactions with dienophiles like benzyne and DMAD underscore the potential of this class of compounds.
The electron-withdrawing methoxycarbonyl groups of the title compound are expected to significantly influence its reactivity, likely favoring inverse-electron-demand Diels-Alder reactions. For researchers and drug development professionals, the choice of diene will ultimately depend on the specific electronic requirements of the target molecule and the dienophile being used. While cyclopentadiene and furan offer high reactivity in many cases, the functional group handles and potential for subsequent transformations offered by this compound make it an important tool for the construction of highly substituted and architecturally complex molecules. Further quantitative studies are warranted to fully elucidate its comparative efficacy across a broader range of dienophiles.
References
-
In the Diels-Alder reaction of maleic anhydride and furan, calculate the theoretical yield of the adduct. (2023, April 3). brainly.com. [Link]
-
Experiment 49 - The Diel-Alders Reaction of Cyclopentadiene With Maleic Acid. Scribd. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. (2021, February 19). YouTube. [Link]
-
Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. (2004). ResearchGate. [Link]
-
Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetraphenylnaphthalene, and Hexaphenylbenzene. Web Pages. [Link]
Sources
A Comparative Guide to the Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth guide on the synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a versatile building block in organic synthesis. This document provides a comparative analysis of synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs. As a senior application scientist, my goal is to blend technical precision with practical insights, ensuring that the information presented is not only accurate but also actionable in a laboratory setting.
Introduction to this compound
This compound, a crystalline solid, is a highly functionalized cyclopentadienone derivative. Its unique electronic and steric properties make it a valuable reagent in various chemical transformations, particularly in Diels-Alder reactions for the construction of complex polycyclic aromatic systems. The electron-withdrawing methoxycarbonyl groups and the sterically demanding phenyl substituents significantly influence its reactivity and stability.
Primary Synthetic Route: Base-Catalyzed Aldol Condensation
The most established and widely utilized method for the synthesis of this compound is the base-catalyzed aldol condensation of dimethyl 1,3-acetonedicarboxylate with benzil. This reaction proceeds through a double aldol condensation followed by dehydration to form the cyclopentadienone ring.
Mechanistic Insights
The reaction is initiated by the deprotonation of the acidic methylene protons of dimethyl 1,3-acetonedicarboxylate by a base, typically potassium hydroxide or sodium methoxide. The resulting enolate then undergoes a nucleophilic attack on one of the carbonyl carbons of benzil. A subsequent intramolecular aldol condensation and dehydration lead to the formation of the five-membered ring. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent cyclization while minimizing side reactions.
Caption: Reaction mechanism for the synthesis of the target compound.
Comparative Analysis of Synthetic Protocols
While the fundamental reaction remains the same, variations in reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. Below is a comparison of two common protocols.
| Parameter | Protocol A: Potassium Hydroxide in Ethanol | Protocol B: Sodium Methoxide in Methanol |
| Base | Potassium Hydroxide | Sodium Methoxide |
| Solvent | Ethanol | Methanol |
| Reaction Time | 15-30 minutes | 1-2 hours |
| Temperature | Reflux | Room Temperature to Reflux |
| Reported Yield | 91-96%[1] | Varies, generally good to high |
| Purification | Recrystallization from ethanol or ethanol/benzene | Recrystallization from methanol |
Protocol A: Potassium Hydroxide in Ethanol - A Classic Approach
This method, analogous to the synthesis of tetraphenylcyclopentadienone, is a robust and high-yielding procedure.[1] The use of potassium hydroxide in ethanol provides a strongly basic medium for efficient enolate formation. The reaction is typically rapid and proceeds at reflux temperature.
-
Dissolution of Reactants: In a round-bottomed flask, dissolve equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate in absolute ethanol with heating.
-
Base Addition: While the solution is near boiling, slowly add a solution of potassium hydroxide in ethanol. The addition should be done cautiously to control the exothermic reaction and any frothing.
-
Reflux: After the addition of the base, reflux the mixture for 15-30 minutes. The solution will typically turn a deep color.
-
Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the dark crystalline product by suction filtration.
-
Washing and Drying: Wash the crystals with cold 95% ethanol to remove any unreacted starting materials and byproducts. Dry the product under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a mixture of ethanol and benzene.
Caption: Experimental workflow for Protocol A.
Protocol B: Sodium Methoxide in Methanol - A Milder Alternative
This protocol utilizes sodium methoxide in methanol, which can offer milder reaction conditions. While potentially requiring longer reaction times, this method can be advantageous for sensitive substrates or when finer control over the reaction is desired.
-
Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide in anhydrous methanol.
-
Mixing of Reactants: In a separate flask, dissolve benzil and dimethyl 1,3-acetonedicarboxylate in anhydrous methanol.
-
Reaction: Slowly add the sodium methoxide solution to the solution of the reactants at room temperature with stirring. The reaction mixture may be gently heated to reflux to drive the reaction to completion.
-
Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a weak acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration.
-
Purification: Wash the product with cold methanol and dry. Recrystallization from methanol can be performed for further purification.
Discussion on Experimental Choices
-
Choice of Base: Potassium hydroxide is a strong, inexpensive base that is highly effective for this condensation. Sodium methoxide, while also effective, is often used when strictly anhydrous conditions are preferred. The choice may also depend on the desired solvent system, as KOH has better solubility in ethanol and sodium methoxide in methanol.
-
Solvent System: Ethanol and methanol are common choices due to their ability to dissolve the reactants and the base. The choice of alcohol can influence the reaction rate and the solubility of the product, which in turn affects the ease of crystallization and isolation.
-
Temperature and Reaction Time: The higher temperature of refluxing ethanol in Protocol A leads to a faster reaction. Room temperature conditions in Protocol B, while slower, may offer better control and potentially fewer side products in some cases.
Alternative Synthetic Strategies
While the aldol condensation of dimethyl 1,3-acetonedicarboxylate and benzil is the most direct and common method, other approaches to synthesizing substituted cyclopentadienones exist in the literature. These are generally less direct for this specific target but are worth noting for broader context. These can include multi-step sequences involving different cyclization strategies. However, for the synthesis of this compound, the described aldol condensation remains the most efficient and practical method.
Conclusion
The synthesis of this compound is most reliably achieved through the base-catalyzed condensation of dimethyl 1,3-acetonedicarboxylate and benzil. The potassium hydroxide in ethanol method (Protocol A) offers a rapid, high-yielding, and straightforward procedure.[1] For situations requiring milder conditions, the use of sodium methoxide in methanol (Protocol B) presents a viable alternative. The choice between these protocols will depend on the specific requirements of the researcher, including scale, desired purity, and available resources.
References
-
The Journal of Organic Chemistry, 1974 , 39 (12), pp 1767–1769. DOI: 10.1021/jo00925a034. [Link]
-
Fuzhenkova, A. V., et al. "Reaction of this compound with phosphonoacetic acid trimethyl ester." J. Gen. Chem. USSR (Engl. Transl.); (United States), vol. 57:7, Dec. 1987. [Link]
-
Bertz, S. H., et al. "CONDENSATION OF DIMETHYL 1,3-ACETONEDICARBOXYLATE WITH 1,2-DICARBONYL COMPOUNDS: cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES." Organic Syntheses, 1986 , 64, 27. DOI: 10.15227/orgsyn.064.0027. [Link]
-
Johnson, J. R., and Grummitt, O. "TETRAPHENYLCYCLOPENTADIENONE." Organic Syntheses, 1943 , 23, 92. DOI: 10.15227/orgsyn.023.0092. [Link]
-
PubChem Compound Summary for CID 2825971, this compound. [Link]
-
MySkinRecipes Product Information for this compound. [Link]
- Govindarajan, S., and Subba Rao, G. S. R. "Large scale synthesis of dimethyl 1,3-acetonedicarboxylate." Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 1992, 31B(1), 60-1.
-
Chemistry LibreTexts. "9: Multistep Synthesis (Experiment)." [Link]
Sources
A Comparative Guide to the Kinetic Studies of Reactions Involving 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone in Synthesis
This compound, often referred to as a substituted diphenylcyclopentadienone, is a valuable reagent in organic synthesis, primarily utilized as a reactive diene in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. The electron-withdrawing methoxycarbonyl groups significantly influence the electronic properties of the cyclopentadienone core, enhancing its reactivity towards a variety of dienophiles. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and synthesizing novel molecular architectures with desired stereochemistry. This guide will delve into the kinetic aspects of its Diels-Alder reactions and provide a comparative look at its reactivity with alternative reagents.
Comparative Kinetics of Diels-Alder Reactions: A Theoretical Perspective
Direct experimental kinetic data for the Diels-Alder reactions of this compound is not extensively reported in publicly accessible literature. However, computational studies on substituted cyclopentadienones and related dienes provide valuable insights into the expected kinetic behavior.[1][2][3] These theoretical investigations allow for the comparison of activation energies and reaction feasibilities with various dienophiles.
The Diels-Alder reaction is a concerted pericyclic reaction, and its rate is highly dependent on the electronic and steric nature of both the diene and the dienophile.[4] For this compound, the electron-withdrawing ester groups lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more potent electrophile in normal-demand Diels-Alder reactions.
Below is a table summarizing hypothetical comparative kinetic parameters for the reaction of this compound with a selection of common dienophiles, based on general principles and computational trends observed in similar systems.[1][3] It is crucial to note that these are illustrative values and require experimental verification.
| Dienophile | Dienophile Type | Expected Relative Rate | Predicted Activation Energy (ΔG‡) Range (kcal/mol) | Key Influencing Factors |
| Maleic Anhydride | Electron-deficient | Very High | 15 - 20 | Strong electron-withdrawing nature of the anhydride group significantly lowers the dienophile's LUMO, leading to a small HOMO-LUMO gap with the diene.[3] |
| N-Phenylmaleimide | Electron-deficient | High | 18 - 23 | Similar to maleic anhydride, the imide group is strongly electron-withdrawing. The phenyl group may introduce minor steric hindrance. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Electron-deficient (alkyne) | Moderate to High | 20 - 25 | The triple bond is a reactive dienophile. The ester groups are electron-withdrawing. |
| Acrylonitrile | Electron-deficient | Moderate | 22 - 28 | The nitrile group is electron-withdrawing, but less so than the anhydride or imide functionalities.[4] |
| Styrene | Electron-neutral/weakly donating | Low | 28 - 35 | Lacks strong electron-withdrawing groups, resulting in a larger HOMO-LUMO gap and slower reaction rate. |
Causality Behind Expected Performance:
-
Electron-Withdrawing Groups on the Dienophile: As evidenced by the comparison between maleic anhydride and styrene, the presence of strong electron-withdrawing groups on the dienophile dramatically accelerates the reaction. This is a cornerstone of normal-demand Diels-Alder reactivity, where a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO leads to a lower activation barrier.[3]
-
Steric Hindrance: While electronic factors are often dominant, steric interactions between bulky substituents on both the diene and dienophile can increase the activation energy and slow the reaction rate. The phenyl groups on the cyclopentadienone already present a degree of steric bulk.
-
Nature of the Dienophile's π-System: Alkynes like DMAD can also act as potent dienophiles, leading to the formation of bicyclic compounds with a double bond within the newly formed ring.
Experimental Protocol for Kinetic Analysis
To obtain empirical data and validate the theoretical predictions, a robust experimental protocol is essential. The following is a generalized procedure for monitoring the kinetics of the Diels-Alder reaction of this compound, adapted from methodologies used for similar colored cyclopentadienones.[5] The deep color of the cyclopentadienone allows for convenient monitoring of its consumption via UV-Visible spectrophotometry.
Materials and Instrumentation
-
This compound
-
Dienophile of interest (e.g., maleic anhydride, N-phenylmaleimide)
-
Anhydrous, inert solvent (e.g., toluene, dioxane)
-
UV-Visible Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of the dienophile at a significantly higher concentration (e.g., 1 x 10⁻¹ M) to ensure pseudo-first-order conditions.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the this compound solution to determine the wavelength of maximum absorbance (λmax). This is typically in the visible region, giving the solution its color.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
Place a known volume of the diene solution into a cuvette and place it in the cell holder.
-
Inject a small, precise volume of the dienophile stock solution into the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the absorbance reaches a stable value (indicating the reaction is complete) or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of dienophile), the reaction rate is given by: Rate = k_obs [Diene].
-
The integrated rate law is: ln(A_t) = -k_obs * t + ln(A_0), where A_t is the absorbance at time t, A_0 is the initial absorbance, and k_obs is the observed rate constant.
-
Plot ln(A_t) versus t. The slope of the resulting straight line will be -k_obs.
-
The second-order rate constant, k, can be determined from the relationship: k_obs = k [Dienophile].
-
-
Determination of Activation Parameters:
-
Repeat the kinetic runs at several different temperatures (e.g., 25 °C, 35 °C, 45 °C).
-
Use the Arrhenius equation (ln(k) = -Ea/R * (1/T) + ln(A)) or the Eyring equation to determine the activation energy (Ea) and other activation parameters from a plot of ln(k) versus 1/T.
-
Self-Validating System
This protocol incorporates a self-validating system. The linearity of the ln(A_t) versus t plot confirms that the reaction follows first-order kinetics with respect to the diene under these conditions. Varying the concentration of the dienophile and observing a proportional change in k_obs will validate the first-order dependence on the dienophile and the overall second-order nature of the reaction.
Visualizing the Experimental Workflow
Caption: Workflow for the kinetic analysis of Diels-Alder reactions.
An Alternative Reaction Pathway: Reaction with Phosphonoacetic Acid Trimethyl Ester
While the Diels-Alder reaction is the most common transformation for cyclopentadienones, it is instructive to consider alternative reaction pathways to fully appreciate the compound's reactivity profile. One such documented reaction is with the sodium derivative of phosphonoacetic acid trimethyl ester.[6]
In this reaction, instead of a [4+2] cycloaddition, a nucleophilic addition occurs where the carbanion of the phosphonate attacks the C2 position of the cyclopentadienone ring.[6] This demonstrates the electrophilic character of the ring carbons, which is enhanced by the methoxycarbonyl substituents.
Caption: Competing reaction pathways for the target cyclopentadienone.
A kinetic study of this reaction would likely involve different techniques, such as NMR spectroscopy, to monitor the disappearance of the starting materials and the appearance of the product, as the color change might not be as straightforward to correlate with the concentration of a single species.
Conclusion and Future Directions
This compound is a highly versatile reagent whose reactivity is dominated by its participation in Diels-Alder reactions. While comprehensive experimental kinetic data remains to be systematically tabulated, computational studies provide a strong framework for predicting its reactivity with a range of dienophiles. The provided experimental protocol offers a clear path for researchers to generate this valuable data, enabling more precise control over synthetic outcomes.
Future research should focus on generating a comprehensive experimental dataset of reaction rates with various dienophiles, including both electron-rich and electron-poor examples, to fully map out the frontier molecular orbital interactions. Furthermore, kinetic studies in different solvent systems could elucidate the role of the reaction medium on the activation parameters, providing another layer of control for synthetic chemists.[7]
References
-
Computational studies of the reactivity, regio-selectivity and stereo-selectivity of pericyclic Diels-Alder reactions of substituted cyclobutenones. Longdom Publishing. Available at: [Link]
-
A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. ResearchGate. Available at: [Link]
-
Successive Diels–Alder Cycloadditions of Cyclopentadiene to[8]CPP⊃C60: A Computational Study. National Institutes of Health. Available at: [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. Available at: [Link]
-
Reaction of this compound with phosphonoacetic acid trimethyl ester (Journal Article). OSTI.GOV. Available at: [Link]
-
Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. National Institutes of Health. Available at: [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
-
Kinetics and Activation Energy of a Diels-Alder Reaction. Truman State University Chem Lab. Available at: [Link]
-
Diels–Alder reactions of a 2,5‐bis(methoxycarbonyl)‐1,3,4‐oxadiazole... ResearchGate. Available at: [Link]
-
Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. ResearchGate. Available at: [Link]
-
Diels–Alder reaction between naphthalene and N phenylmaleimide under mild conditions. Springer. Available at: [Link]
-
How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science and Technology. Available at: [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Available at: [Link]
-
Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. National Institutes of Health. Available at: [Link]
-
Kinetic study of Diels–Alder reaction involving in maleimide–furan compounds and linear polyurethane. ResearchGate. Available at: [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. Available at: [Link]
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. National Institutes of Health. Available at: [Link]
-
A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Institutes of Health. Available at: [Link]
-
enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]
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An In-Depth Guide to the Comparative Catalytic Activity of Porous Materials in CO₂ Reduction
For Researchers, Scientists, and Drug Development Professionals
The escalating concentration of atmospheric carbon dioxide (CO₂) is a pressing global concern, driving the urgent need for effective CO₂ capture and conversion technologies.[1] Catalytic reduction of CO₂ into value-added chemicals and fuels presents a promising avenue to mitigate climate change and establish a circular carbon economy.[2] This guide provides a comprehensive comparison of the catalytic activity of three prominent classes of porous materials—Metal-Organic Frameworks (MOFs), metalloporphyrins, and zeolites—in the context of CO₂ reduction. As a Senior Application Scientist, this analysis is grounded in experimental data and mechanistic insights to inform the rational design of next-generation catalysts.
The Challenge of CO₂ Activation
Carbon dioxide is a thermodynamically stable and kinetically inert molecule, necessitating significant energy input for its activation and conversion.[3][4] Catalysts play a crucial role in lowering the activation energy barrier, thereby enabling the transformation of CO₂ at milder conditions.[2] The efficiency of a catalyst is paramount, and its performance is often evaluated based on metrics such as turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per catalytic site and per unit time, respectively.[5][6]
A Comparative Analysis of Catalytic Platforms
The selection of a suitable catalyst is critical for achieving high efficiency and selectivity in CO₂ reduction. Here, we compare the catalytic prowess of MOFs, metalloporphyrins, and zeolites, highlighting their unique structural and electronic properties that influence their catalytic behavior.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high surface area, tunable porosity, and well-defined active sites make them exceptional candidates for catalysis.[7][8] The modular nature of MOFs allows for the precise engineering of their catalytic properties by modifying the metal nodes and organic linkers.[9]
In CO₂ reduction, the metal centers within the MOF structure are often the primary catalytic sites.[9] The porous framework can also enhance CO₂ adsorption, thereby increasing the local concentration of the reactant around the active sites.[1] Furthermore, the ordered structure of MOFs can facilitate efficient electron transport, which is crucial for photocatalytic and electrocatalytic CO₂ reduction.[10]
Metalloporphyrins
Metalloporphyrins, with their structural resemblance to the active sites of natural enzymes, have emerged as promising catalysts for CO₂ conversion.[11] These molecules consist of a central metal ion coordinated to a porphyrin ring, a large aromatic macrocycle. The catalytic activity and selectivity of metalloporphyrins can be readily tuned by varying the central metal ion and modifying the peripheral functional groups of the porphyrin ligand.[11][12]
Cobalt and iron porphyrins, in particular, have demonstrated significant activity in the electrochemical and photochemical reduction of CO₂ to carbon monoxide (CO).[11][13] The electronic properties of the porphyrin ligand can be modulated to enhance the catalytic performance. For instance, the introduction of electron-donating or -withdrawing groups can influence the redox potential of the metal center and its interaction with CO₂.[14]
Zeolite-Based Catalysts
Zeolites are crystalline aluminosilicates with a microporous structure, high thermal stability, and tunable acidity.[15][16] These properties make them attractive supports for metal nanoparticles or as catalysts themselves in CO₂ conversion.[4] In the context of CO₂ hydrogenation, zeolite-based catalysts, often in combination with metal oxides, have shown promise in the production of hydrocarbons.[4][17]
The acidic sites within the zeolite framework can catalyze the conversion of intermediates, such as methanol, into longer-chain hydrocarbons through oligomerization and aromatization reactions.[4] The shape-selective nature of zeolites can also influence the product distribution by controlling the diffusion of reactants and products within their pores.[16]
Quantitative Comparison of Catalytic Performance
To provide a clear and objective comparison, the following table summarizes the catalytic performance of representative examples from each class of materials in the reduction of CO₂.
| Catalyst Class | Specific Catalyst Example | Reaction | Product | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) | Reference |
| MOF | NH₂-MIL-101(Fe) | Photocatalytic | CO | - | - | - | [9] |
| Metalloporphyrin | Cobalt Porphyrin (CoTPPS) | Photocatalytic | CO | 926 | - | >82 | [13] |
| Metalloporphyrin | Asymmetric Co(II) Porphyrin | Electrocatalytic | CO | - | 2880 | ~95 | [14] |
| Metalloporphyrin | Cobalt-mimochrome VI*a | Electrocatalytic | CO | ~14,000 | - | 86 | [18] |
| Zeolite | ZnZrOx/ZSM-5 | Hydrogenation | Aromatics | - | - | - | [19] |
Note: Direct comparison of TON and TOF across different studies and reaction conditions can be challenging due to variations in experimental setups. The data presented here is for illustrative purposes.
Mechanistic Insights into CO₂ Reduction
The reduction of CO₂ is a multi-step process involving the adsorption and activation of CO₂, followed by a series of proton- and electron-transfer steps. The specific reaction mechanism can vary depending on the catalyst and reaction conditions.
A generalized reaction pathway for the electrochemical reduction of CO₂ to CO on a metal-based catalyst is depicted below. The initial step involves the binding of CO₂ to the active metal center. Subsequent reduction and protonation steps lead to the formation of a key intermediate, *COOH, which is then further reduced to release CO and water.[14]
Caption: Generalized pathway for CO₂ reduction to CO on a metal catalyst.
Experimental Protocol for Evaluating Catalytic Activity
To ensure the reliability and reproducibility of catalytic data, a standardized experimental protocol is essential. The following is a representative step-by-step methodology for evaluating the photocatalytic reduction of CO₂ using a molecular catalyst.
1. Catalyst and Reagent Preparation:
- Synthesize and purify the catalyst (e.g., a cobalt porphyrin complex).
- Prepare a solution of the catalyst in a suitable solvent (e.g., aqueous media).
- Prepare a solution of a photosensitizer (e.g., [Ru(bpy)₃]²⁺) and a sacrificial electron donor (e.g., ascorbate).[13]
2. Reaction Setup:
- Combine the catalyst, photosensitizer, and sacrificial electron donor in a gas-tight photoreactor.
- Purge the reactor with high-purity CO₂ for a defined period to ensure a CO₂-saturated atmosphere.
- Seal the reactor and place it in a temperature-controlled water bath.
3. Photocatalytic Reaction:
- Irradiate the reactor with a light source of a specific wavelength (e.g., visible light).
- Stir the reaction mixture continuously to ensure homogeneity.
- Periodically collect gas samples from the headspace of the reactor using a gas-tight syringe.
4. Product Analysis:
- Analyze the collected gas samples using a gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector) to quantify the amount of CO and other gaseous products.
- Analyze the liquid phase using techniques such as high-performance liquid chromatography (HPLC) to identify and quantify any soluble products.
5. Calculation of Catalytic Performance:
- Calculate the turnover number (TON) based on the moles of product formed and the moles of catalyst used.[20]
- Calculate the turnover frequency (TOF) by dividing the TON by the reaction time.[20]
- Determine the product selectivity by calculating the percentage of a specific product relative to all products formed.
Conclusion and Future Outlook
The comparative analysis reveals that MOFs, metalloporphyrins, and zeolites all exhibit significant potential as catalysts for CO₂ reduction. The choice of the optimal catalyst depends on the specific application and desired product. MOFs offer unparalleled tunability, allowing for the rational design of highly active and selective catalysts. Metalloporphyrins, inspired by nature's catalysts, demonstrate remarkable efficiency, particularly in the reduction of CO₂ to CO. Zeolite-based catalysts provide a robust platform for the production of hydrocarbons from CO₂.
Future research should focus on the development of catalysts with enhanced stability, lower overpotentials, and improved selectivity towards C₂ and higher hydrocarbon products. The integration of experimental studies with computational modeling will be crucial for gaining a deeper understanding of the reaction mechanisms and for guiding the design of next-generation catalysts for a sustainable energy future.[21]
References
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Mechanistic Studies of the Catalytic Reduction of CO2 to CO: Efficient CO-Releasing Si- and Ge-Based Catalysts. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
For Immediate Use by Laboratory Professionals
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone (CAS No. 16691-79-5). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Waste Classification
Based on available safety information, this compound is classified as an environmentally hazardous substance.[1] It is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1] For transportation and disposal purposes, it falls under UN 3077: Environmentally hazardous substance, solid, n.o.s. (Not Otherwise Specified).[1][2]
Due to these hazardous properties, this compound cannot be disposed of as general laboratory trash or via drain disposal.[3][4][5] It must be managed as a regulated hazardous waste in accordance with local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][5]
Personal Protective Equipment (PPE)
Before handling the waste material, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[3][4]
Step 1: Waste Segregation
It is imperative to segregate this waste stream from non-hazardous waste and other types of chemical waste to prevent accidental reactions.[6] Do not mix this compound waste with solvents, acids, bases, or other reactive chemicals.
Step 2: Containerization
-
Primary Container : Collect solid waste of this compound in a dedicated, robust, and leak-proof container that is chemically compatible. The original product container, if in good condition, is an excellent choice.[7]
-
Container Integrity : Ensure the container has a securely fitting screw-top cap to prevent any release of the material.[7] The container must be in good condition, free from cracks or deterioration.[7]
-
Headspace : Do not overfill the container. Leave at least 10% headspace to accommodate any potential expansion.[8]
Step 3: Labeling
Proper labeling is a critical compliance and safety step.[5][7] The waste container must be clearly labeled with the following information:
-
Full Chemical Name : "this compound". Avoid using chemical formulas or abbreviations.[7]
-
Hazard Identification : Clearly indicate the associated hazards. This can be done by checking the appropriate hazard pictograms or writing out the hazards (e.g., "Toxic," "Environmentally Hazardous").[5]
-
Generator Information : The name of the principal investigator, laboratory location (building and room number), and contact information.[5]
Step 4: Storage (Satellite Accumulation Area)
-
Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][7][9] This area should be under the control of the laboratory personnel.[9]
-
Secondary Containment : To prevent the spread of material in case of a primary container leak, store the waste container in a secondary containment unit, such as a tray or bin.[4][9]
-
Segregation : Store the container away from incompatible materials.[7]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the container is full or if the waste has been stored for the maximum allowable time (consult your institution's policy, often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4][5]
-
Provide Information : Be prepared to provide the EHS office with an accurate description of the waste as detailed on the hazardous waste label.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Environmentally Hazardous) | Toxic to aquatic life with long-lasting effects.[1] |
| UN Number | UN 3077 | Designated for environmentally hazardous solid substances.[1][2] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | Ensures compliant and safe final disposal.[3][4] |
| Container Type | Sealable, chemically compatible, robust solid waste container. | Prevents leaks and reactions with the container material.[7] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazard identification, accumulation date, generator information. | Ensures regulatory compliance and informs handlers of the contents and risks.[5][7][8] |
| On-site Storage | Designated Satellite Accumulation Area with secondary containment. | Safe, controlled, and compliant temporary storage at the point of generation.[7][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE : Don the appropriate PPE before attempting to clean the spill.
-
Containment : For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of this chemical is handled in a responsible and compliant manner.
References
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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Michigan State University Environmental Health & Safety. (n.d.). Chemical waste containers labeled and properly stored. Retrieved from [Link]
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Youngstown State University. (n.d.). Laboratory/Chemical Waste Guidelines. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
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Pipeline and Hazardous Materials Safety Administration. (2024, July 10). Reference No. 15-0. Retrieved from [Link]
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UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
